Product packaging for Fluconazole(Cat. No.:CAS No. 86386-73-4)

Fluconazole

Cat. No.: B1672865
CAS No.: 86386-73-4
M. Wt: 306.27 g/mol
InChI Key: RFHAOTPXVQNOHP-UHFFFAOYSA-N
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Description

Fluconazole is a member of the class of triazoles that is propan-2-ol substituted at position 1 and 3 by 1H-1,2,4-triazol-1-yl groups and at position 2 by a 2,4-difluorophenyl group. It is an antifungal drug used for the treatment of mucosal candidiasis and for systemic infections including systemic candidiasis, coccidioidomycosis, and cryptococcosis. It has a role as a P450 inhibitor, an environmental contaminant and a xenobiotic. It is a difluorobenzene, a conazole antifungal drug, a triazole antifungal drug and a tertiary alcohol. It is functionally related to a 1,3-difluorobenzene. It derives from a hydride of a 1H-1,2,4-triazole.
This compound is an antifungal prescription medicine approved by the U.S. Food and Drug Administration (FDA) to:
Treat mucocutaneouscandidiasis, including esophageal candidiasis (infection of the esophagus), oropharyngeal candidiasis (infection of part of the throat), and vulvovaginal candidiasis
Prevent candidiasis in people undergoing bone marrow transplantation who are receiving chemotherapy and/or radiation
Treat cryptococcal meningitis
Mucocutaneous candidiasis and cryptococcal meningitis can be opportunistic infections (OIs) of HIV.
This compound, commonly known as Diflucan, is an antifungal drug used for the treatment of both systemic and superficial fungal infections in a variety of tissues. It was initially approved by the FDA in 1990. This drug is an azole antifungal, in the same drug family as [ketoconazole] and [itraconazole]. This compound has many advantages over the other antifungal drugs including the option of oral administration. The side effect profile of this drug is minimal. It has been demonstrated as an efficacious treatment for vaginal yeast infections in one single dose.
This compound is an Azole Antifungal. The mechanism of action of this compound is as a Cytochrome P450 2C19 Inhibitor, and Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 2C9 Inhibitor.
This compound is a triazole fungistatic agent used in the treatment of systemic and superficial fungal infections. This compound therapy can cause transient mild-to-moderate serum aminotransferase elevations and is a known cause of clinically apparent acute drug induced liver injury.
This compound has been reported in Ganoderma gibbosum, Mirabilis jalapa, and other organisms with data available.
This compound is a synthetic triazole with antifungal activity. This compound preferentially inhibits fungal cytochrome P-450 sterol C-14 alpha-demethylation, resulting in the accumulation of fungal 14 alpha-methyl sterols, the loss of normal fungal sterols, and fungistatic activity. Mammalian cell demethylation is much less sensitive to this compound inhibition.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1990 and has 4 approved and 33 investigational indications.
This compound is only found in individuals that have used or taken this drug. It is a triazole antifungal agent that is used to treat oropharyngeal candidiasis and cryptococcal meningitis in AIDS. This compound interacts with 14-α  demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol. As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents. This compound may also inhibit endogenous respiration, interact with membrane phospholipids, inhibit the transformation of yeasts to mycelial forms, inhibit purine uptake, and impair triglyceride and/or phospholipid biosynthesis.
Triazole antifungal agent that is used to treat oropharyngeal CANDIDIASIS and cryptococcal MENINGITIS in AIDS.
See also: Voriconazole (related);  Itraconazole (related);  Fosthis compound (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12F2N6O B1672865 Fluconazole CAS No. 86386-73-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol
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InChI

InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2
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InChI Key

RFHAOTPXVQNOHP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O
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Molecular Formula

C13H12F2N6O
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DSSTOX Substance ID

DTXSID3020627
Record name Fluconazole
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Molecular Weight

306.27 g/mol
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Physical Description

Solid
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Solubility

34.9 [ug/mL] (The mean of the results at pH 7.4), slightly soluble in water, Poorly soluble in water but can be dissolved in organic solvents such as chloroform, propylene glycol, and polyethoxylated castor oil (preparation for IV use but dangerous for dogs), Slightly soluble in water and saline, 1.39e+00 g/L
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Color/Form

White crystalline powder, Crystals from ethyl acetate/hexane

CAS No.

86386-73-4
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Record name 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol.
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Melting Point

138-140 °C, 138 - 140 °C
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Foundational & Exploratory

The Pharmacodynamics of Fluconazole Against Candida Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluconazole, a triazole antifungal agent, remains a cornerstone in the management of infections caused by Candida species. Its efficacy is intrinsically linked to its pharmacodynamic (PD) properties, which describe the relationship between drug exposure and antifungal effect. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound against various Candida species. It delves into the molecular mechanism of action, the intricate mechanisms of resistance, key pharmacokinetic/pharmacodynamic (PK/PD) parameters that predict clinical success, and detailed experimental protocols for the in vitro and in vivo assessment of its activity. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working to understand and overcome the challenges of Candida infections.

Mechanism of Action

This compound exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1][2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol.[1][4] Ergosterol is the principal sterol in the fungal cell membrane, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][4]

By inhibiting 14α-demethylase, this compound leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[4] This disruption of the normal sterol composition alters membrane permeability, leading to the leakage of cellular contents and the inhibition of fungal growth.[1] While highly selective for the fungal enzyme over its mammalian counterpart, this compound is generally considered fungistatic against Candida species.[2][5]

Lanosterol Lanosterol Erg11p Lanosterol 14α-demethylase (Erg11p) Lanosterol->Erg11p Substrate fourteen_demethyl_lanosterol 14-demethyl lanosterol Ergosterol Ergosterol fourteen_demethyl_lanosterol->Ergosterol Multiple Steps FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane Incorporation This compound This compound This compound->Erg11p Inhibits DisruptedMembrane Disrupted Membrane Integrity (Fungistatic Effect) This compound->DisruptedMembrane Erg11p->fourteen_demethyl_lanosterol Catalyzes Erg11p->DisruptedMembrane

Figure 1: Mechanism of action of this compound.

Mechanisms of Resistance

The emergence of this compound resistance in Candida species is a significant clinical concern. Several molecular mechanisms contribute to this resistance:

  • Overexpression of Efflux Pumps: The most common mechanism involves the upregulation of genes encoding ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1).[6][7] These pumps actively efflux this compound from the fungal cell, reducing its intracellular concentration and thereby its efficacy.[6]

  • Alterations in the Target Enzyme: Mutations in the ERG11 gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme.[8] These changes can reduce the binding affinity of this compound for its target, rendering the drug less effective. Overexpression of the ERG11 gene, leading to increased production of the target enzyme, can also contribute to resistance.[6]

  • Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes within the ergosterol biosynthesis pathway, such as ERG3, can lead to the production of alternative sterols that can support fungal growth in the absence of ergosterol.[8] This bypass mechanism can confer resistance to this compound.

cluster_cell Candida Cell Fluconazole_in This compound (intracellular) Erg11p Erg11p (Target) Fluconazole_in->Erg11p Inhibits EffluxPumps Efflux Pumps (CDR1, CDR2, MDR1) Fluconazole_in->EffluxPumps Fluconazole_out This compound (extracellular) EffluxPumps->Fluconazole_out Efflux Fluconazole_out->Fluconazole_in Enters cell Resistance Resistance Mechanisms Upregulation Upregulation of Efflux Pumps Resistance->Upregulation TargetMutation Target Site Mutation/Overexpression Resistance->TargetMutation PathwayAlteration Ergosterol Pathway Alteration Resistance->PathwayAlteration Upregulation->EffluxPumps Causes TargetMutation->Erg11p Affects

Figure 2: Key mechanisms of this compound resistance in Candida.

Quantitative Data: In Vitro Susceptibility

The in vitro activity of this compound against Candida species is typically determined by measuring the Minimum Inhibitory Concentration (MIC). The following tables summarize the MIC50 (concentration inhibiting 50% of isolates), MIC90 (concentration inhibiting 90% of isolates), and clinical breakpoints as defined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Table 1: this compound MIC50 and MIC90 Values for Common Candida Species

Candida SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
C. albicans0.51 - 2[9][10]
C. glabrata1632[9][11]
C. parapsilosis22[9]
C. tropicalis22[9]
C. krusei≥64≥64[9]

Table 2: CLSI and EUCAST this compound Breakpoints (µg/mL)

Candida SpeciesCLSI Breakpoints (S/SDD/R)EUCAST Breakpoints (S/R)
C. albicans≤2 / 4 / ≥8≤2 / >2
C. parapsilosis≤2 / 4 / ≥8≤2 / >2
C. tropicalis≤2 / 4 / ≥8≤2 / >2
C. glabrata- / ≤32 / ≥64Not defined
C. kruseiIntrinsically ResistantIntrinsically Resistant
S = Susceptible; SDD = Susceptible-Dose Dependent; R = Resistant

Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters

The primary PK/PD index that correlates with the efficacy of this compound is the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC24/MIC).[9][12] A free-drug AUC/MIC (fAUC/MIC) is also utilized, considering that only the unbound fraction of the drug is active. For this compound, the dose/MIC ratio can serve as a surrogate for the AUC/MIC ratio due to its linear pharmacokinetics.[13]

Table 3: Target PK/PD Values for this compound Efficacy

PK/PD ParameterTarget Value for Clinical SuccessReference(s)
AUC/MIC25 - 100[12][13]
fAUC/MIC25 - 50[13]
Dose/MIC>50 - 100[13][14]

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution (CLSI M27)

This method determines the MIC of this compound against Candida species.

  • Inoculum Preparation:

    • Subculture the Candida isolate on Sabouraud dextrose agar for 24 hours at 35°C.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Drug Dilution:

    • Prepare serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

Time-Kill Studies

Time-kill assays assess the rate and extent of antifungal activity over time.

  • Inoculum Preparation:

    • Prepare a starting inoculum of Candida in RPMI 1640 medium, typically at a concentration of 1 x 10⁵ to 5 x 10⁵ CFU/mL.[15]

  • Drug Exposure:

    • Add this compound at various concentrations (e.g., 1x, 2x, 4x, 8x MIC) to the yeast suspension.

    • Include a drug-free control.

  • Sampling and Plating:

    • Incubate the cultures at 35°C with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots, perform serial dilutions, and plate onto Sabouraud dextrose agar.[15]

  • Data Analysis:

    • After incubation, count the colonies to determine the CFU/mL at each time point.

    • Plot log10 CFU/mL versus time to generate time-kill curves.

Neutropenic Murine Model of Disseminated Candidiasis

This in vivo model is used to evaluate the pharmacodynamics of this compound.

start Start neutropenia Induce Neutropenia (e.g., cyclophosphamide) start->neutropenia infection Infect Mice with Candida (intravenous) neutropenia->infection treatment Administer this compound (various dosing regimens) infection->treatment sampling Collect Samples (blood, tissues) treatment->sampling analysis Analyze Samples (PK analysis, fungal burden) sampling->analysis endpoint Determine PK/PD Correlates of Efficacy analysis->endpoint

Figure 3: Workflow for a neutropenic murine model of candidiasis.
  • Animal Model:

    • Use immunocompromised (neutropenic) mice (e.g., rendered neutropenic with cyclophosphamide).[16]

  • Infection:

    • Infect the mice intravenously with a standardized inoculum of a Candida strain.[5]

  • Drug Administration:

    • Administer this compound at various doses and dosing intervals to different groups of mice.[5]

  • Outcome Assessment:

    • At a defined time point (e.g., 24 or 48 hours post-treatment), euthanize the animals and harvest target organs (typically kidneys).

    • Homogenize the organs and perform quantitative cultures to determine the fungal burden (CFU/gram of tissue).

  • Pharmacokinetic Analysis:

    • In parallel satellite groups of animals, collect blood samples at various time points after drug administration to determine the pharmacokinetic parameters of this compound (e.g., Cmax, AUC).

  • Data Integration:

    • Correlate the pharmacokinetic parameters with the pharmacodynamic outcome (fungal burden reduction) to determine the PK/PD index that best predicts efficacy.

Ergosterol Quantitation

This method assesses the impact of this compound on its direct biochemical target.

  • Cell Culture:

    • Grow Candida isolates in a suitable broth medium in the presence of varying concentrations of this compound.[17]

  • Sterol Extraction:

    • Harvest the yeast cells by centrifugation.

    • Perform saponification of the cell pellet using alcoholic potassium hydroxide.

    • Extract the non-saponifiable lipids (containing ergosterol) with an organic solvent like n-heptane.[18]

  • Spectrophotometric Analysis:

    • Scan the absorbance of the extracted sterols from 240 to 300 nm.

    • Ergosterol has a characteristic four-peaked curve in this range. The amount of ergosterol can be calculated based on the absorbance at specific wavelengths (e.g., 281.5 nm).[17]

Conclusion

The pharmacodynamics of this compound against Candida species are multifaceted, involving a well-defined mechanism of action, the potential for resistance through various molecular pathways, and a clear relationship between drug exposure (as measured by the AUC/MIC ratio) and therapeutic outcome. A thorough understanding of these principles, facilitated by standardized in vitro and in vivo experimental models, is essential for the optimal use of this compound in the clinical setting and for the development of novel antifungal strategies to combat the growing challenge of Candida infections. This guide provides a foundational framework for professionals engaged in this critical area of research and development.

References

Fluconazole's Impact on Biochemical Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluconazole, a triazole antifungal agent, is a cornerstone in the management of fungal infections. Its efficacy stems from a highly specific interaction with a key fungal enzyme, leading to a cascade of downstream effects that ultimately inhibit fungal growth. This technical guide provides an in-depth exploration of the biochemical pathways affected by this compound treatment, offering a detailed overview for researchers, scientists, and drug development professionals. The information is presented through comprehensive data summaries, detailed experimental protocols, and explanatory diagrams to facilitate a thorough understanding of this compound's mechanism of action and its broader cellular impact.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary and most well-characterized mechanism of action of this compound is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1][2] this compound specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[3][4][5] This enzyme catalyzes the conversion of lanosterol to ergosterol.[1][3] The inhibition of this step leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14-α-methylated sterols, such as lanosterol, in the fungal cell membrane.[2][4][6]

The consequences of ergosterol depletion and toxic sterol accumulation are profound, leading to:

  • Increased Membrane Permeability and Fluidity: The altered sterol composition disrupts the structural integrity and fluidity of the fungal cell membrane, making it more permeable.[1][2][4]

  • Impaired Enzyme Function: The function of membrane-bound enzymes is disrupted.

  • Inhibition of Fungal Growth: The culmination of these effects leads to the inhibition of fungal cell growth and proliferation, defining this compound's fungistatic activity.[1][6]

Mammalian cell demethylase is significantly less sensitive to this compound, which accounts for the drug's selective toxicity against fungi.[1][3]

Fluconazole_Ergosterol_Pathway cluster_synthesis Ergosterol Biosynthesis Pathway cluster_this compound This compound Action cluster_effects Downstream Effects Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase (ERG11) Toxic Sterol Accumulation Toxic Sterol Accumulation Ergosterol Depletion Ergosterol Depletion This compound This compound Lanosterol 14-α-demethylase (ERG11) Lanosterol 14-α-demethylase (ERG11) This compound->Lanosterol 14-α-demethylase (ERG11) Inhibition Altered Membrane Permeability Altered Membrane Permeability Ergosterol Depletion->Altered Membrane Permeability Toxic Sterol Accumulation->Altered Membrane Permeability Inhibition of Fungal Growth Inhibition of Fungal Growth Altered Membrane Permeability->Inhibition of Fungal Growth

Caption: this compound inhibits lanosterol 14-α-demethylase, disrupting ergosterol synthesis.

Secondary Effects on Fungal Cell Wall Integrity

Beyond its direct impact on the cell membrane, this compound treatment indirectly affects the integrity of the fungal cell wall. The depletion of ergosterol in the plasma membrane is believed to trigger a compensatory response, leading to alterations in the synthesis and arrangement of cell wall components.

Studies have shown that this compound treatment can lead to:

  • Increased Chitin Content: A significant increase in the chitin content of the cell wall has been observed in various Candida species following exposure to this compound.[7] This is thought to be a stress response to the compromised cell membrane.

  • Altered Glucan Levels: The levels of β-glucans, another critical component of the fungal cell wall, can also be affected, although the changes can vary between fungal species.[7]

  • Unmasking of β-glucans: this compound-induced changes in the plasma membrane and cell wall can lead to the unmasking of β-glucans, making the fungus more recognizable to the host immune system.[8]

These changes in the cell wall can render the fungus more susceptible to osmotic stress and recognition by the host's immune system.

Fluconazole_Cell_Wall This compound This compound Ergosterol Depletion Ergosterol Depletion This compound->Ergosterol Depletion Cell Membrane Stress Cell Membrane Stress Ergosterol Depletion->Cell Membrane Stress Increased Chitin Synthesis Increased Chitin Synthesis Cell Membrane Stress->Increased Chitin Synthesis Altered Glucan Levels Altered Glucan Levels Cell Membrane Stress->Altered Glucan Levels Cell Wall Remodeling Cell Wall Remodeling Increased Chitin Synthesis->Cell Wall Remodeling Altered Glucan Levels->Cell Wall Remodeling Increased Immune Recognition Increased Immune Recognition Cell Wall Remodeling->Increased Immune Recognition β-glucan unmasking

Caption: this compound's impact on the fungal cell wall.

Impact on Other Metabolic Pathways

Recent metabolomic studies have revealed that this compound's effects extend beyond sterol biosynthesis and cell wall integrity, influencing central carbon metabolism, amino acid synthesis, and purine metabolism.

In Candida albicans, this compound treatment has been associated with:

  • Increased intermediates in central carbon metabolism: An accumulation of metabolites such as α-ketoglutarate, glucose-6-phosphate, and ribose-5-phosphate has been observed.[9][10][11]

  • Decreased amino acid synthesis: A reduction in the intracellular pools of several amino acids, including glycine, proline, and tryptophan, has been reported.[9][10][12]

  • Altered purine metabolism: A decrease in guanine levels has also been noted.[9][12]

These findings suggest a broader metabolic disruption within the fungal cell in response to this compound, potentially representing secondary mechanisms of its antifungal activity or cellular stress responses.

Fluconazole_Metabolism cluster_up Upregulated Pathways cluster_down Downregulated Pathways This compound This compound Metabolic Rerouting Metabolic Rerouting This compound->Metabolic Rerouting Central Carbon Metabolism Central Carbon Metabolism Metabolic Rerouting->Central Carbon Metabolism Increased Intermediates Amino Acid Synthesis Amino Acid Synthesis Metabolic Rerouting->Amino Acid Synthesis Decreased Synthesis Purine Metabolism Purine Metabolism Metabolic Rerouting->Purine Metabolism Decreased Synthesis

Caption: this compound's influence on fungal metabolism.

Effects on Human Cytochrome P450 Enzymes

While this compound exhibits a high degree of selectivity for fungal cytochrome P450, it can also interact with human cytochrome P450 (CYP) enzymes, leading to potential drug-drug interactions. This compound is a known inhibitor of several human CYP isoforms, with the most significant being:

  • CYP2C9: this compound is a potent inhibitor of this enzyme.[13]

  • CYP2C19: Inhibition of this isoform has also been reported.[14]

  • CYP3A4: this compound is a moderate inhibitor of CYP3A4.[13][14]

The inhibition of these enzymes can lead to increased plasma concentrations of co-administered drugs that are metabolized by these pathways, potentially causing adverse effects. It is crucial for drug development professionals to consider these interactions when designing clinical trials and for clinicians when prescribing this compound.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound on ergosterol content and human cytochrome P450 enzyme inhibition.

Table 1: Effect of this compound on Ergosterol Content in Candida albicans

This compound Concentration (µg/mL)Mean Reduction in Ergosterol Content (Susceptible Isolates)Mean Reduction in Ergosterol Content (Susceptible Dose-Dependent Isolates)Mean Reduction in Ergosterol Content (Resistant Isolates)
172%38%25%
484%57%38%
1695%73%53%
64100%99%84%

Data adapted from Arthington-Skaggs et al., 1999.[15][16][17]

Table 2: Inhibitory Potency (Ki) of this compound on Human Cytochrome P450 Enzymes

Cytochrome P450 IsoformKi (µM)
CYP2C97-8
CYP3A415-18
CYP1A2>800

Data from Kunze et al., 1996.[13]

Detailed Experimental Protocols

Protocol 1: Quantification of Ergosterol Content in Fungal Cells

This protocol is based on the spectrophotometric method described by Arthington-Skaggs et al.[15][16][17]

1. Cell Culture and Treatment:

  • Grow fungal isolates in a suitable broth medium (e.g., RPMI-1640) to mid-log phase.

  • Inoculate fresh medium with the fungal culture to a standardized cell density.

  • Add varying concentrations of this compound to the cultures. Include a drug-free control.

  • Incubate the cultures for a defined period (e.g., 24-48 hours) at an appropriate temperature.

2. Cell Harvesting and Lysis:

  • Harvest the fungal cells by centrifugation.

  • Wash the cell pellet with sterile distilled water.

  • Determine the wet weight of the cell pellet.

  • Add 3 mL of 25% alcoholic potassium hydroxide solution to the cell pellet.

  • Vortex for 1 minute to disrupt the cells.

3. Saponification and Sterol Extraction:

  • Incubate the cell suspension in an 85°C water bath for 1 hour to saponify the cellular lipids.

  • Allow the samples to cool to room temperature.

  • Add a mixture of 1 mL of sterile distilled water and 3 mL of n-heptane.

  • Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the n-heptane layer.

4. Spectrophotometric Analysis:

  • Transfer the n-heptane layer to a clean tube.

  • Scan the absorbance of the n-heptane layer from 240 nm to 300 nm using a spectrophotometer.

  • Ergosterol has a characteristic four-peaked curve, with absorbance maxima at 262, 271, 281.5, and 290 nm.

  • The presence of ergosterol is indicated by this characteristic spectrum. The amount of ergosterol can be calculated based on the absorbance at 281.5 nm and the wet weight of the cell pellet.

Ergosterol_Quantification_Workflow Fungal Culture Fungal Culture This compound Treatment This compound Treatment Fungal Culture->this compound Treatment Cell Harvesting Cell Harvesting This compound Treatment->Cell Harvesting Cell Lysis & Saponification Cell Lysis & Saponification Cell Harvesting->Cell Lysis & Saponification Sterol Extraction Sterol Extraction Cell Lysis & Saponification->Sterol Extraction Spectrophotometric Analysis Spectrophotometric Analysis Sterol Extraction->Spectrophotometric Analysis Data Analysis Data Analysis Spectrophotometric Analysis->Data Analysis

Caption: Workflow for quantifying fungal ergosterol content.

Protocol 2: Antifungal Susceptibility Testing - Broth Microdilution Method

This protocol is a generalized representation based on CLSI M27-A3 guidelines.

1. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium buffered with MOPS in a 96-well microtiter plate. The final concentration range should typically span from 0.125 to 64 µg/mL.

2. Inoculum Preparation:

  • Grow the fungal isolate on an agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

  • Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

  • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microtiter plate wells.

3. Inoculation and Incubation:

  • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

  • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

  • Incubate the plate at 35°C for 24 to 48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • After incubation, visually read the plate.

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.

Broth_Microdilution_Workflow Prepare this compound Dilutions Prepare this compound Dilutions Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare this compound Dilutions->Inoculate Microtiter Plate Prepare Fungal Inoculum Prepare Fungal Inoculum Prepare Fungal Inoculum->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC

Caption: Workflow for broth microdilution antifungal susceptibility testing.

Conclusion

This compound's antifungal activity is primarily driven by the targeted inhibition of ergosterol biosynthesis, a pathway critical for fungal cell membrane integrity. This primary mechanism triggers a cascade of secondary effects, including alterations to the cell wall and broader metabolic dysregulation, which collectively contribute to its fungistatic action. Understanding these multifaceted interactions is paramount for the continued development of novel antifungal strategies and for optimizing the clinical use of this compound. The provided data, protocols, and diagrams serve as a comprehensive resource for professionals engaged in antifungal research and drug development, offering a detailed perspective on the biochemical consequences of this compound treatment.

References

Fluconazole's Impact on the Ergosterol Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluconazole, a triazole antifungal agent, is a cornerstone in the treatment of various fungal infections. Its efficacy lies in the specific and potent inhibition of a key enzyme in the fungal cell membrane's ergosterol biosynthesis pathway. This guide provides an in-depth technical overview of this compound's mechanism of action, its quantitative effects on ergosterol production, and the downstream consequences for fungal cell integrity and signaling. Detailed experimental protocols for the analysis of these effects are also presented to facilitate further research and drug development in this critical area of medical mycology.

Introduction

Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[1][2] The ergosterol biosynthesis pathway, therefore, represents a prime target for antifungal drug development. This compound selectively targets a critical enzyme in this pathway, leading to a fungistatic effect and, in some cases, fungal cell death.[3][4] Understanding the intricacies of this interaction is paramount for optimizing current therapeutic strategies and overcoming emerging drug resistance.

Mechanism of Action: Inhibition of Lanosterol 14-α-Demethylase

This compound's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (also known as Erg11p or CYP51).[3][5][6] This enzyme is responsible for the conversion of lanosterol to 4,4-dimethylcholesta-8(9),14,24-trien-3β-ol, a critical step in the multi-enzyme pathway that produces ergosterol.[1]

The this compound molecule, with its triazole ring, binds to the heme iron cofactor within the active site of lanosterol 14-α-demethylase.[5] This binding prevents the enzyme from interacting with its natural substrate, lanosterol, thus halting the demethylation process.[5] The consequence of this inhibition is twofold:

  • Depletion of Ergosterol: The blockage of the pathway leads to a significant reduction in the amount of ergosterol available for incorporation into the fungal cell membrane.[3]

  • Accumulation of Toxic Sterol Intermediates: The inhibition of lanosterol 14-α-demethylase results in the accumulation of 14-α-methylated sterols, such as lanosterol.[7] These aberrant sterols are incorporated into the fungal cell membrane, disrupting its structure and function.[7] This leads to increased membrane permeability and the malfunction of membrane-associated enzymes.[7]

This compound exhibits a high degree of selectivity for the fungal cytochrome P450 enzyme over its human counterpart, which accounts for its favorable safety profile.[8]

Quantitative Effect of this compound on Ergosterol Content

The inhibitory effect of this compound on ergosterol biosynthesis can be quantified by measuring the ergosterol content of fungal cells after exposure to the drug. The following table summarizes the dose-dependent reduction in ergosterol content in Candida albicans isolates with varying susceptibility to this compound.

This compound Concentration (µg/mL)Mean % Reduction in Ergosterol Content (Susceptible Isolates)Mean % Reduction in Ergosterol Content (Susceptible Dose-Dependent Isolates)Mean % Reduction in Ergosterol Content (Resistant Isolates)
172%38%25%
484%57%38%
1695%73%53%
64100%99%84%
Data compiled from Arthington-Skaggs et al., 1999.[3][6]

Downstream Effects and Cellular Responses

The disruption of ergosterol homeostasis triggers a cascade of downstream effects and cellular stress responses in fungi.

Alterations in Cell Membrane and Wall Integrity

The depletion of ergosterol and the accumulation of toxic sterol intermediates lead to significant changes in the physical properties of the fungal cell membrane, including increased fluidity and permeability. This can impair the function of membrane-bound proteins involved in nutrient transport and ion homeostasis. The cell wall, which is intrinsically linked to the plasma membrane, also undergoes remodeling, potentially leading to an unmasking of β-glucans, which can be recognized by the host immune system.

Activation of Stress Response Signaling Pathways

Fungi have evolved intricate signaling pathways to respond to cell membrane stress. The inhibition of ergosterol biosynthesis by this compound is a potent stressor that activates transcriptional responses. A key regulator in this process is the transcription factor Upc2 (in Saccharomyces cerevisiae and its homologs in other fungi), which is activated upon ergosterol depletion.[2][9] This leads to the upregulation of genes involved in the ergosterol biosynthesis pathway (ERG genes) in a compensatory response.[2][10] Additionally, genes encoding for drug efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, are often upregulated, contributing to the development of this compound resistance.[10]

The calcineurin signaling pathway has also been implicated in the response to this compound. This pathway is crucial for maintaining ion homeostasis and cell wall integrity, and its activation can contribute to this compound tolerance and resistance.[11]

Experimental Protocols

Quantification of Ergosterol Content in Yeast

This protocol is adapted from Arthington-Skaggs et al. (1999) and is suitable for determining the ergosterol content in Candida species following this compound treatment.[3][6]

Materials:

  • Yeast culture

  • This compound stock solution

  • Sabouraud Dextrose Broth (or other suitable growth medium)

  • Sterile distilled water

  • 25% (w/v) Potassium Hydroxide in 95% ethanol (freshly prepared)

  • n-Heptane

  • Spectrophotometer capable of scanning between 230 and 300 nm

Procedure:

  • Culture Preparation: Inoculate yeast cells into fresh broth containing varying concentrations of this compound (e.g., 0, 1, 4, 16, 64 µg/mL). Incubate at 35°C for 16-24 hours.

  • Cell Harvesting: Harvest the yeast cells by centrifugation. Wash the cell pellet once with sterile distilled water.

  • Saponification: Resuspend the cell pellet in 3 mL of 25% alcoholic potassium hydroxide solution. Vortex vigorously for 1 minute.

  • Incubate the cell suspension in an 80°C water bath for 1 hour.

  • Sterol Extraction: After cooling to room temperature, add 1 mL of sterile distilled water and 3 mL of n-heptane to the tube.

  • Vortex vigorously for 3 minutes to extract the nonsaponifiable lipids (containing ergosterol).

  • Allow the layers to separate. Transfer the upper heptane layer to a clean glass tube.

  • Spectrophotometric Analysis: Scan the absorbance of the heptane extract from 240 nm to 300 nm.

  • Calculation: Ergosterol content is identified by a characteristic four-peaked curve. The presence of ergosterol and the late sterol intermediate 24(28) dehydroergosterol (DHE) in the extract is determined by the absorbance at 281.5 nm and 230 nm, respectively. The ergosterol content can be calculated as a percentage of the wet weight of the cells using the following equations:

    • % Ergosterol + % 24(28)DHE = [(A281.5 / 290) × F] / pellet weight

    • % 24(28)DHE = [(A230 / 518) × F] / pellet weight

    • % Ergosterol = [% Ergosterol + % 24(28)DHE] - % 24(28)DHE

    • Where F is the factor for dilution in ethanol, and 290 and 518 are the E values (in percent per centimeter) determined for crystalline ergosterol and 24(28)DHE, respectively.

Lanosterol 14-α-Demethylase (CYP51) Activity Assay

This protocol provides a general framework for an in vitro reconstitution assay to measure the activity of lanosterol 14-α-demethylase. Specific conditions may need to be optimized based on the source of the enzyme (e.g., recombinant protein, microsomal fractions). This is based on principles described in various studies.[5][12]

Materials:

  • Purified recombinant CYP51 or microsomal preparation containing CYP51

  • Purified NADPH-cytochrome P450 reductase (CPR)

  • Lanosterol (substrate)

  • NADPH (cofactor)

  • Lipid (e.g., L-α-1,2-dilauroyl-sn-glycero-3-phosphocholine - DLPC) for reconstitution

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • This compound or other inhibitors

  • Quenching solution (e.g., a mixture of organic solvents like ethyl acetate)

  • Analytical system for product detection (e.g., HPLC, GC-MS, or LC-MS)

Procedure:

  • Reconstitution of the Enzyme System:

    • In a reaction tube, combine the purified CYP51, CPR, and lipid in the reaction buffer. The molar ratio of these components should be optimized but is often in the range of 1:2:10 (CYP51:CPR:lipid).

    • Incubate the mixture on ice to allow for the formation of a functional enzyme complex.

  • Inhibition Assay:

    • Add this compound or other test inhibitors at desired concentrations to the reconstituted enzyme system.

    • Pre-incubate for a defined period to allow for inhibitor binding.

  • Initiation of the Reaction:

    • Add the substrate, lanosterol, to the reaction mixture.

    • Initiate the enzymatic reaction by adding NADPH.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time. The reaction time should be within the linear range of product formation.

  • Termination of the Reaction: Stop the reaction by adding a quenching solution.

  • Product Extraction: Extract the sterols from the reaction mixture using an appropriate organic solvent.

  • Analysis: Analyze the extracted sterols using HPLC, GC-MS, or LC-MS to separate and quantify the substrate (lanosterol) and the product (e.g., 4,4-dimethylcholesta-8(9),14,24-trien-3β-ol).

  • Data Analysis: Calculate the enzyme activity based on the rate of product formation. Determine the inhibitory effect of this compound by comparing the activity in the presence and absence of the inhibitor (e.g., by calculating IC50 values).

Visualizations

Fluconazole_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_effects Cellular Effects Lanosterol Lanosterol Intermediate 4,4-dimethylcholesta- 8(9),14,24-trien-3β-ol Lanosterol->Intermediate Lanosterol 14-α-demethylase (Erg11p/CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Multiple Enzymatic Steps This compound This compound Lanosterol 14-α-demethylase\n(Erg11p/CYP51) Lanosterol 14-α-demethylase (Erg11p/CYP51) This compound->Lanosterol 14-α-demethylase\n(Erg11p/CYP51) Inhibits Ergosterol_Depletion Ergosterol Depletion Membrane_Disruption Disrupted Cell Membrane Integrity and Function Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation Accumulation of 14-α-methylated sterols Toxic_Sterol_Accumulation->Membrane_Disruption Lanosterol 14-α-demethylase\n(Erg11p/CYP51)->Ergosterol_Depletion Lanosterol 14-α-demethylase\n(Erg11p/CYP51)->Toxic_Sterol_Accumulation

Caption: this compound inhibits Lanosterol 14-α-demethylase, disrupting ergosterol biosynthesis.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Erg10 Erg10 AcetoacetylCoA->Erg10 HMGCoA HMG-CoA Erg13 Erg13 HMGCoA->Erg13 Mevalonate Mevalonate Hmg1_2 Hmg1/2 Mevalonate->Hmg1_2 FarnesylPP Farnesyl-PP Erg12_8_19 Erg12, Erg8, Mvd1 FarnesylPP->Erg12_8_19 Squalene Squalene Erg20 Erg20 Squalene->Erg20 SqualeneEpoxide Squalene Epoxide Erg9 Erg9 SqualeneEpoxide->Erg9 Lanosterol Lanosterol Erg1 Erg1 Lanosterol->Erg1 Intermediate1 4,4-dimethylcholesta- 8(9),14,24-trien-3β-ol Erg7 Erg7 Intermediate1->Erg7 Zymosterol Zymosterol Erg11 Erg11 (CYP51) Target of this compound Zymosterol->Erg11 Fecosterol Fecosterol Erg24 Erg24 Fecosterol->Erg24 Episterol Episterol Erg25_26_27 Erg25, Erg26, Erg27 Episterol->Erg25_26_27 Ergosterol Ergosterol Erg6 Erg6 Ergosterol->Erg6 Erg10->HMGCoA Erg13->Mevalonate Hmg1_2->FarnesylPP Erg12_8_19->Squalene Erg20->SqualeneEpoxide Erg9->Lanosterol Erg1->Intermediate1 Erg7->Zymosterol Erg11->Fecosterol Erg24->Episterol Erg25_26_27->Ergosterol Erg2 Erg2 Erg6->Erg2 Erg3 Erg3 Erg2->Erg3 Erg5 Erg5 Erg3->Erg5 Erg4 Erg4 Erg5->Erg4

Caption: A simplified overview of the ergosterol biosynthesis pathway in fungi.

Experimental_Workflow_Sterol_Quantification Start Yeast Culture with This compound Treatment Harvest Harvest & Wash Cells Start->Harvest Saponification Saponification with Alcoholic KOH at 80°C Harvest->Saponification Extraction Liquid-Liquid Extraction with n-Heptane Saponification->Extraction Analysis Spectrophotometric Analysis (240-300 nm) Extraction->Analysis Calculation Calculate Ergosterol Content Analysis->Calculation

Caption: Workflow for the quantification of cellular ergosterol.

Stress_Response_Signaling This compound This compound Erg11 Inhibition of Lanosterol 14-α-demethylase This compound->Erg11 Ergosterol_Depletion Ergosterol Depletion Erg11->Ergosterol_Depletion Membrane_Stress Cell Membrane Stress Ergosterol_Depletion->Membrane_Stress Upc2 Activation of Upc2/SREBP Membrane_Stress->Upc2 Calcineurin Activation of Calcineurin Pathway Membrane_Stress->Calcineurin ERG_Upregulation Upregulation of ERG Genes Upc2->ERG_Upregulation Efflux_Upregulation Upregulation of Efflux Pump Genes Upc2->Efflux_Upregulation Stress_Adaptation Stress Adaptation & Cell Wall Integrity Calcineurin->Stress_Adaptation

Caption: Signaling pathways activated in response to this compound-induced ergosterol depletion.

Conclusion

This compound's targeted inhibition of lanosterol 14-α-demethylase remains a highly effective strategy for combating fungal infections. The detailed understanding of its mechanism, the quantifiable impact on ergosterol levels, and the resulting cellular stress responses are crucial for the ongoing development of novel antifungal agents and for devising strategies to counteract the growing threat of drug resistance. The experimental protocols provided herein serve as a foundation for researchers to further explore the complex interplay between this compound and the fungal cell.

References

Intrinsic resistance to fluconazole in non-albicans Candida species

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Intrinsic Fluconazole Resistance in Non-Albicans Candida Species

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a first-generation triazole, has been a cornerstone of antifungal therapy. However, its efficacy is increasingly challenged by the rise of non-albicans Candida species exhibiting intrinsic resistance. This guide provides a comprehensive overview of the core molecular mechanisms underpinning this resistance in key species such as Candida krusei, Candida glabrata, and the emerging multidrug-resistant pathogen, Candida auris. We delve into the genetic and biochemical pathways, present quantitative data on resistance levels, detail relevant experimental protocols, and visualize the complex signaling networks involved. Understanding these intrinsic defense strategies is paramount for the development of novel antifungal agents and for optimizing clinical treatment protocols.

Core Mechanisms of Intrinsic this compound Resistance

is a multifactorial phenomenon, not attributable to a single mechanism but rather a convergence of several key cellular strategies.[1][2] These mechanisms can be broadly categorized as:

  • Alterations in the Drug Target: Modifications to the primary target of this compound, the lanosterol 14-α-demethylase enzyme (encoded by the ERG11 gene), can reduce the drug's binding affinity.[1][3][4][5]

  • Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters actively expels this compound from the cell, preventing it from reaching its target.[6][7][8][9]

  • Transcriptional Regulation: Mutations in transcription factors that regulate the expression of genes involved in ergosterol biosynthesis and efflux pump activity are crucial in mediating resistance.[7][9]

  • Ergosterol Biosynthesis Pathway Alterations: Changes in the ergosterol biosynthesis pathway can compensate for the effects of this compound.[1][4][10]

  • Stress Response Pathways: Cellular stress responses can contribute to tolerance and the development of resistance to this compound.[11][12][13]

Species-Specific Resistance Profiles

Candida krusei

Candida krusei is considered intrinsically resistant to this compound.[1][2] This inherent resistance is primarily due to the reduced susceptibility of its Erg11p to the inhibitory effects of this compound.[5][14][15] Studies have shown that the 14α-demethylase activity in C. krusei is 16- to 46-fold more resistant to this compound inhibition compared to that of susceptible C. albicans.[5][14] While alterations in the drug target are the principal mechanism, overexpression of efflux pumps, such as CkAbc1p, may also play a contributing role in some isolates.[9][16]

Candida glabrata

Candida glabrata exhibits high rates of acquired resistance to this compound, and some level of intrinsic resistance is also recognized.[6][17][18] A primary mechanism of resistance in C. glabrata is the overexpression of efflux pumps, particularly the ABC transporters CgCdr1p, CgCdr2p (PDH1), and CgSnq2p.[6][8][9][19] The upregulation of these transporters is often driven by gain-of-function mutations in the transcription factor CgPdr1p.[9] Unlike other Candida species, mutations in ERG11 are a less common cause of this compound resistance in C. glabrata.[1]

Candida auris

Candida auris is an emerging pathogen of global concern due to its frequent multidrug resistance, including high rates of intrinsic or rapidly acquired resistance to this compound.[1][3][20] Resistance in C. auris is multifactorial and includes:

  • ERG11 Mutations: Point mutations in the ERG11 gene, such as Y132F and K143R, are strongly associated with this compound resistance.[1][3][21]

  • Efflux Pump Overexpression: Increased expression of ABC and MFS transporters, including CDR1, contributes to reduced intracellular this compound concentrations.[3][20][21][22]

  • Biofilm Formation: The ability of C. auris to form biofilms can also contribute to its reduced susceptibility to antifungal agents.[23]

Quantitative Data on this compound Resistance

The following tables summarize the reported this compound resistance rates and Minimum Inhibitory Concentration (MIC) ranges for key non-albicans Candida species.

Table 1: this compound Resistance Rates in Non-Albicans Candida Species

SpeciesThis compound Resistance Rate (%)Reference(s)
Candida glabrata11-13[1]
Candida kruseiIntrinsically Resistant[1][2]
Candida aurisUp to 93[1][20][24]
Candida parapsilosis2-6[1]
Candida tropicalis4-9[1]

Table 2: this compound MIC Ranges for Non-Albicans Candida Species

SpeciesThis compound MIC Range (mg/L)Reference(s)
Candida glabrataMIC >64 (Resistant)[17]
Candida krusei>64[25]
Candida auris4 to >256[26]
Candida parapsilosisVaries, resistance is uncommon
Candida tropicalisVaries, resistance is emerging

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3/M60)

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Materials:

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • 96-well microtiter plates.

  • Antifungal agent stock solution (e.g., this compound).

  • Candida isolate to be tested.

  • Spectrophotometer or microplate reader.

  • Incubator (35°C).

Procedure:

  • Inoculum Preparation:

    • Subculture the Candida isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium to achieve a final inoculum size of 0.5-2.5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Prepare serial twofold dilutions of this compound in RPMI 1640 medium in the 96-well plate. The final concentration range should typically span from 0.125 to 256 mg/L.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate.

    • Incubate the plate at 35°C for 24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant diminution (≥50% inhibition) of growth compared to the growth control.

    • Growth can be assessed visually or by using a microplate reader at 530 nm.

Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify the expression levels of genes associated with this compound resistance, such as ERG11 and efflux pump genes.

Materials:

  • Candida cells grown with and without this compound.

  • RNA extraction kit.

  • Reverse transcriptase and cDNA synthesis kit.

  • qRT-PCR master mix (e.g., SYBR Green).

  • Gene-specific primers for the target gene (e.g., CDR1) and a housekeeping gene (e.g., ACT1).

  • qRT-PCR instrument.

Procedure:

  • RNA Extraction:

    • Harvest Candida cells from liquid culture by centrifugation.

    • Extract total RNA using a commercial kit following the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • qRT-PCR:

    • Set up the qRT-PCR reaction with the cDNA template, gene-specific primers, and qRT-PCR master mix.

    • Run the reaction on a qRT-PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and housekeeping genes.

    • Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Gene Knockout Construction: CRISPR-Cas9 Method

This protocol provides a general framework for creating gene knockouts in non-albicans Candida species using CRISPR-Cas9 technology.[27][28][29][30][31]

Materials:

  • Candida strain to be modified.

  • Plasmid expressing Cas9 and a guide RNA (gRNA) targeting the gene of interest.

  • A repair template with homology arms flanking a selectable marker (e.g., SAT1).

  • Transformation reagents (e.g., lithium acetate, PEG).

  • Selective growth medium.

Procedure:

  • gRNA Design and Plasmid Construction:

    • Design a gRNA specific to the target gene.

    • Clone the gRNA sequence into a Cas9-expressing plasmid.

  • Repair Template Construction:

    • Amplify the upstream and downstream flanking regions (homology arms) of the target gene.

    • Fuse the homology arms to a selectable marker gene via PCR.

  • Transformation:

    • Transform the Candida cells with the Cas9-gRNA plasmid and the repair template using a suitable transformation protocol (e.g., electroporation or lithium acetate method).

  • Selection and Verification:

    • Plate the transformed cells on a selective medium to isolate transformants that have integrated the selectable marker.

    • Verify the gene knockout by PCR using primers that bind outside the integrated cassette and within the cassette.

    • Confirm the absence of the target gene transcript by qRT-PCR.

Visualization of Signaling Pathways and Workflows

Ergosterol Biosynthesis Pathway and Azole Action

// Nodes acetyl_coa [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; squalene [label="Squalene", fillcolor="#F1F3F4", fontcolor="#202124"]; lanosterol [label="Lanosterol", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="14-α-methylated sterols", fillcolor="#FBBC05", fontcolor="#202124"]; ergosterol [label="Ergosterol", fillcolor="#34A853", fontcolor="#FFFFFF"]; erg11 [label="Erg11p (Lanosterol\n14-α-demethylase)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; membrane [label="Fungal Cell Membrane", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges acetyl_coa -> squalene [label="Multiple steps"]; squalene -> lanosterol; lanosterol -> erg11 [dir=none]; erg11 -> intermediate; intermediate -> ergosterol [label="Multiple steps"]; this compound -> erg11 [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; ergosterol -> membrane [label="Incorporation"]; }

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Efflux Pump-Mediated Resistance

// Edges efflux_pump -> fluconazole_out [label="Expulsion"]; atp -> efflux_pump [label="Energy"]; extracellular -> fluconazole_in [style=invis]; }

Caption: Mechanism of this compound efflux by ABC transporters.

Transcriptional Regulation of Resistance in C. glabrata

// Nodes this compound [label="this compound Stress", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pdr1 [label="Pdr1p (Transcription Factor)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; c_pdr1 [label="CgPDR1 Gene", shape=cds, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; c_cdr1 [label="CgCDR1 Gene", shape=cds, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; c_cdr2 [label="CgCDR2 Gene", shape=cds, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; cdr1_protein [label="CgCdr1p", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; cdr2_protein [label="CgCdr2p", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; resistance [label="this compound Resistance", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> pdr1 [label="Activates"]; pdr1 -> c_cdr1 [label="Upregulates Transcription"]; pdr1 -> c_cdr2 [label="Upregulates Transcription"]; c_cdr1 -> cdr1_protein [label="Translation"]; c_cdr2 -> cdr2_protein [label="Translation"]; cdr1_protein -> resistance; cdr2_protein -> resistance; }

Caption: Regulation of efflux pump expression by Pdr1p in C. glabrata.

Experimental Workflow for Gene Knockout

// Nodes start [label="Start: Select Target Gene", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; design [label="Design gRNA and\nRepair Template"]; construct [label="Construct Cas9-gRNA Plasmid\nand Repair Template"]; transform [label="Co-transform Candida Cells"]; select [label="Select Transformants on\nSelective Medium"]; verify [label="Verify Knockout by PCR\nand qRT-PCR"]; end [label="End: Confirmed Knockout Strain", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> design; design -> construct; construct -> transform; transform -> select; select -> verify; verify -> end; }

Caption: A generalized workflow for CRISPR-Cas9 mediated gene knockout in Candida.

Future Directions and Drug Development Implications

The intrinsic resistance mechanisms in non-albicans Candida species pose a significant challenge to current antifungal therapies. A deeper understanding of these mechanisms is crucial for the development of new therapeutic strategies. Future research should focus on:

  • Novel Drug Targets: Identifying novel targets within the resistance pathways, such as the transcription factors that regulate efflux pump expression or components of the stress response pathways.

  • Combination Therapies: Investigating the synergistic effects of combining this compound with inhibitors of efflux pumps or other resistance mechanisms.

  • Next-Generation Azoles: Developing new azole antifungals with improved binding affinity to the Erg11p of resistant species.

  • Rapid Diagnostics: Creating diagnostic tools for the rapid identification of resistant species and the detection of specific resistance markers.

By elucidating the intricate molecular basis of intrinsic this compound resistance, the scientific community can pave the way for the development of more effective and durable antifungal therapies to combat the growing threat of resistant Candida infections.

References

Genetic Basis of Fluconazole Susceptibility in Cryptococcus neoformans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cryptococcus neoformans, an opportunistic fungal pathogen, is a primary cause of life-threatening meningoencephalitis, particularly in immunocompromised individuals. Fluconazole, a triazole antifungal, is a cornerstone of therapy, but the emergence of resistance presents a significant clinical challenge. Understanding the genetic underpinnings of this compound susceptibility and resistance is critical for the development of novel therapeutic strategies and molecular diagnostics. This guide provides a comprehensive overview of the key molecular mechanisms governing this compound activity in C. neoformans, including drug target alterations, efflux pump activity, large-scale genomic changes, and the role of crucial signaling pathways. Detailed experimental protocols and quantitative data are presented to serve as a resource for the scientific community.

Core Mechanisms of this compound Action and Resistance

This compound functions by inhibiting the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1] Disruption of ergosterol synthesis compromises membrane integrity and function, leading to fungistatic activity against C. neoformans.[1][2] Resistance to this compound is multifactorial, arising from several distinct yet sometimes complementary genetic alterations.

Alterations in the Drug Target: The ERG11 Gene

The most direct mechanism of resistance involves modifications to the ERG11 gene, which either reduce the affinity of the Erg11 protein for this compound or increase the amount of the target enzyme.

  • Point Mutations: Specific point mutations in the ERG11 coding sequence can alter the amino acid sequence of the drug-binding pocket, thereby reducing the efficacy of this compound. While relatively rare in clinical isolates compared to other fungi, mutations such as those leading to G484S and Y145F substitutions have been identified and proven to confer high-level this compound resistance.[1][3][4][5] The Y145F mutation, for instance, was shown to be sufficient to cause high resistance to this compound and voriconazole, while paradoxically increasing susceptibility to itraconazole and posaconazole.[3][4]

  • Gene Overexpression: Increased expression of ERG11 can titrate the drug, requiring higher concentrations to achieve effective inhibition of ergosterol synthesis. This overexpression is often a consequence of broader genomic changes, such as aneuploidy.[5][6]

Drug Efflux Pumps: The Central Role of AFR1

Active transport of this compound out of the fungal cell is a major mechanism of resistance. This process is mediated by ATP-binding cassette (ABC) transporters.

  • Afr1: The ABC transporter encoded by the AFR1 gene is the major drug efflux pump responsible for this compound resistance in both C. neoformans and C. gattii.[7][8][9] Deletion of AFR1 results in hypersusceptibility to this compound, while its overexpression leads to significant in vitro and in vivo resistance.[7][10] Upregulation of AFR1 is a common response to this compound exposure.[7][9]

  • Other Transporters: While AFR1 is the primary efflux pump, other transporters like AFR2 and MDR1 may play an augmenting role.[7][9] Deletion of all three genes can lead to a further increase in this compound susceptibility compared to the single AFR1 deletion.[7]

Large-Scale Genomic Alterations and Adaptive Resistance

Beyond single-gene mutations, C. neoformans can adapt to this compound pressure through dynamic and often transient changes to its chromosome structure.

Aneuploidy and Chromosome 1 Disomy

Aneuploidy, the state of having an abnormal number of chromosomes, is a key mechanism for acquiring rapid and reversible this compound resistance.[5][11]

  • Chromosome 1 (Chr1) Disomy: The most frequently observed aneuploidy is the duplication of Chromosome 1.[12][13][14] This is highly significant because Chr1 harbors both the ERG11 and AFR1 genes.[1][8][14] The resulting gene dosage effect leads to the simultaneous overexpression of the drug target and the primary efflux pump, conferring a powerful resistance phenotype.[14][15] This mechanism is particularly associated with the phenomenon of heteroresistance.[12][13]

Heteroresistance: A Transient and Adaptive Strategy

Heteroresistance is an intrinsic characteristic of C. neoformans where a small subpopulation of cells within a genetically susceptible population can grow in the presence of high this compound concentrations.[2][12][14]

  • Mechanism and Reversibility: This phenomenon is often mediated by the formation of aneuploidies, especially Chr1 disomy.[11][12][13][14] Heteroresistance is typically unstable; when the drug pressure is removed, the resistant subpopulation may revert to the original susceptible, euploid state.[2][15] This adaptive strategy is believed to be a critical factor in therapeutic failure and the relapse of cryptococcal meningitis during azole therapy.[2][11]

Regulatory and Signaling Pathways

Cellular stress response pathways are integral to surviving the effects of antifungal drugs. In C. neoformans, the calcineurin pathway is a key regulator of both virulence and drug tolerance.

The Calcineurin Signaling Pathway

Calcineurin is a calcium-calmodulin-activated protein phosphatase. In C. neoformans, it is essential for growth at host physiological temperature (37°C) and for virulence.[16] The pathway is a target of immunosuppressive drugs like cyclosporin A (CsA) and FK506.[16] Disruption of the calcineurin pathway renders C. neoformans avirulent and hypersensitive to this compound, indicating a synergistic relationship and highlighting the pathway as a potential target for combination therapy.[1][16]

Calcineurin_Pathway cluster_input Stress Signals cluster_pathway Calcineurin Cascade cluster_output Cellular Response cluster_inhibitors Inhibitors Ca2+ Ca2+ Calmodulin Calmodulin Ca2+->Calmodulin activates High Temp (37C) High Temp (37C) High Temp (37C)->Ca2+ Cnb1 Calcineurin B (Regulatory Subunit) Calmodulin->Cnb1 activates Cna1 Calcineurin A (Catalytic Subunit) Crz1 Crz1 (Transcription Factor) Cna1->Crz1 dephosphorylates (activates) Cnb1->Cna1 complexes with Virulence Virulence Crz1->Virulence Thermotolerance Thermotolerance Crz1->Thermotolerance FLC Tolerance FLC Tolerance Crz1->FLC Tolerance FK506 FK506 FK506->Cna1 inhibit CsA Cyclosporin A CsA->Cna1 inhibit AST_Workflow A 1. Prepare Inoculum (0.5 McFarland Standard) C 3. Dilute & Inoculate Plate (Final ~10^3 CFU/mL) A->C B 2. Prepare this compound Serial Dilutions in 96-Well Plate B->C D 4. Incubate Plate (35°C, 48-72h) C->D E 5. Read Plate Visually or Spectrophotometrically D->E F 6. Determine MIC (≥50% Growth Inhibition) E->F CRISPR_Workflow cluster_prep Component Preparation cluster_transform Transformation & Selection cluster_verify Verification A 1. Design gRNA Targeting Gene of Interest C 3. Assemble RNP Complex (Cas9 Protein + gRNA) A->C B 2. Prepare Donor DNA (Marker + Homology Arms) D 4. Electroporate Cells with RNP and Donor DNA B->D C->D E 5. Plate on Selective Media (e.g., YPD + NAT) D->E F 6. Isolate Resistant Colonies E->F G 7. Extract Genomic DNA F->G H 8. Confirm Deletion via PCR & Sequencing G->H

References

Methodological & Application

Application Notes and Protocols: Fluconazole Disk Diffusion Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methodology and interpretation of the fluconazole disk diffusion assay, a critical tool for assessing the susceptibility of Candida species to this common antifungal agent. The protocols are primarily based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which provides a well-defined and widely adopted method. Information regarding the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines is also included.

Introduction

The disk diffusion assay is a qualitative or semi-quantitative method used to determine the in vitro susceptibility of a microbial isolate to an antimicrobial agent. For this compound, this assay is essential for guiding therapeutic decisions, monitoring the emergence of resistance, and in the research and development of new antifungal agents. The procedure involves placing a paper disk containing a standardized amount of this compound onto an agar plate inoculated with a standardized suspension of the yeast to be tested. As the drug diffuses into the medium, it creates a concentration gradient. After incubation, the diameter of the zone of growth inhibition around the disk is measured and correlated with established interpretive criteria to categorize the isolate as susceptible, susceptible-dose dependent, or resistant.

I. Experimental Protocols

This section details the standardized protocol for performing the this compound disk diffusion assay according to the CLSI M44 guidelines.

Media Preparation

The recommended medium for this compound disk diffusion testing of Candida species is Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (MH-GMB).[1][2][3]

  • Composition of Mueller-Hinton Agar with 2% Glucose and Methylene Blue:

    • Beef Extract: 2.0 g/L

    • Acid Hydrolysate of Casein: 17.5 g/L

    • Starch: 1.5 g/L

    • Glucose: 20.0 g/L

    • Methylene Blue: 0.0005 g/L

    • Agar: 17.0 g/L

    • Final pH: 7.3 ± 0.1 at 25°C

  • Preparation Protocol:

    • Suspend the components in 1 liter of purified water.

    • Heat with frequent agitation and boil for 1 minute to completely dissolve the powder.

    • Autoclave at 121°C for 15 minutes.

    • Cool the medium to 45-50°C in a water bath.

    • Pour the molten agar into sterile, flat-bottomed Petri dishes (150 mm or 100 mm in diameter) on a level surface to a uniform depth of 4.0 mm.

    • Allow the agar to solidify at room temperature.

    • If not used immediately, store the plates in sealed plastic bags at 2-8°C. Prepared plates can be stored for at least 30 days.[4]

Inoculum Preparation

A standardized inoculum is crucial for reproducible results. The turbidity of the yeast suspension is adjusted to match a 0.5 McFarland standard.

  • Protocol:

    • Select at least four to five well-isolated colonies of approximately 1 mm in diameter from a fresh (24-hour) culture on Sabouraud dextrose agar.

    • Transfer the colonies to a tube containing 5 mL of sterile 0.85% saline.

    • Vortex the tube for 15 seconds to create a smooth suspension.

    • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard by adding sterile saline or more yeast growth. This can be done visually or using a spectrophotometer (absorbance at 530 nm should be 0.08 to 0.10). This suspension will contain approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL.

    • The adjusted inoculum suspension should be used within 15 minutes of preparation.

Inoculation of the Agar Plate
  • Protocol:

    • Within 15 minutes of adjusting the inoculum, dip a sterile, non-toxic cotton swab into the suspension.

    • Rotate the swab several times and press it firmly against the inside wall of the tube above the fluid level to remove excess inoculum.

    • Inoculate the entire surface of the MH-GMB agar plate by swabbing in three directions, rotating the plate approximately 60 degrees between each streaking to ensure an even lawn of growth.

    • Allow the plate to dry for 3 to 15 minutes with the lid slightly ajar. The agar surface should be completely dry before applying the disks.

Application of this compound Disks
  • Protocol:

    • Using sterile forceps or a disk dispenser, apply a 25 µg this compound disk to the surface of the inoculated agar plate.

    • Gently press the disk down to ensure complete contact with the agar surface.

    • The disks should be placed at least 24 mm apart from each other and from the edge of the plate.

    • Once applied, do not move the disks as diffusion of the drug begins immediately.

Incubation
  • Protocol:

    • Within 15 minutes of disk application, invert the plates and place them in a non-CO₂ incubator.

    • Incubate at 35 ± 2°C for 20 to 24 hours.[5] Incubation for 48 hours may be necessary if growth is insufficient after 24 hours, but 24-hour readings are preferred.[5]

Measurement and Interpretation of Results
  • Protocol for Measurement:

    • After the incubation period, measure the diameter of the zone of complete or marked growth inhibition to the nearest millimeter using a ruler or calipers.

    • Measurements should be made from the back of the plate against a dark, non-reflecting background, illuminated with reflected light.

    • For Candida species, the zone edge is often indistinct. The endpoint should be read at the point of a marked reduction in growth (approximately 80% inhibition).[6] Faint growth or microcolonies within the zone of inhibition should be ignored.

II. Data Presentation: Interpretive Criteria and Quality Control

CLSI Interpretive Criteria for this compound Disk Diffusion

The following table summarizes the zone diameter breakpoints for Candida species according to the CLSI M60 document.

Zone Diameter (mm)InterpretationCorresponding MIC (µg/mL)
≥19Susceptible (S)≤2
15 - 18Susceptible-Dose Dependent (S-DD)4
≤14Resistant (R)≥8
Note: These breakpoints are for C. albicans, C. parapsilosis, and C. tropicalis. For C. glabrata, MIC testing is recommended as disk diffusion may not reliably detect resistance. For C. krusei, this compound is considered intrinsically resistant.[3]
EUCAST Guidelines

EUCAST has not published specific zone diameter breakpoints for this compound disk diffusion. Instead, EUCAST provides MIC (Minimum Inhibitory Concentration) breakpoints determined by broth microdilution. Laboratories using disk diffusion with EUCAST interpretive criteria must establish their own correlation between zone diameters and EUCAST MIC breakpoints.

EUCAST MIC Breakpoints for this compound against Candida species (v 12.0, valid from June 26, 2025):

SpeciesSusceptible (S) (mg/L)Resistant (R) (mg/L)
C. albicans≤2>2
C. dubliniensis≤0.06>0.06
C. glabrataECOFF-
C. kruseiIntrinsic Resistance-
C. parapsilosis≤2>2
C. tropicalis≤2>2
ECOFF: Epidemiological Cut-Off Value. For C. glabrata, isolates with MICs above the ECOFF are considered non-wild-type and may not respond to therapy.
Quality Control (QC)

Regular testing of quality control strains is essential to ensure the accuracy and reproducibility of the assay.

QC StrainATCC NumberExpected Zone Diameter Range (mm)
Candida albicans9002828 - 39
Candida parapsilosis2201922 - 33
Candida krusei62580 (no zone)
Candida tropicalis75024 - 35
Source: CLSI M100-ED32:2022

III. Visualization of Experimental Workflow

The following diagram illustrates the key steps in the this compound disk diffusion assay.

Fluconazole_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis media_prep Prepare MH-GMB Agar inoculate Inoculate Agar Plate media_prep->inoculate inoculum_prep Prepare 0.5 McFarland Inoculum inoculum_prep->inoculate apply_disk Apply this compound Disk inoculate->apply_disk incubate Incubate at 35°C for 20-24h apply_disk->incubate measure Measure Zone of Inhibition incubate->measure interpret Interpret Results (S, S-DD, R) measure->interpret

Caption: Workflow of the this compound Disk Diffusion Assay.

This comprehensive guide provides the necessary information for the successful implementation and interpretation of the this compound disk diffusion assay in a laboratory setting. Adherence to these standardized protocols is paramount for generating reliable and clinically relevant data.

References

Application Notes & Protocols: Generation and Characterization of Fluconazole-Resistant Candida albicans Strains for Laboratory Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The increasing prevalence of antifungal drug resistance, particularly to azoles like fluconazole, poses a significant threat to public health. Candida albicans is a major opportunistic fungal pathogen, and the emergence of this compound-resistant strains complicates treatment. To understand the molecular underpinnings of resistance and to develop novel antifungal therapies, it is crucial to have reliable laboratory models. This document provides detailed protocols for the in vitro generation of this compound-resistant C. albicans strains through experimental evolution and their subsequent characterization. The primary mechanisms of this compound resistance in C. albicans involve alterations in the drug target enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene), and the overexpression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter (CDR1, CDR2) and major facilitator superfamily (MDR1) families[1][2][3].

Protocol 1: In Vitro Induction of this compound Resistance by Serial Passage

This protocol describes the generation of this compound-resistant C. albicans strains by continuously exposing a susceptible parent strain to gradually increasing concentrations of the drug. This method mimics the selective pressure that can lead to the development of resistance during clinical therapy.[4][5]

Materials:

  • This compound-susceptible C. albicans strain (e.g., SC5314 or ATCC 90028).

  • Yeast Extract-Peptone-Dextrose (YPD) agar and broth.

  • RPMI 1640 medium, buffered with MOPS to pH 7.0.

  • This compound powder (analytical grade).

  • Sterile culture tubes, flasks, and 96-well microtiter plates.

  • Spectrophotometer.

  • Shaking incubator set to 35°C.

Methodology:

  • Prepare Initial Culture: Inoculate a single colony of the susceptible parent strain into 5 mL of YPD broth and incubate overnight at 35°C with shaking.

  • Prepare this compound Stock: Prepare a high-concentration stock solution of this compound (e.g., 2560 µg/mL) in a suitable solvent like water or DMSO and sterilize by filtration.

  • Initiate Serial Passage:

    • Dilute the overnight culture into fresh RPMI 1640 medium to a starting cell density of approximately 1 x 10⁶ cells/mL.

    • Prepare a series of culture tubes with RPMI 1640 medium containing this compound at concentrations starting from a sub-inhibitory level (e.g., 0.5 µg/mL) up to a resistant concentration (e.g., 64 µg/mL or higher).

    • Inoculate the prepared media with the diluted cell suspension.

  • Incubation and Passaging:

    • Incubate the cultures at 35°C with shaking for 48 hours.

    • After incubation, identify the tube with the highest this compound concentration that shows visible growth.

    • Use this culture to inoculate a new series of tubes containing fresh RPMI 1640 with the same and higher concentrations of this compound.[4][6]

    • Repeat this passaging step every 48 hours, gradually increasing the this compound concentration as the strain adapts. High-level resistance can often be achieved within 15-20 passages.[4][7]

  • Isolate and Store Resistant Strains: Once a strain consistently grows at a high concentration of this compound (e.g., ≥64 µg/mL), streak the culture onto a YPD agar plate to obtain single colonies. Archive the confirmed resistant isolates as glycerol stocks at -80°C.

Protocol 2: Confirmation of Resistance by Minimum Inhibitory Concentration (MIC) Testing

The resistance phenotype must be quantitatively confirmed using a standardized method. The broth microdilution method, following the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines, is the gold standard for determining the MIC.[8]

Materials:

  • Parental (susceptible) and putative resistant C. albicans strains.

  • RPMI 1640 medium (buffered with MOPS, pH 7.0).

  • This compound stock solution.

  • Sterile 96-well flat-bottom microtiter plates.

  • Spectrophotometer or plate reader.

Methodology:

  • Inoculum Preparation:

    • Culture the strains on YPD agar for 24 hours at 35°C.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL).[8]

    • Perform a 1:100 dilution followed by a 1:20 dilution in RPMI 1640 medium to achieve a final inoculum density of 0.5-2.5 x 10³ cells/mL.[8]

  • Plate Preparation:

    • Prepare serial two-fold dilutions of this compound in RPMI 1640 medium in the 96-well plate. A typical concentration range is 0.125 µg/mL to 128 µg/mL.

    • Add 100 µL of each this compound dilution to the appropriate wells.

    • Include a drug-free well for a positive growth control and a cell-free well for a sterility control.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized cell suspension to each well (except the sterility control).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50% or ≥80%) compared to the drug-free growth control.[8][9] This can be assessed visually or by using a plate reader.

    • According to CLSI breakpoints for C. albicans, strains with a this compound MIC of ≥8 µg/mL are considered resistant.[8][10]

Data Presentation: Characterization of Generated Strains

The following tables present example data for susceptible and experimentally evolved this compound-resistant C. albicans strains.

Table 1: Minimum Inhibitory Concentration (MIC) Data

Strain IDDescriptionThis compound MIC (µg/mL)Phenotype
SC5314-PParental Susceptible Strain0.5Susceptible
SC5314-R1Resistant Isolate 164Resistant
SC5314-R2Resistant Isolate 2128Resistant
ATCC 6258Control (C. krusei)>64Intrinsically Resistant

Table 2: Relative Gene Expression in Resistant vs. Susceptible Strains

GeneFunctionFold Change in Expression (Resistant/Susceptible)
ERG11Lanosterol 14α-demethylase (Drug Target)4.5-fold increase
CDR1ABC Transporter (Efflux Pump)15.0-fold increase
MDR1MFS Transporter (Efflux Pump)8.2-fold increase
ACT1Actin (Housekeeping Control)1.0 (Normalized)

Note: Data are representative. Actual values will vary based on the specific isolates and experimental conditions. Overexpression of efflux pump genes is a common finding in this compound-resistant isolates.[1][11]

Protocol 3: Analysis of Resistance Mechanisms via qRT-PCR

To investigate the molecular basis of the observed resistance, quantify the expression levels of key genes known to be involved in this compound resistance.

Materials:

  • RNA extraction kit suitable for yeast.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green-based).

  • Primers for target genes (ERG11, CDR1, MDR1) and a reference gene (ACT1).

  • Real-time PCR instrument.

Methodology:

  • Cell Culture and RNA Extraction: Grow mid-log phase cultures of the susceptible parent and resistant isolates in YPD broth. For some experiments, cells can be exposed to a sub-inhibitory concentration of this compound to induce gene expression. Extract total RNA using a validated kit, ensuring high purity and integrity.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Set up qPCR reactions containing cDNA, forward and reverse primers for a gene of interest, and qPCR master mix.

    • Run the reactions on a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[3]

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each reaction.

    • Calculate the relative gene expression using the 2-ΔΔCt method.[10] Normalize the expression of the target genes to the expression of the housekeeping gene (ACT1) and compare the normalized expression in the resistant strain to that of the susceptible parent strain.

Visualizations: Workflows and Resistance Pathways

The following diagrams illustrate the experimental workflow and key molecular pathways involved in this compound resistance.

G Experimental Workflow for Generating Resistant Strains cluster_generation Strain Generation cluster_characterization Phenotypic & Genotypic Characterization cluster_result Outcome start Susceptible Parent Strain (e.g., C. albicans SC5314) passage Serial Passage in Increasing [this compound] start->passage isolate Isolate Single Colonies on Drug-Free Agar passage->isolate mic Confirm Resistance (MIC Testing) isolate->mic q_pcr Analyze Gene Expression (qRT-PCR) mic->q_pcr seq Sequence ERG11 Gene (Optional) mic->seq end_node Characterized This compound-Resistant Strain q_pcr->end_node seq->end_node

Caption: Workflow for generating and characterizing this compound-resistant strains.

G Key Mechanisms of Azole Resistance in C. albicans cluster_cell Fungal Cell cluster_mechanisms Resistance Mechanisms FLC_out This compound FLC_in This compound FLC_out->FLC_in Entry Erg11 ERG11 (Lanosterol 14α-demethylase) FLC_in->Erg11 Inhibits Efflux Efflux Pumps (CDR1, MDR1) FLC_in->Efflux Ergosterol Ergosterol (Membrane Integrity) Erg11->Ergosterol Biosynthesis Efflux->FLC_out Expels Drug Lanosterol Lanosterol M1 1. ERG11 Overexpression or Point Mutations M1->Erg11 Reduces drug binding or overcomes inhibition M2 2. Upregulation of Efflux Pumps M2->Efflux Increases pump quantity

Caption: Core molecular mechanisms conferring this compound resistance.

G Role of Calcineurin Pathway in this compound Tolerance cluster_nuc Role of Calcineurin Pathway in this compound Tolerance Stress This compound Stress (Membrane Damage) Ca_influx Ca²⁺ Influx Stress->Ca_influx Calcineurin Calcineurin (Cna1/Cnb1) Activated Ca_influx->Calcineurin Activates Crz1_cyto Crz1 (P) Calcineurin->Crz1_cyto Dephosphorylates Crz1_nuc Crz1 Crz1_cyto->Crz1_nuc Translocation Genes Stress Response Genes (Cell Wall Integrity) Crz1_nuc->Genes Activates Transcription Nucleus Nucleus Tolerance Drug Tolerance & Survival Genes->Tolerance FK506 FK506 / Tacrolimus FK506->Calcineurin Inhibits

Caption: Calcineurin signaling is crucial for tolerance to azole-induced stress.

References

Application Note: Quantifying Fluconazole in Biological Samples using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluconazole is a broad-spectrum triazole antifungal agent widely used in the treatment and prophylaxis of superficial and systemic fungal infections. Therapeutic drug monitoring (TDM) of this compound is crucial to optimize efficacy and minimize toxicity, especially in critically ill patients, individuals with organ dysfunction, or those on concomitant medications that may alter its pharmacokinetics. High-Performance Liquid Chromatography (HPLC), coupled with either Ultraviolet (UV) or Mass Spectrometric (MS/MS) detection, offers a robust and reliable method for the quantification of this compound in various biological matrices. This document provides detailed protocols and methodologies for the determination of this compound concentrations in biological samples, primarily human plasma.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix, the desired level of cleanliness, and the analytical technique employed. Three common methods are detailed below.

2.1.1. Protein Precipitation (PPT)

This is a simple and rapid method suitable for HPLC-MS/MS analysis.

  • Protocol:

    • To 200 µL of plasma sample in a microcentrifuge tube, add 30 µL of an internal standard (IS) working solution (e.g., prednisone).[1]

    • Add 600 µL of methanol to precipitate proteins.[1]

    • Vortex the mixture for 2 minutes.[1]

    • Centrifuge at 10,000 rpm for 3 minutes.[1]

    • Transfer 200 µL of the supernatant to a clean tube.[1]

    • Mix the supernatant with 1000 µL of a 50:50 mixture of methanol and 0.1% aqueous formic acid solution.[1]

    • Inject an appropriate volume (e.g., 10 µL) into the HPLC system.[1]

2.1.2. Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT and is suitable for both HPLC-UV and HPLC-MS/MS.

  • Protocol:

    • To a suitable volume of plasma, add an internal standard (e.g., tinidazole or phenacetin).[2][3]

    • Add a specific volume of an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).[2][3][4]

    • Vortex the mixture vigorously for a set time (e.g., 5 minutes) to ensure thorough mixing and extraction.[5]

    • Centrifuge to separate the aqueous and organic layers.

    • Carefully transfer the organic layer (containing this compound and the IS) to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a specific volume of the mobile phase.

    • Inject a portion of the reconstituted sample into the HPLC system.

2.1.3. Solid-Phase Extraction (SPE)

SPE offers a high degree of selectivity and concentration, resulting in a very clean extract.

  • Protocol:

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the pre-treated plasma sample (e.g., diluted with buffer) onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.

    • Elute this compound and the IS with a small volume of a strong solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness if necessary and reconstitute in the mobile phase.

    • Inject the sample into the HPLC system.

HPLC-UV Method
  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., Nova-Pak C18, 4 µm, 8 x 100 mm or Hypersil ODS-C18, 5 µm, 4.6 x 250 mm).[6][7]

    • Mobile Phase: A mixture of a buffer and an organic solvent. Common examples include:

      • 0.01 M phosphate buffer (pH 7.0) and acetonitrile (75:25, v/v).[6]

      • Buffer-acetonitrile (80:20, v/v) adjusted to pH 5.0 with glacial acetic acid.[2][8]

      • Methanol and 10 mM acetate buffer at pH 5.0.[7]

    • Flow Rate: Typically 1.0 mL/min.[6][9]

    • Detection Wavelength: 210 nm or 260 nm.[9][10]

    • Injection Volume: Varies depending on the sensitivity required, for instance, 100 µL.[6]

HPLC-MS/MS Method
  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., Zorbax SB-C18).[1]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a modifier like 0.1% formic acid. For example, methanol and 0.1% formic acid in water (45:55, v/v).[1]

    • Flow Rate: Typically in the range of 0.6 mL/min.[1]

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1][11][12]

  • Mass Spectrometry Conditions:

    • Detection: Multiple Reaction Monitoring (MRM).

    • Mass Transitions:

      • This compound: m/z 306.9 → 219.9.[1]

      • Deuterium-labeled this compound (IS) is often used.

Data Presentation

The following tables summarize typical quantitative data obtained from validated HPLC methods for this compound analysis.

Table 1: Calibration Curve and Linearity Data

ParameterHPLC-UV MethodHPLC-MS/MS Method
Linearity Range (µg/mL) 0.125 - 10.0[2][4]0.01 - 10.0[8][13]
Correlation Coefficient (r²) > 0.995[2][4]> 0.997[1]
Lower Limit of Quantification (LLOQ) 0.05 µg/mL[3]0.01 µg/mL[8][13]

Table 2: Precision and Accuracy

ParameterConcentration LevelHPLC-UV MethodHPLC-MS/MS Method
Intra-day Precision (%CV) Low, Medium, High< 10%[14]2.84% - 10.8%[8][13]
Inter-day Precision (%CV) Low, Medium, High< 10%[14]5.27% - 11.5%[8][13]
Accuracy (% Bias) Low, Medium, HighWithin ±15%< 13.5%[1]

Table 3: Recovery

AnalyteSample Preparation MethodMean Recovery (%)
This compound Protein Precipitation100.6 - 108.2%[1]
This compound Liquid-Liquid Extraction90%[6]
Internal Standard (Acetophenetidin) Liquid-Liquid Extraction83%[6]

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction cluster_analysis HPLC Analysis cluster_data Data Processing BiologicalSample Biological Sample (e.g., Plasma) PPT Add Acetonitrile/ Methanol BiologicalSample->PPT LLE Add Organic Solvent BiologicalSample->LLE SPE Load on Cartridge BiologicalSample->SPE Vortex1 Vortex PPT->Vortex1 Centrifuge1 Centrifuge Vortex1->Centrifuge1 HPLC HPLC System (Pump, Autosampler) Centrifuge1->HPLC Supernatant Vortex2 Vortex LLE->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 Evaporate1 Evaporate Centrifuge2->Evaporate1 Organic Layer Reconstitute1 Reconstitute Evaporate1->Reconstitute1 Reconstitute1->HPLC Wash Wash SPE->Wash Elute Elute Wash->Elute Evaporate2 Evaporate Elute->Evaporate2 Reconstitute2 Reconstitute Evaporate2->Reconstitute2 Reconstitute2->HPLC Column C18 Column HPLC->Column Detector Detector (UV or MS/MS) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound quantification.

logical_relationship MethodSelection Method Selection Sensitivity Required Sensitivity MethodSelection->Sensitivity MatrixComplexity Matrix Complexity MethodSelection->MatrixComplexity Equipment Available Equipment MethodSelection->Equipment HPLC_UV HPLC-UV Sensitivity->HPLC_UV Moderate HPLC_MSMS HPLC-MS/MS Sensitivity->HPLC_MSMS High PPT Protein Precipitation MatrixComplexity->PPT Low LLE Liquid-Liquid Extraction MatrixComplexity->LLE Moderate SPE Solid-Phase Extraction MatrixComplexity->SPE High Equipment->HPLC_UV Standard HPLC Equipment->HPLC_MSMS LC-MS/MS System HPLC_UV->LLE HPLC_UV->SPE HPLC_MSMS->PPT HPLC_MSMS->LLE HPLC_MSMS->SPE

Caption: Method selection logic for this compound analysis.

References

Application Notes and Protocols for Gene Expression Analysis of Fluconazole-Treated Fungal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluconazole, a triazole antifungal agent, is a cornerstone in the treatment of infections caused by pathogenic fungi, notably Candida species. Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[1][2][3] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][4] By disrupting ergosterol synthesis, this compound compromises the integrity and fluidity of the fungal cell membrane, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth.[1][3][5]

However, the emergence of this compound resistance is a significant clinical concern. Fungal cells have evolved sophisticated mechanisms to counteract the effects of this antifungal agent. These resistance strategies often involve alterations in gene expression. Key mechanisms include the overexpression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter superfamily (CDR1, CDR2) and the major facilitator superfamily (MDR1, FLU1), which actively extrude this compound from the cell.[6][7][8] Additionally, mutations in the ERG11 gene can reduce the binding affinity of this compound to its target enzyme.[6]

Furthermore, exposure to this compound induces a complex network of stress response pathways within the fungal cell. The cell wall integrity (CWI) and high-osmolarity glycerol (HOG) pathways are activated to help the cell cope with the membrane and osmotic stress imposed by the drug.[5][9] Key signaling molecules like the calcium-calmodulin-activated phosphatase calcineurin and the molecular chaperone Hsp90 play a crucial role in mediating these stress responses and can contribute to drug tolerance and the evolution of resistance.[9][10][11]

Understanding the dynamics of gene expression in response to this compound is paramount for elucidating the mechanisms of drug action, identifying novel resistance markers, and developing more effective antifungal strategies. This document provides detailed protocols for analyzing the gene expression of this compound-treated fungal cells, along with structured data presentation and visualizations of the key cellular pathways involved.

Key Signaling Pathways and Experimental Workflow

Fluconazole_Mechanism_and_Resistance cluster_drug_action This compound Action cluster_resistance Resistance Mechanisms This compound This compound Erg11 Lanosterol 14-α-demethylase (Erg11p) This compound->Erg11 Inhibits Stress_Response Stress Response (HOG, CWI pathways) This compound->Stress_Response Induces Ergosterol Ergosterol Erg11->Ergosterol Biosynthesis Lanosterol Lanosterol Lanosterol->Erg11 Substrate Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Component of Fungal_Cell_Membrane->Stress_Response Membrane Stress Efflux_Pumps Efflux Pumps (CDR1, CDR2, MDR1) Efflux_Pumps->this compound Expels Erg11_Mutation ERG11 Mutation Erg11_Mutation->Erg11 Alters target

Caption: this compound's mechanism of action and fungal resistance pathways.

Experimental_Workflow Start Start Fungal_Culture 1. Fungal Cell Culture Start->Fungal_Culture Fluconazole_Treatment 2. This compound Treatment (Control vs. Treated) Fungal_Culture->Fluconazole_Treatment RNA_Extraction 3. Total RNA Extraction Fluconazole_Treatment->RNA_Extraction cDNA_Synthesis 4. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR 5. Quantitative Real-Time PCR (qRT-PCR) cDNA_Synthesis->qPCR Data_Analysis 6. Gene Expression Data Analysis qPCR->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for gene expression analysis.

Experimental Protocols

Fungal Cell Culture and this compound Treatment

This protocol describes the cultivation of fungal cells and their subsequent treatment with this compound. Candida albicans is used here as an example.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast Peptone Dextrose (YPD) broth

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile culture flasks or tubes

  • Incubator shaker

  • Spectrophotometer

Protocol:

  • Inoculate a single colony of C. albicans into 10 mL of YPD broth.

  • Incubate overnight at 30°C with shaking (200 rpm).

  • The next day, dilute the overnight culture into fresh YPD broth to an optical density at 600 nm (OD600) of 0.1.

  • Grow the culture at 30°C with shaking to an OD600 of 0.4-0.6 (mid-logarithmic phase).

  • Divide the culture into two flasks: one for the untreated control and one for the this compound treatment.

  • To the treatment flask, add this compound to the desired final concentration (e.g., a sub-inhibitory concentration to study the initial stress response). To the control flask, add an equivalent volume of the vehicle (e.g., DMSO).

  • Incubate both flasks at 30°C with shaking for the desired time period (e.g., 1-4 hours).

  • Harvest the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

  • Wash the cell pellets once with ice-cold sterile water.

  • Immediately freeze the cell pellets in liquid nitrogen and store at -80°C until RNA extraction.

Total RNA Extraction from Fungal Cells

This protocol details the extraction of high-quality total RNA from fungal cells using the hot acid phenol-chloroform method.[12][13][14]

Materials:

  • Frozen fungal cell pellets

  • TES buffer (10 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5% SDS)

  • Acid phenol:chloroform (pH 4.5)

  • Chloroform

  • 3 M Sodium Acetate (pH 5.2)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • RNase-free water

  • Microcentrifuge tubes

  • Heating block or water bath at 65°C

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Resuspend the frozen cell pellet in 600 µL of TES buffer in a 1.5 mL microcentrifuge tube.

  • Add 600 µL of acid phenol:chloroform.

  • Vortex vigorously for 30 seconds.

  • Incubate at 65°C for 30-60 minutes with occasional vortexing.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully transfer the upper aqueous phase to a new microcentrifuge tube.

  • Add an equal volume of chloroform, vortex for 15 seconds, and centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Transfer the upper aqueous phase to a new tube.

  • Precipitate the RNA by adding 1/10th volume of 3 M Sodium Acetate and 2.5 volumes of ice-cold 100% ethanol.

  • Mix well and incubate at -20°C for at least 1 hour or overnight.

  • Pellet the RNA by centrifuging at 12,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and wash the pellet with 500 µL of ice-cold 70% ethanol.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Carefully remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the RNA pellet in an appropriate volume of RNase-free water.

  • Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Store the RNA at -80°C.

  • (Optional but recommended) Treat the RNA with DNase I to remove any contaminating genomic DNA.

Quantitative Real-Time PCR (qRT-PCR) Analysis

This protocol outlines the steps for quantifying the expression levels of target genes using a two-step qRT-PCR approach.[15][16][17]

Materials:

  • Total RNA (DNase-treated)

  • Reverse transcriptase enzyme and buffer

  • dNTPs

  • Random primers or oligo(dT) primers

  • SYBR Green or other fluorescent dye-based qPCR master mix

  • Gene-specific forward and reverse primers (for target and reference genes)

  • qRT-PCR instrument and compatible plates/tubes

Protocol:

Step 1: cDNA Synthesis (Reverse Transcription)

  • In a sterile, RNase-free tube, combine 1-2 µg of total RNA, primers (random or oligo(dT)), and RNase-free water to the recommended volume.

  • Denature the RNA-primer mixture by heating at 65°C for 5 minutes, then place on ice for at least 1 minute.

  • Prepare a master mix containing reverse transcriptase buffer, dNTPs, and reverse transcriptase enzyme.

  • Add the master mix to the RNA-primer mixture.

  • Incubate the reaction according to the manufacturer's instructions (e.g., 25°C for 10 minutes, 50°C for 60 minutes, followed by enzyme inactivation at 70°C for 15 minutes).

  • The resulting cDNA can be stored at -20°C.

Step 2: Quantitative PCR

  • Design and validate primers for your target genes (e.g., ERG11, CDR1, CDR2, MDR1) and at least one stable reference gene (e.g., ACT1, GAPDH).[18][19]

  • Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

  • Aliquot the reaction mix into a qPCR plate or tubes.

  • Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

  • Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

  • Include no-template controls (NTCs) and no-reverse-transcriptase controls (-RT) to check for contamination.

Data Analysis: The relative gene expression can be calculated using the 2-ΔΔCt method. The Ct (cycle threshold) values are first normalized to the reference gene (ΔCt = Cttarget - Ctreference), and then the ΔCt of the treated sample is normalized to the ΔCt of the control sample (ΔΔCt = ΔCttreated - ΔCtcontrol).

Data Presentation

The quantitative data from the qRT-PCR analysis should be summarized in a clear and structured table to facilitate comparison between the control and this compound-treated samples.

Table 1: Relative Gene Expression in C. albicans Following this compound Treatment

GeneFunctionFold Change (this compound-Treated vs. Control)p-value
ERG11Ergosterol biosynthesis2.5<0.05
CDR1ABC efflux pump4.8<0.01
CDR2ABC efflux pump3.1<0.05
MDR1MFS efflux pump6.2<0.01
HSP90Stress response1.8<0.05
ACT1Housekeeping gene1.0>0.05

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the fungal strain, this compound concentration, and duration of exposure.

Summary and Conclusion

The analysis of gene expression in this compound-treated fungal cells provides valuable insights into the drug's mechanism of action and the adaptive responses of the pathogen. The protocols outlined in this document offer a systematic approach to performing these studies, from cell culture and drug treatment to RNA extraction and qRT-PCR analysis. The upregulation of genes involved in ergosterol biosynthesis and drug efflux is a common finding and a hallmark of the fungal response to this compound.[20][21][22] By employing these methods, researchers can effectively investigate the molecular basis of this compound efficacy and resistance, paving the way for the development of novel therapeutic strategies to combat fungal infections.

References

Troubleshooting & Optimization

Troubleshooting inconsistent MIC results for fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results for fluconazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why are my this compound MIC results for the same isolate inconsistent between experiments?

Inconsistent this compound MICs can arise from several factors, ranging from minor technical variations to more complex biological phenomena. Here’s a step-by-step guide to troubleshoot this issue:

1. Review Your Experimental Protocol for Consistency:

  • Inoculum Preparation: The final inoculum concentration is critical. For broth microdilution methods according to the Clinical and Laboratory Standards Institute (CLSI), the final inoculum should be between 0.5 x 10³ to 2.5 x 10³ CFU/mL.[1] Inconsistent inoculum sizes can significantly alter MIC values.

  • Medium Composition: Ensure you are using the standardized RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (morpholinepropanesulfonic acid) to a pH of 7.0.[2][3] Variations in pH can affect this compound activity and the trailing phenomenon.[4][5]

  • Incubation Time and Temperature: Incubate plates at 35°C.[1][6] While historical CLSI guidelines specified a 48-hour incubation period, reading MICs at 24 hours is now often recommended to minimize the impact of trailing growth and provide more timely results.[3][7][8] Consistency in the reading time is crucial.

  • Endpoint Reading: The MIC should be read as the lowest concentration of this compound that causes a significant inhibition of growth (approximately 50-80%) compared to the growth control.[1][9] This can be subjective, so consistent training and, if possible, the use of a spectrophotometer can improve reproducibility.

2. Check for the "Trailing Effect":

  • What it is: The trailing effect, or paradoxical growth, is characterized by reduced but persistent fungal growth at this compound concentrations above the true MIC.[10][11] This can make endpoint determination difficult and lead to falsely elevated MICs, especially when read at 48 hours.[5][10]

  • How to address it:

    • Read the MIC at 24 hours, as trailing is less pronounced at this earlier time point.[3][8]

    • If trailing is still an issue, consider the pH of your medium. A more acidic pH (around 5.0) can reduce trailing.[4][5]

    • Note that the clinical significance of the trailing effect is debated, and isolates exhibiting this phenomenon may still be susceptible in vivo.[5][10]

3. Verify the Quality Control (QC) Strain Results:

  • Always include a QC strain with a known this compound MIC range in each experiment. This helps to ensure that your reagents, methodology, and reading of the results are accurate.

  • Common QC strains for this compound testing include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[12]

4. Consider the Possibility of Mixed Cultures or Contamination:

  • Streak your isolate onto an agar plate to ensure it is a pure culture. Contamination with a different species or a resistant subpopulation of the same species can lead to inconsistent results.

5. Evaluate for Acquired Resistance:

  • If you are sub-culturing the isolate multiple times, especially in the presence of low levels of this compound, there is a possibility of selecting for resistant mutants.[13] Always use fresh isolates from frozen stocks for your experiments.

Question 2: My this compound MIC for a known susceptible species is unexpectedly high. What should I do?

If you observe a high MIC for a species that is typically susceptible to this compound (e.g., Candida albicans), consider the following:

  • Rule out Intrinsic Resistance: While most isolates of a particular species may be susceptible, some species, like Candida krusei, are intrinsically resistant to this compound.[14] Ensure correct species identification.

  • Investigate Acquired Resistance Mechanisms: Resistance to this compound can develop through various mechanisms:

    • Target Enzyme Alterations: Mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14-alpha-demethylase, can reduce this compound binding.[15][16]

    • Efflux Pump Overexpression: Increased expression of efflux pumps, such as those encoded by MDR and CDR genes, can actively remove this compound from the cell.[15][17]

  • Perform a Deeper Investigation: If you suspect acquired resistance, you may need to perform molecular analyses, such as gene sequencing of ERG11 or expression analysis of efflux pump genes.

Question 3: What are the key differences between CLSI and EUCAST guidelines for this compound MIC testing?

Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols for antifungal susceptibility testing. While the methodologies are similar, there can be subtle differences in their recommendations that may lead to variations in MIC results.

  • Endpoint Reading: EUCAST recommends a spectrophotometric reading for determining the MIC, which can be more objective than the visual reading often employed under CLSI guidelines.[11]

  • Breakpoints: The clinical breakpoints for defining an isolate as susceptible, susceptible-dose dependent (SDD)/intermediate, or resistant can differ between CLSI and EUCAST.[18][19] It is crucial to use the interpretive criteria that correspond to the methodology you are following.

Quantitative Data Summary

Table 1: CLSI and EUCAST this compound Breakpoints for Candida spp. (μg/mL)

Organism GroupCLSI BreakpointsEUCAST Breakpoints
S SDD
Candida albicans≤ 24
Candida tropicalis≤ 24
Candida parapsilosis≤ 24
Candida glabrata-≤ 32
Candida krusei--

S = Susceptible; SDD = Susceptible-Dose Dependent; R = Resistant; I = Intermediate. Note that breakpoints are subject to change and the latest versions of the CLSI M60 and EUCAST documents should be consulted.

Table 2: Recommended Quality Control Strains and Expected MIC Ranges for this compound

QC StrainAgencyMIC Range (µg/mL)
Candida parapsilosis ATCC 22019CLSI1.0 - 4.0
Candida krusei ATCC 6258CLSI16 - 128
Candida albicans ATCC 90028CLSI0.25 - 1.0

Experimental Protocols

CLSI M27 Broth Microdilution Method for Yeasts (Abbreviated)
  • Isolate Preparation: Subculture the yeast isolate onto Sabouraud dextrose agar and incubate at 35°C for 24-48 hours to ensure purity and viability.[9]

  • Inoculum Preparation:

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microdilution plate.

  • Plate Inoculation: Add the standardized inoculum to each well of a microdilution plate containing serial twofold dilutions of this compound in RPMI 1640 medium.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC: Determine the MIC as the lowest drug concentration that causes a prominent decrease in turbidity (≥50% inhibition) compared to the drug-free growth control well.

Visualizations

experimental_workflow cluster_prep Preparation cluster_testing MIC Testing cluster_analysis Analysis & QC Isolate Yeast Isolate Subculture Subculture on Agar Isolate->Subculture Inoculum_Prep Prepare Inoculum (0.5 McFarland) Subculture->Inoculum_Prep Inoculum_Dilution Dilute Inoculum in RPMI Inoculum_Prep->Inoculum_Dilution Plate_Inoculation Inoculate Microdilution Plate Inoculum_Dilution->Plate_Inoculation Incubation Incubate at 35°C (24-48h) Plate_Inoculation->Incubation Read_MIC Read MIC (≥50% Inhibition) Incubation->Read_MIC QC_Check Check QC Strain MIC Read_MIC->QC_Check Interpret_Results Interpret Results (CLSI/EUCAST Breakpoints) QC_Check->Interpret_Results

Caption: General workflow for this compound MIC testing.

troubleshooting_flowchart Start Inconsistent this compound MIC Check_Protocol Review Protocol Consistency? (Inoculum, Medium, Incubation) Start->Check_Protocol Check_Protocol->Start No, Correct Protocol Protocol_OK Protocol Consistent Check_Protocol->Protocol_OK Check_Trailing Observe Trailing Effect? Protocol_OK->Check_Trailing Yes Trailing_Present Trailing Present Check_Trailing->Trailing_Present Check_QC QC Strain MIC in Range? Trailing_Present->Check_QC No Read_24h Read at 24h Trailing_Present->Read_24h Yes Adjust_pH Adjust Medium pH Trailing_Present->Adjust_pH Yes Check_QC->Start No, Troubleshoot Assay QC_OK QC in Range Check_QC->QC_OK Check_Purity Check Culture Purity QC_OK->Check_Purity Yes Check_Purity->Start No, Re-isolate Purity_OK Culture Pure Check_Purity->Purity_OK Consider_Resistance Investigate Acquired Resistance (e.g., ERG11, Efflux Pumps) Purity_OK->Consider_Resistance Yes End Consistent Results Purity_OK->End No Resistance Suspected Consider_Resistance->End Read_24h->Check_QC Adjust_pH->Check_QC

Caption: Troubleshooting inconsistent this compound MIC results.

References

Strategies to reduce fluconazole precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for fluconazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to this compound precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous buffer (e.g., PBS)?

A1: this compound has low intrinsic solubility in neutral aqueous solutions. Its solubility in Phosphate Buffered Saline (PBS) at a pH of 7.2 is only about 0.2 mg/mL.[1] Precipitation commonly occurs under the following circumstances:

  • High Concentration: Attempting to dissolve this compound above its solubility limit.

  • Solvent Shock: When a concentrated stock solution made in an organic solvent (like DMSO or ethanol) is diluted too quickly into an aqueous buffer, the sudden change in solvent polarity can cause the drug to crash out of solution.

  • pH Effects: this compound's solubility is pH-dependent. As a weak base, it is more soluble in acidic conditions (low pH) and less soluble at neutral or near-neutral pH.[2][3]

  • Temperature: Changes in temperature can affect solubility, though this is a less common cause of sudden precipitation at typical lab temperatures.

  • Storage: Aqueous solutions of this compound are not recommended for long-term storage; it is advised to use them within a day.[1]

Q2: I need to make a stock solution. What solvent should I use and how should I store it?

A2: For stock solutions, it is best to use an organic solvent in which this compound is highly soluble.[1]

  • Recommended Solvents: Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are suitable choices.[1]

  • Storage: this compound as a crystalline solid should be stored at -20°C for long-term stability (up to two years).[1] Stock solutions in organic solvents should also be stored at -20°C.

Q3: How can I increase the concentration of this compound in my aqueous solution without it precipitating?

A3: There are several effective strategies to enhance the aqueous solubility of this compound:

  • pH Adjustment: Lowering the pH of the aqueous solution will significantly increase this compound's solubility. This compound has pKa values around 2.56-2.94, corresponding to the ionization of its triazole nitrogen atoms.[2] In acidic environments (e.g., pH 1.2-2.0), the molecule becomes protonated and more soluble.[3][4]

  • Use of Co-solvents: Incorporating a water-miscible organic solvent, such as ethanol, into the final aqueous solution can increase solubility.[5] However, ensure the final concentration of the organic solvent is low enough to not interfere with your experiment.[1]

  • Complexation with Cyclodextrins: Cyclodextrins are highly effective solubilizing agents that form inclusion complexes with poorly soluble drugs like this compound.[6][7][8] Derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBECD) can increase solubility by many folds.[7][9]

Q4: Are there advanced methods to improve this compound solubility for formulation development?

A4: Yes, for more advanced applications, several techniques are used:

  • Ionic Liquids: Forming ionic liquids with this compound as the cation and a suitable anion (like ascorbic acid) can dramatically increase aqueous solubility and dissolution rates.[10][11][12]

  • Co-crystals: Creating co-crystals of this compound with a suitable co-former (e.g., benzoic acid) can enhance solubility and improve mechanical properties for manufacturing.[13]

  • Nanonization: Techniques like antisolvent precipitation can be used to produce this compound nanoparticles.[14] The smaller particle size increases the surface area, leading to faster dissolution.

Troubleshooting Guide

Issue EncounteredProbable CauseRecommended Solution(s)
Precipitate forms immediately upon adding stock solution to buffer. "Solvent Shock" - Rapid change in solvent polarity.1. Add the stock solution dropwise to the vigorously stirring aqueous buffer. 2. Warm the aqueous buffer slightly before adding the stock solution. 3. Reduce the concentration of the final solution.
Solution is clear initially but becomes cloudy over time. Slow Crystallization - The solution is supersaturated and thermodynamically unstable.1. The concentration is too high for the given conditions (pH, solvent). Reduce the final concentration. 2. Use a solubilizing agent like a cyclodextrin to stabilize the solution (See Protocol 3). 3. Prepare the solution fresh and use it immediately. Do not store aqueous solutions for more than a day.[1]
Need a higher concentration in a neutral pH buffer for a cell-based assay. Low Intrinsic Solubility at Neutral pH. 1. Use cyclodextrins (HP-β-CD or SBECD) to form a soluble inclusion complex (See Protocol 3). This is often the most biocompatible method. 2. Prepare a highly concentrated stock in DMSO and use a very small volume for dilution, ensuring the final DMSO concentration is non-toxic to cells (typically <0.5%).

Quantitative Data on this compound Solubility

Table 1: Solubility in Common Solvents

SolventpHTemperatureSolubilityReference
PBS7.2Ambient~0.2 mg/mL[1]
EthanolN/AAmbient~20 mg/mL[1]
DMSON/AAmbient~33 mg/mL[1]
DimethylformamideN/AAmbient~16 mg/mL[1]

Table 2: Effect of pH on Aqueous Solubility

Aqueous BufferTemperatureMolar Solubility (mol·L⁻¹)Approximate Solubility (mg/mL)Reference
pH 1.2293.15 K (20°C)>8.01 x 10⁻²>24.5[3]
pH 2.0293.15 K (20°C)~4.45 x 10⁻³~1.36[4]
pH 7.4293.15 K (20°C)~4.01 x 10⁻⁵~0.012[4]

Table 3: Effect of Solubilizing Agents

AgentConditionsFold Increase in SolubilityReference
β-cyclodextrin (0.02 M)Aqueous Solution1.84-fold[6]
HP-β-cyclodextrin (0.08 M)Aqueous Solution4-fold[6]
Ionic Liquid (with Ascorbic Acid, 1:1)Aqueous Solution9.65-fold[10]
Co-crystal (with Benzoic Acid)Aqueous Solution13-fold[13]

Experimental Protocols

Protocol 1: Preparation of this compound Solution via Organic Stock

This is the most common method for preparing this compound solutions for in vitro experiments.

  • Weighing: Accurately weigh the required amount of solid this compound powder.

  • Stock Solution Preparation: Dissolve the this compound in a minimal amount of an appropriate organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 33 mg/mL).[1]

  • Dilution: While vigorously stirring the destination aqueous buffer (e.g., PBS or cell culture media), add the stock solution dropwise to achieve the final desired concentration.

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent is minimal (e.g., <0.5% for DMSO in many cell-based assays) to avoid physiological effects.[1]

  • Usage: Use the final aqueous solution immediately. Do not store for more than one day.[1]

Protocol 2: Preparation of this compound Solution by pH Adjustment

This method is useful when organic solvents must be avoided and a low pH is acceptable for the experiment.

  • Prepare Acidic Buffer: Prepare an aqueous buffer at the desired acidic pH (e.g., a citrate buffer at pH 2.5).

  • Direct Dissolution: Add the weighed solid this compound directly to the acidic buffer.

  • Solubilization: Stir the solution, with gentle warming if necessary, until the this compound is completely dissolved. The solubility is significantly higher at low pH.[2]

  • pH Readjustment (Optional): If required, the pH can be carefully adjusted upwards with a base (e.g., NaOH). Perform this slowly while monitoring for any signs of precipitation. Note that raising the pH back to neutral will likely cause precipitation if the concentration exceeds the solubility limit at that pH.

Protocol 3: Preparation of this compound Solution using Cyclodextrins

This method is ideal for achieving higher concentrations of this compound in neutral aqueous solutions for applications like ophthalmic or parenteral formulations.

  • Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD or SBECD) in the desired aqueous buffer by dissolving it with stirring.

  • Add this compound: Add an excess amount of solid this compound to the cyclodextrin solution.

  • Equilibration: Shake or agitate the mixture at a constant temperature for 24-48 hours to allow the formation of the inclusion complex and reach equilibrium.[15]

  • Filtration: Remove the undissolved this compound by filtering the solution through a suitable membrane filter (e.g., 0.22 µm).

  • Quantification: The concentration of the solubilized this compound in the clear filtrate should be determined analytically (e.g., by HPLC or UV-Vis spectrophotometry).

Visual Guides

G cluster_0 start This compound Precipitation Observed q1 Is the final concentration above 0.2 mg/mL in neutral buffer? start->q1 q2 Was a concentrated organic stock solution used? q1->q2 No s1 Concentration exceeds intrinsic solubility. q1->s1 Yes s2 Precipitation caused by 'Solvent Shock'. q2->s2 Yes q3 Was the aqueous solution stored? q2->q3 No sol1 SOLUTION: 1. Reduce concentration. 2. Lower the pH. 3. Add a solubilizer (e.g., Cyclodextrin). s1->sol1 sol2 SOLUTION: 1. Add stock solution dropwise to vigorously stirring buffer. 2. Use a less concentrated stock solution. s2->sol2 sol3 SOLUTION: Prepare solution fresh and use immediately. s3 Drug is crystallizing out of a supersaturated solution. q3->s3 Yes s3->sol3

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_0 Mechanism of Cyclodextrin Solubilization This compound This compound (Poorly Soluble) complex Soluble this compound-Cyclodextrin Inclusion Complex This compound->complex + cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex Forms Complex

Caption: Cyclodextrin forming a soluble inclusion complex.

G cluster_1 Effect of pH on this compound Solubility ph_low Low pH (e.g., < 3) Acidic Environment mol_low This compound is Protonated (Charged) [this compound-H⁺] ph_low->mol_low Leads to ph_neutral Neutral pH (e.g., ~7) mol_neutral This compound is Neutral (Uncharged) ph_neutral->mol_neutral Leads to sol_high High Aqueous Solubility mol_low->sol_high Results in sol_low Low Aqueous Solubility mol_neutral->sol_low Results in

Caption: Relationship between pH and this compound solubility.

References

Technical Support Center: Fluconazole Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, maintaining the integrity of therapeutic agents throughout long-term experiments is paramount. This technical support center provides guidance on addressing the potential degradation of fluconazole, a commonly used antifungal agent, during such studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade in an experimental setting?

A1: this compound is a relatively stable compound, but its degradation can be influenced by several factors over long-term experiments. The most significant factors include:

  • Oxidative Stress: Exposure to oxidizing agents can lead to the degradation of this compound. Studies have shown that extensive degradation occurs in an oxidative medium, particularly under thermal stress.[1]

  • Photodegradation: Exposure to light, especially UV radiation, can cause this compound to degrade.[1][2] While direct photolysis from sunlight may be slow, indirect photochemistry in the presence of substances like nitrate and dissolved organic matter can lead to degradation with half-lives ranging from weeks to a year.[3][4]

  • Temperature: Elevated temperatures can accelerate the degradation process.[5][6]

  • pH: While this compound is generally stable across a range of pH values, extreme pH conditions in combination with other stressors might influence its stability.[7][8][9]

Q2: What are the known degradation products of this compound?

A2: The primary degradation products identified are 1,2,4-triazole and 1,2,4-triazole-1-acetic acid, which are formed through indirect photochemistry.[3][4] These transformation products are notably more resistant to further degradation than this compound itself.[3][4]

Q3: How can I store my this compound stock solutions and experimental samples to minimize degradation?

A3: Proper storage is crucial for maintaining this compound stability.

  • Stock Solutions: For long-term storage, it is recommended to store this compound as a solid at -20°C, where it is stable for at least two years.[10] Stock solutions in organic solvents like ethanol, DMSO, or dimethylformamide should also be stored at -20°C.[10][11] A stock solution of 1 mg/ml in a methanol/phosphate buffer (10:90) was found to be stable for 3 weeks at -20°C.[11]

  • Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[10] If aqueous solutions must be stored, they should be kept at refrigerated temperatures (e.g., 5°C) and protected from light.[12]

  • Protection from Light: All solutions should be stored in amber vials or otherwise protected from light to prevent photodegradation.[13]

Q4: Is this compound stable in common cell culture media?

A4: While specific long-term stability data in various cell culture media is not extensively published, the primary degradation pathways (oxidation and photolysis) should be considered. To minimize degradation in cell culture experiments:

  • Minimize exposure of the media containing this compound to light.

  • Prepare fresh media with this compound for long-term experiments or replace the media at regular intervals.

  • Consider the potential for interaction with components in the media that may act as photosensitizers.

Troubleshooting Guide

Issue: I am observing a decrease in the expected activity of this compound in my long-term experiment.

Possible Cause Troubleshooting Steps
Degradation due to improper storage 1. Verify Storage Conditions: Confirm that stock solutions and experimental samples are stored at the recommended temperature and protected from light. For aqueous solutions, check if they were prepared fresh. 2. Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can affect stability, prepare single-use aliquots of your stock solution.[11]
Photodegradation during the experiment 1. Minimize Light Exposure: Use amber-colored culture vessels or cover plates with foil. 2. Control Lighting Conditions: If the experimental setup involves illumination, use light sources that emit wavelengths outside of the UV spectrum if possible.
Oxidative degradation 1. Assess Media Components: Check if your experimental medium contains any strong oxidizing agents. 2. Consider Antioxidants: If compatible with your experimental design, the addition of a suitable antioxidant could be tested to mitigate oxidative degradation.
Incorrect concentration 1. Verify Stock Concentration: Re-measure the concentration of your stock solution using a validated analytical method like HPLC.[1][11] 2. Check Dilution Calculations: Double-check all calculations used to prepare working solutions from the stock.

Quantitative Data Summary

Table 1: Stability of this compound in Plasma and Stock Solutions

Matrix Storage Condition Duration Remaining this compound (%) Reference
PlasmaRoom Temperature5 hours≥ 94%[11]
Plasma-20°C10 weeks103%[11]
Plasma3 Freeze-Thaw Cycles (-20°C to RT)-≥ 87%[11]
Deproteinized PlasmaRoom Temperature16 hours≥ 100%[11]
Deproteinized Plasma-20°C48 hours≥ 96%[11]
Stock Solution (1 mg/ml in methanol/phosphate buffer)Room Temperature6 hours≥ 99%[11]
Stock Solution (1 mg/ml in methanol/phosphate buffer)-20°C3 weeks≥ 90%[11]

Table 2: Degradation Half-Lives of this compound via Indirect Photochemistry in Aqueous Solutions

Condition Half-Life Reference
High Nitrate, Low DOM & Bicarbonate~2 weeks[3]
Surface Water Samples180 - 240 days[3]
General Range2 weeks to a year[3][4]
DOM: Dissolved Organic Matter

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol is a summary of a method used to determine this compound concentrations in plasma.[11]

  • Sample Preparation:

    • Deproteinize plasma samples using Amicon Centrifree filters.

  • Chromatographic Conditions:

    • Column: NovaPak C18 cartridge.

    • Mobile Phase: A mixture of 0.01 M phosphate buffer (pH 7.0) and acetonitrile (75:25, v/v).

    • Flow Rate: 1.0 ml/minute.

    • Detection: UV spectrophotometry at 260 nm.

    • Internal Standard: Acetophenetidin.

  • Analysis:

    • Run samples and standards through the HPLC system.

    • Quantify this compound concentration by comparing the peak area of this compound to that of the internal standard and referencing a standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Long-Term Experiment cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution prep_samples Prepare Experimental Samples prep_stock->prep_samples run_exp Incubate samples under experimental conditions (Control for light and temperature) prep_samples->run_exp collect_samples Collect samples at time points run_exp->collect_samples analyze_hplc Analyze this compound Concentration (HPLC) collect_samples->analyze_hplc analyze_activity Assess Antifungal Activity (Bioassay) collect_samples->analyze_activity interpret_results Compare results to control for degradation analyze_hplc->interpret_results analyze_activity->interpret_results

Caption: Workflow for assessing this compound stability during a long-term experiment.

troubleshooting_logic cluster_investigation Investigation cluster_solution Solution start Reduced this compound Activity Observed check_storage Review Storage Conditions (Temp, Light, Aliquots) start->check_storage check_protocol Examine Experimental Protocol (Light/Heat Exposure) start->check_protocol check_concentration Verify Stock Concentration (HPLC Analysis) start->check_concentration remediate_storage Implement Correct Storage Procedures check_storage->remediate_storage modify_protocol Modify Protocol to Minimize Exposure check_protocol->modify_protocol prepare_new_stock Prepare and Validate New Stock Solution check_concentration->prepare_new_stock

Caption: Logical flow for troubleshooting reduced this compound activity.

References

How to minimize the impact of serum proteins on fluconazole activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluconazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on minimizing the impact of serum proteins on this compound activity.

Frequently Asked Questions (FAQs)

Q1: How significantly do serum proteins affect the in vitro activity of this compound?

A1: this compound exhibits low plasma protein binding, typically around 11-12%.[1][2] This means that the majority of the drug remains free and active in the presence of serum. Unlike highly protein-bound antifungals, the impact of serum proteins on this compound's immediate in vitro activity is generally considered minimal. However, for highly sensitive assays or when investigating subtle interactions, it is still a factor to consider.

Q2: What are the primary serum proteins that bind to this compound?

A2: The primary serum protein that binds to this compound is albumin. In certain disease states, such as chronic renal failure or cancer, elevated levels of other proteins like alpha-1-acid glycoprotein (AAG) can also contribute to this compound binding.[3][4]

Q3: Can the presence of serum in my culture medium affect my MIC (Minimum Inhibitory Concentration) results for this compound?

A3: Yes, although the effect is less pronounced than with other azoles. The low-level binding of this compound to serum proteins can slightly decrease the free fraction of the drug available to act on the fungal cells, which may lead to a marginal increase in the observed MIC. For most applications, this shift is not significant, but it is crucial for standardization and reproducibility to report the serum percentage in your experimental conditions.

Q4: Are there situations where protein binding of this compound might be altered?

A4: Yes. In patients with chronic renal failure, this compound protein binding has been observed to increase.[3] This is often correlated with elevated levels of AAG in these patients.[3] Similarly, altered protein binding has been noted in cancer patients.[4] Therefore, when using serum from specific patient populations in experiments, it is advisable to determine the protein binding percentage.

Q5: How can I measure the concentration of free (unbound) this compound in my samples?

A5: The most common methods to separate free from protein-bound this compound are equilibrium dialysis and ultrafiltration.[5][6] After separation, the concentration of free this compound in the protein-free fraction can be accurately quantified using High-Performance Liquid Chromatography (HPLC).[7]

Troubleshooting Guide: Serum Protein Interference

This guide provides solutions to common problems researchers may face related to serum protein effects in their experiments.

Problem Possible Cause Recommended Solution
Inconsistent MIC values in the presence of serum. Variability in serum batches (protein concentration, composition).Use a single, pooled batch of serum for a set of experiments. If possible, quantify the total protein or albumin concentration of the serum batch.
Inoculum effect in protein-rich medium.Standardize the inoculum size strictly according to established protocols (e.g., CLSI or EUCAST guidelines).
Low recovery of this compound from plasma/serum samples during analytical preparation. Strong binding of this compound to precipitated proteins.Disrupt protein-drug binding before extraction by adjusting the pH or using a protein precipitation agent followed by vigorous vortexing. Common agents include acetonitrile, methanol, or trichloroacetic acid.[8][9]
Non-specific binding of the drug to labware (e.g., ultrafiltration devices).Pre-condition the ultrafiltration device by passing a solution of the drug through it to saturate non-specific binding sites. A sequential ultrafiltration method can also be employed.[10][11]
Observed antifungal activity is lower than expected based on total drug concentration. The free drug concentration is the biologically active fraction. Even with low binding, a small portion of this compound is sequestered by proteins.Base your dose-response curves on the free drug concentration, not the total concentration. Measure the unbound fraction using equilibrium dialysis or ultrafiltration.
Precipitate formation when adding this compound stock (in organic solvent) to serum-containing media. Poor solubility of the drug or solvent in the aqueous, protein-rich environment.Ensure the final concentration of the organic solvent (e.g., DMSO) in your media is low (typically <1%). Prepare intermediate dilutions of the drug stock in a suitable buffer before adding to the final medium.

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound's interaction with serum proteins.

Table 1: this compound Protein Binding in Human Serum

ParameterValueReference(s)
Protein Binding Percentage 11-12%[1][2]
Primary Binding Protein Albumin[12]
Secondary Binding Protein (in certain disease states) α1-acid glycoprotein (AAG)[3]

Table 2: Impact of Serum on this compound In Vitro Activity against Candida albicans

MediumIC50 Ratio (with serum / without serum)MIC Ratio (with serum / without serum)Reference(s)
RPMI-1640 with Human Serum 1.53.5[8]
Note: These ratios indicate a minor decrease in susceptibility in the presence of serum, consistent with low protein binding.

Experimental Protocols

Protocol 1: Determination of this compound-Protein Binding by Equilibrium Dialysis

This method is considered the gold standard for accurately measuring the unbound fraction of a drug.

  • Preparation: Prepare a semi-permeable dialysis membrane (e.g., 12-14 kDa MWCO) according to the manufacturer's instructions.

  • Sample Loading: Load one chamber of the dialysis unit with human plasma spiked with a known concentration of this compound. Load the other chamber with an equal volume of protein-free buffer (e.g., PBS, pH 7.4).

  • Equilibration: Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to allow equilibrium to be reached (typically 4-6 hours for this compound).

  • Sampling: After incubation, collect samples from both the plasma and buffer chambers.

  • Analysis: Quantify the this compound concentration in both samples using a validated HPLC method.

  • Calculation:

    • Fraction unbound (fu) = [Concentration in buffer chamber] / [Concentration in plasma chamber]

    • Percent bound = (1 - fu) * 100

Protocol 2: Sample Preparation for Free this compound Quantification using Ultrafiltration and HPLC

This protocol is suitable for separating free this compound from serum-containing media for subsequent analysis.

  • Device Preparation: Pre-condition a centrifugal ultrafiltration unit (e.g., with a 5 kDa MWCO filter) by passing a small amount of the this compound solution through it and discarding the filtrate to saturate non-specific binding sites.[7]

  • Sample Loading: Add 240 µL of the plasma or serum sample containing this compound to the pre-conditioned ultrafiltration device.[7]

  • Centrifugation: Centrifuge the device at 15,000 x g for 60 minutes to separate the protein-free ultrafiltrate.[7]

  • Sample Collection: Carefully collect the ultrafiltrate, which contains the free this compound.

  • HPLC Analysis:

    • Directly inject the ultrafiltrate into an HPLC system equipped with a C18 column.

    • Use a mobile phase, for example, of 0.01 M disodium hydrogen phosphate (pH 7.0) and acetonitrile (75:25, v/v).[7]

    • Detect this compound using a UV detector at 260 nm.[13][14]

    • Quantify the concentration against a standard curve prepared with known concentrations of this compound.

Visualizations

This compound's Mechanism of Action

This compound inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is a key step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][12][15][16][17]

fluconazole_mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase (CYP51) Lanosterol_to_Ergosterol_edge Lanosterol_to_Ergosterol_edge Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane This compound This compound This compound->Inhibition Inhibition->Lanosterol_to_Ergosterol_edge Inhibition

Caption: this compound inhibits the conversion of lanosterol to ergosterol.

Experimental Workflow for Measuring Free this compound

This workflow outlines the key steps in determining the concentration of unbound this compound in a plasma sample.

experimental_workflow cluster_separation Separation of Free Drug cluster_quantification Quantification Start Plasma Sample with This compound Method_Choice Choose Method Start->Method_Choice Ultrafiltration Ultrafiltration Method_Choice->Ultrafiltration Fast EquilibriumDialysis Equilibrium Dialysis Method_Choice->EquilibriumDialysis Gold Standard Ultrafiltrate Collect Ultrafiltrate (Free this compound) Ultrafiltration->Ultrafiltrate Dialysate Collect Dialysate (Free this compound) EquilibriumDialysis->Dialysate HPLC HPLC Analysis Ultrafiltrate->HPLC Dialysate->HPLC Result Calculate Free Drug Concentration HPLC->Result troubleshooting_logic Start Unexpected Results (e.g., High MIC Variability) Check_Serum Is Serum a Variable? Start->Check_Serum Check_Inoculum Is Inoculum Standardized? Check_Serum->Check_Inoculum No Sol_Serum Use Pooled Serum Batch. Quantify Total Protein. Check_Serum->Sol_Serum Yes Check_Prep Is Sample Prep for Analysis Optimized? Check_Inoculum->Check_Prep No Sol_Inoculum Adhere to CLSI/EUCAST Inoculum Guidelines. Check_Inoculum->Sol_Inoculum Yes Sol_Prep Use Protein Precipitation and pH Adjustment. Check_Prep->Sol_Prep Yes Remeasure Remeasure Free Drug Concentration Check_Prep->Remeasure No Sol_Serum->Remeasure Sol_Inoculum->Remeasure Sol_Prep->Remeasure

References

Technical Support Center: Enhancing Fluconazole Penetration in Biofilm Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing fluconazole penetration in Candida biofilm models.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in Candida biofilms?

A1: this compound resistance in Candida biofilms is a multifactorial phenomenon. Key mechanisms include:

  • Efflux Pumps: Overexpression of drug efflux pumps, such as Cdr1p, Cdr2p, and Mdr1p, actively transport this compound out of the fungal cells.[1][2] This mechanism is particularly prominent in the early stages of biofilm formation.[1]

  • Extracellular Matrix (ECM): The dense ECM, rich in β-1,3 glucan, can sequester this compound, preventing it from reaching the fungal cells within the biofilm.[3]

  • Altered Sterol Composition: Changes in the fungal cell membrane's ergosterol content, the primary target of this compound, can reduce drug efficacy.[1]

  • Stress Response Pathways: Activation of stress response pathways, such as the calcineurin and MAPK signaling pathways, contributes to drug tolerance.[3]

Q2: Which techniques can be used to enhance this compound penetration and efficacy against Candida biofilms?

A2: Several strategies are being explored to overcome this compound resistance in biofilms:

  • Combination Therapy: Using this compound in combination with other agents can have synergistic effects. Examples include antibiotics, the calcineurin inhibitor cyclosporine, and natural compounds like acetylsalicylic acid.[4][5]

  • Nanoparticle-based Drug Delivery: Encapsulating this compound in nanoparticles, such as chitosan-coated iron oxide nanoparticles or PLGA nanoparticles, can improve its delivery and penetration into the biofilm structure.[6][7]

  • Targeting Resistance Mechanisms: Using inhibitors of efflux pumps or agents that disrupt the ECM can re-sensitize biofilms to this compound.

Q3: How can I quantify biofilm formation and viability in my experiments?

A3: Two common and relatively high-throughput methods are the Crystal Violet (CV) assay and the XTT assay.

  • Crystal Violet Assay: This method stains the total biofilm biomass, including cells and the extracellular matrix. It provides an indication of the overall biofilm structure.[8]

  • XTT Assay: This colorimetric assay measures the metabolic activity of viable cells within the biofilm. It is a good indicator of cell viability in response to antifungal treatment.[8][9][10]

Q4: What is a suitable method to directly measure this compound penetration through a biofilm?

A4: The filter disk assay is a well-established method for this purpose. It involves growing a biofilm on a filter membrane and then placing it on an agar plate containing this compound. A second, smaller sterile disk is placed on top of the biofilm. The amount of this compound that penetrates the biofilm and is absorbed by the top disk can be quantified by placing that disk on a lawn of a this compound-susceptible indicator strain and measuring the resulting zone of inhibition.[11][12][13]

Troubleshooting Guides

Issue 1: Poor or inconsistent biofilm formation in microtiter plates.
Possible Cause Troubleshooting Suggestion
Suboptimal Growth Conditions Ensure the use of appropriate media (e.g., YEPD or RPMI-1640) and incubation conditions (37°C with shaking).[8] The optimal shaking speed may need to be determined empirically for your specific plate and incubator setup.
Inadequate Cell Adhesion The initial adhesion step is critical. Ensure cells are incubated for a sufficient time (e.g., 90 minutes) to allow attachment to the plate surface before washing.[14] Some surfaces may require pre-coating to enhance attachment.
Vigorous Washing Steps Candida biofilms can be delicate. When washing to remove non-adherent cells, be gentle. Use a multichannel pipette to slowly add and remove wash solutions (e.g., PBS) without disturbing the biofilm at the bottom of the well.[15][16]
Strain Variability Different Candida strains have varying capacities for biofilm formation. If you are using a new strain, it is advisable to first characterize its biofilm-forming ability.
Issue 2: High variability in XTT assay results.
Possible Cause Troubleshooting Suggestion
Incomplete XTT Reduction The incubation time with the XTT reagent can significantly impact the results. An incubation period of 1 to 2 hours is often optimal.[10] Ensure the plate is protected from light during incubation.
Uneven Metabolic Activity within the Biofilm To stimulate more uniform metabolic activity throughout the biofilm, consider supplementing the XTT solution with glucose.[9][17]
Interference from the Plate Some protocols recommend transferring the XTT supernatant to a new plate before reading the absorbance to avoid interference from the biofilm itself.[10]
Reagent Preparation Prepare the XTT and menadione (or PMS) solutions fresh before each experiment and ensure they are thoroughly mixed.[9]
Issue 3: No synergistic effect observed with combination therapy.
Possible Cause Troubleshooting Suggestion
Inappropriate Concentration Ranges The synergistic effect is often concentration-dependent. A checkerboard titration assay should be performed with a wide range of concentrations for both this compound and the adjuvant to identify the optimal synergistic concentrations.[4]
Timing of Drug Addition The timing of drug administration can be crucial. Consider whether the drugs should be added simultaneously or sequentially. For example, pre-treating a biofilm with one agent before adding the second might be more effective.[18]
Biofilm Maturity The susceptibility of biofilms to antifungals can change as they mature. Test the combination therapy on biofilms at different developmental stages (e.g., early, intermediate, and mature).[1]
Incompatible Mechanisms of Action Ensure that the chosen adjuvant has a mechanism of action that is likely to synergize with this compound (e.g., inhibiting efflux pumps, disrupting the ECM, or targeting a different cellular pathway).

Experimental Protocols

Crystal Violet (CV) Assay for Biofilm Quantification
  • Biofilm Formation: Grow Candida biofilms in a 96-well microtiter plate for 24-48 hours.

  • Washing: Gently wash the wells twice with 200 µL of Phosphate-Buffered Saline (PBS) to remove non-adherent cells.[8]

  • Fixation: Allow the plates to air dry for 45 minutes.[8]

  • Staining: Add 110 µL of 0.1% - 0.4% aqueous crystal violet solution to each well and incubate for 15-45 minutes at room temperature.[8]

  • Washing: Wash the wells four times with 200 µL of sterile water to remove excess stain.[8]

  • Destaining: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound dye. Incubate for 45 minutes.[8][19]

  • Quantification: Transfer 100-125 µL of the destaining solution to a new plate and measure the absorbance at 570-595 nm using a microplate reader.[19][20]

XTT Assay for Biofilm Viability
  • Biofilm Formation and Treatment: Grow and treat Candida biofilms in a 96-well plate as per your experimental design.

  • Washing: Gently wash the biofilms twice with 200 µL of PBS.[9]

  • Reagent Preparation: Prepare the XTT/menadione solution. A common ratio is 20:1 (XTT solution to menadione solution).[9]

  • Incubation: Add 100-200 µL of the XTT/menadione solution to each well. Incubate the plate in the dark at 37°C for 1-3 hours.[9][10]

  • Quantification: After incubation, transfer 100 µL of the supernatant to a new 96-well plate and measure the absorbance at 490-492 nm.[10][21]

Filter Disk Assay for this compound Penetration
  • Biofilm Formation: Grow a Candida biofilm on a polycarbonate membrane filter placed on an appropriate agar medium.

  • Assembly: Place a smaller, sterile paper disk on top of the biofilm.[11]

  • Drug Exposure: Transfer the entire "sandwich" (filter with biofilm and paper disk) to an agar plate containing a known concentration of this compound.[11][12]

  • Incubation: Incubate the plate to allow the this compound to diffuse through the biofilm and into the top paper disk.

  • Quantification: Remove the top paper disk and place it on a new agar plate seeded with a this compound-susceptible indicator strain of Candida.

  • Analysis: After incubation, measure the diameter of the zone of growth inhibition around the disk. This diameter correlates with the amount of this compound that penetrated the biofilm.

Data Presentation

Table 1: Effect of Nanoparticle Encapsulation on this compound Efficacy Against a Three-Species Candida Biofilm

TreatmentConcentration (µg/mL)Log CFU/mL Reduction (Mean ± SD)Biomass Reduction (%) (Mean ± SD)Metabolic Activity Reduction (%) (Mean ± SD)
This compound (FLZ) 1561.5 ± 0.330 ± 540 ± 8
IONPs-CS-FLZ 391.2 ± 0.225 ± 635 ± 7
IONPs-CS-FLZ 782.1 ± 0.445 ± 755 ± 9
IONPs-CS-FLZ 1563.5 ± 0.5 68 ± 9 75 ± 10

Data adapted from a study on iron oxide nanoparticles coated with chitosan (IONPs-CS) for this compound delivery.[6][22]

Table 2: Synergistic Effect of this compound and Calcineurin Inhibitors on C. albicans Biofilm

Drug CombinationFIC IndexInterpretation
This compound + Cyclosporine ≤ 0.5Synergy
This compound + Tacrolimus (FK506) ≤ 0.5Synergy

The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy. An FIC index of ≤ 0.5 indicates a synergistic interaction.[4]

Visualizations

Experimental_Workflow_for_Evaluating_Fluconazole_Enhancers cluster_prep Preparation cluster_biofilm Biofilm Formation & Treatment cluster_analysis Analysis cluster_data Data Interpretation A Prepare Candida Inoculum B Inoculate Microtiter Plate A->B C Incubate to Form Biofilm (24-48h) B->C D Treat with this compound +/- Enhancer C->D E Quantify Biofilm Mass (Crystal Violet Assay) D->E F Assess Cell Viability (XTT Assay) D->F G Measure Drug Penetration (Filter Disk Assay) D->G H Analyze Results & Determine Efficacy E->H F->H G->H

Caption: Experimental workflow for evaluating this compound enhancers.

Fluconazole_Resistance_Signaling_Pathways cluster_stress Cell Stress cluster_pathways Signaling Pathways cluster_response Cellular Response Stress This compound (and other stresses) Calcineurin Calcineurin Pathway Stress->Calcineurin MAPK MAPK Pathway (Mkc1p) Stress->MAPK Efflux Upregulation of Efflux Pumps (CDR1, MDR1) Calcineurin->Efflux Matrix ECM Production (β-1,3 glucan) Calcineurin->Matrix MAPK->Matrix Resistance This compound Resistance Efflux->Resistance Ergosterol Ergosterol Biosynthesis Alteration Ergosterol->Resistance Matrix->Resistance

Caption: Key signaling pathways in this compound resistance.

References

Technical Support Center: Accounting for Fluconazole Binding to Plastic in Microplate Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address the common issue of fluconazole binding to plastic microplates during in vitro assays. Non-specific binding can lead to a significant reduction in the effective concentration of the drug, potentially impacting the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is this compound binding to microplates a concern?

Q2: What factors influence the extent of this compound binding?

A2: Several factors can influence the degree of this compound adsorption to plastic surfaces:

  • Plastic Type: Polystyrene, a common material for microplates, is known to bind hydrophobic molecules. The degree of binding can vary between standard and surface-treated plates (e.g., tissue-culture treated vs. non-treated).

  • Drug Concentration: The proportion of drug lost to binding can be more significant at lower concentrations, as the binding sites on the plastic may not be saturated.[3]

  • Assay Medium Composition: The presence of proteins (like albumin in serum-containing media) can reduce this compound binding to plastic, as the proteins themselves can bind to the drug. This compound has a relatively low plasma protein binding of about 11-12%. However, proteins can also coat the plastic surface, preventing direct interaction with the drug.

  • pH and Ionic Strength: Changes in the pH and salt concentration of the medium can alter the electrostatic interactions between this compound and the plastic surface, thereby affecting binding.[1][2]

  • Temperature and Incubation Time: Binding is a dynamic process. Longer incubation times and higher temperatures can increase the amount of drug adsorbed to the plate surface until equilibrium is reached.

  • Agitation: Agitation can increase the rate at which the drug encounters the plastic surface, potentially accelerating the binding process.

Q3: What are the different types of microplates available, and how do they differ in terms of binding?

A3: Microplates are available in various materials and surface treatments:

  • Polystyrene (PS): The most common type, available as non-treated (hydrophobic, for binding of hydrophobic molecules), tissue-culture treated (hydrophilic, for cell attachment), and high-binding plates. Standard polystyrene plates are generally associated with a higher risk of non-specific binding for hydrophobic compounds.

  • Polypropylene (PP): Generally more resistant to chemical interactions and can exhibit lower binding for some molecules compared to polystyrene.

  • Low-Binding Plates: These plates are specifically designed with modified surfaces (e.g., hydrophilic polymers or coatings) to minimize hydrophobic and ionic interactions, thereby reducing the non-specific binding of proteins, peptides, and small molecules.

Q4: How can I minimize this compound binding in my assays?

A4: Several strategies can be employed to mitigate the impact of this compound binding:

  • Use Low-Binding Microplates: This is often the most effective solution.

  • Add Blocking Agents: Incorporating a small amount of a non-ionic surfactant like Tween 20 or a protein like Bovine Serum Albumin (BSA) into your assay buffer can help to block non-specific binding sites on the plastic surface.

  • Pre-condition the Plate: Incubating the microplate with a blocking solution or the assay medium for a period before adding the drug and cells can help to saturate the non-specific binding sites.

  • Increase the Assay Volume: A larger volume-to-surface area ratio can reduce the overall percentage of drug lost to binding.

  • Include Proper Controls: Always include "drug-only" wells (without cells) to quantify the amount of this compound lost to the plastic over the course of the experiment.

Troubleshooting Guide

Here are some common issues and steps to resolve them:

Issue Possible Cause Troubleshooting Steps
Inconsistent MIC values for this compound across experiments. Significant and variable binding of this compound to the microplates.1. Switch to certified low-binding microplates.2. Incorporate a blocking agent (e.g., 0.05% Tween 20) into your assay medium.3. Standardize incubation times and temperatures.4. Quantify the actual this compound concentration at the end of the assay (see Experimental Protocols).
Higher than expected MIC values compared to literature. Loss of active this compound due to adsorption to the plate surface.1. Perform a recovery experiment to determine the extent of this compound loss in your current assay setup.2. Use the mitigation strategies outlined in the FAQs (low-binding plates, blocking agents).3. Ensure that the solvent used to dissolve this compound is not interacting with the plastic.
"Edge effects" where wells at the edge of the plate show different results. Differential evaporation and temperature gradients can exacerbate binding issues.1. Use a plate sealer to minimize evaporation.2. Avoid using the outermost wells of the plate for critical experiments.3. Ensure even temperature distribution during incubation.

Quantitative Data on Azole Fungicide Binding

Table 1: Adsorption Characteristics of Triazole Fungicides on Polystyrene [2]

Triazole Fungicide LogKow *Adsorption Capacity (Freundlich model Kf) Comments
Hexaconazole3.90HighHigher hydrophobicity correlates with stronger adsorption.
Myclobutanil2.94Medium
Triadimenol3.09Low

*LogKow (octanol-water partition coefficient) is a measure of a compound's hydrophobicity. A higher LogKow suggests a greater tendency to bind to hydrophobic surfaces like polystyrene. This compound has a LogKow of approximately 0.5, suggesting it is less hydrophobic than the compounds listed above and may exhibit lower, but not negligible, binding.

Experimental Protocols

To accurately account for this compound binding, it is essential to quantify the concentration of the drug in the microplate wells at the beginning and end of your experiment. Here are detailed protocols for this purpose.

Protocol 1: Quantification of this compound in Microplate Wells using HPLC

This method is highly specific and sensitive for determining this compound concentrations.

1. Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (e.g., potassium dihydrogen phosphate)

  • Microcentrifuge tubes

  • Pipettes and tips

2. Standard Curve Preparation: a. Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or water. b. Create a series of standard solutions by serially diluting the stock solution in your assay medium to cover the expected concentration range of your experiment (e.g., 0.1 to 100 µg/mL).

3. Sample Collection from Microplate: a. At the end of your experimental incubation, carefully collect the entire volume of medium from a "drug-only" control well. b. Transfer the collected medium to a microcentrifuge tube. c. If your medium contains cells or debris, centrifuge the tube to pellet the solids and collect the supernatant.

4. HPLC Analysis: a. Set up the HPLC system with the C18 column. b. Prepare a mobile phase, for example, a mixture of acetonitrile and phosphate buffer (e.g., 20:80 v/v), and adjust the pH as needed (e.g., to pH 5.0). c. Set the UV detector to a wavelength of 260 nm. d. Inject a fixed volume (e.g., 20 µL) of each standard and your collected samples onto the column. e. Record the peak area for this compound in each chromatogram.

5. Data Analysis: a. Plot a standard curve of this compound concentration versus peak area. b. Use the standard curve to determine the concentration of this compound in your experimental samples. c. Calculate the percentage of this compound recovered: (Measured Concentration / Initial Concentration) x 100%. The percentage lost represents the amount bound to the plastic.

Protocol 2: Quantification of this compound using UV-Vis Spectrophotometry

This method is simpler and more accessible than HPLC but may be less specific if other components in the medium absorb at the same wavelength.

1. Materials:

  • UV-Vis spectrophotometer with microplate reading capability or quartz cuvettes

  • UV-transparent microplates

  • This compound analytical standard

  • Assay medium (as a blank)

  • Pipettes and tips

2. Standard Curve Preparation: a. Prepare a stock solution of this compound as described in the HPLC protocol. b. Create a series of standard solutions by serially diluting the stock solution in your assay medium.

3. Sample Measurement: a. At the beginning and end of your experiment, transfer a known volume of your standards and samples from the "drug-only" control wells to a UV-transparent microplate. b. Measure the absorbance of each sample at the maximum absorbance wavelength for this compound, which is approximately 261 nm. Use the assay medium as a blank.

4. Data Analysis: a. Plot a standard curve of this compound concentration versus absorbance. b. Determine the concentration of this compound in your samples using the standard curve. c. Calculate the percentage of this compound recovered as described in the HPLC protocol.

Visualizations

Experimental Workflow for Quantifying this compound Binding

G cluster_prep Preparation cluster_analysis Analysis A Prepare this compound Stock and Working Solutions B Add this compound Solution to 'Drug-Only' Wells A->B C Incubate Plate under Experimental Conditions B->C D Collect Supernatant from Wells C->D Post-Incubation E Analyze this compound Concentration (HPLC/UV-Vis) D->E G Calculate % Recovery and % Binding E->G F Prepare Standard Curve F->E

Caption: Workflow for determining this compound loss due to microplate binding.

Troubleshooting Logic for Inconsistent Assay Results

G Start Inconsistent/ Unexpected Results Q1 Are you using standard polystyrene plates? Start->Q1 A1_Yes Switch to Low-Binding Microplates Q1->A1_Yes Yes Q2 Is your assay medium protein-free? Q1->Q2 No A1_Yes->Q2 A2_Yes Add Blocking Agent (e.g., 0.1% BSA or 0.05% Tween 20) Q2->A2_Yes Yes Q3 Have you quantified actual drug concentration? Q2->Q3 No A2_Yes->Q3 A3_No Perform Recovery Experiment (See Protocol 1 or 2) Q3->A3_No No End Re-evaluate Results Q3->End Yes A3_No->End

Caption: Decision tree for troubleshooting this compound assay inconsistencies.

References

Best practices for storing and handling fluconazole stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for the storage and handling of fluconazole stock solutions to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1][2] The choice of solvent may depend on the specific requirements of your experiment and the tolerance of your cell lines or experimental model to residual solvent. For aqueous systems, subsequent dilutions should be made to ensure the final concentration of the organic solvent is negligible, as it may have physiological effects.[1][2]

Q2: How should I store the solid this compound powder?

A2: For long-term storage, solid this compound should be stored at -20°C.[2] Under these conditions, it is stable for at least two years.[2]

Q3: What is the recommended storage condition for this compound stock solutions?

A3: Stock solutions of this compound prepared in organic solvents should also be stored at -20°C. To prevent degradation, it is advisable to purge the solvent with an inert gas before dissolving the this compound.[1][2] Aqueous solutions of this compound are not recommended for storage for more than one day.[1][2]

Q4: My this compound precipitated out of solution after diluting my stock in an aqueous buffer. What should I do?

A4: This is a common issue due to the lower solubility of this compound in aqueous solutions compared to organic solvents.[1][2] To resolve this, you can try the following:

  • Increase the volume of the aqueous buffer: Further dilution may lower the concentration of this compound to below its solubility limit in the aqueous buffer.

  • Use a co-solvent: If your experimental system allows, including a small, non-toxic percentage of the original organic solvent (e.g., DMSO) in your final aqueous solution can help maintain solubility.

  • Prepare a fresh, lower-concentration stock: If precipitation persists, consider preparing a new stock solution at a lower concentration in the organic solvent.

Q5: Can I dissolve this compound directly in an aqueous buffer like PBS?

A5: Yes, it is possible to prepare organic solvent-free aqueous solutions by directly dissolving the crystalline solid in aqueous buffers.[1][2] However, the solubility of this compound in PBS (pH 7.2) is significantly lower, approximately 0.2 mg/ml.[1][2] These aqueous solutions are not recommended for storage for more than one day.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions regularly. Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Ensure the solvent was purged with an inert gas before use.[1][2]
Inaccurate initial concentration.Ensure the solid this compound is completely dissolved in the solvent. Use a calibrated balance for weighing the solid.
Precipitation in stock solution during storage Solvent evaporation.Ensure vials are tightly sealed. Consider using parafilm to seal the vials for long-term storage.
Supersaturation.Gently warm the solution to aid in re-dissolving the precipitate. If the issue persists, prepare a new, less concentrated stock solution.
Unexpected biological effects in control group High concentration of residual organic solvent.Ensure the final concentration of the organic solvent (e.g., DMSO) in the experimental medium is at a non-toxic level for your specific cell line or organism.[1][2] Run a vehicle control with the same concentration of the solvent.

Quantitative Data: Solubility of this compound

Solvent Solubility (mg/mL) Temperature
DMSO~33Not Specified
Ethanol~20Not Specified
Dimethylformamide~16Not Specified
Methanol165 ± 0.1225°C
Chloroform68.5 ± 1.225°C
Acetone64.8 ± 0.8525°C
PBS (pH 7.2)~0.2Not Specified
Note: Solubility can be affected by temperature and the specific batch of the compound.[1][2][3]

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (e.g., argon or nitrogen)

  • Sterile, amber glass vial with a screw cap

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment. For a 10 mg/mL stock, you would weigh 10 mg of this compound for every 1 mL of DMSO.

  • Solvent Preparation: Purge the anhydrous DMSO with an inert gas for 5-10 minutes to remove dissolved oxygen, which can contribute to the degradation of this compound.

  • Dissolving this compound: Add the weighed this compound to the sterile amber glass vial. Using a sterile pipette, add the appropriate volume of the purged DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex or sonicate at room temperature until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C. This will minimize waste and prevent degradation from repeated freeze-thaw cycles.

Workflow for this compound Stock Solution Handling

fluconazole_workflow cluster_prep Preparation cluster_storage Storage & Use weigh Weigh Solid This compound dissolve Dissolve in Purged Solvent weigh->dissolve purge Purge Solvent (e.g., DMSO) with Inert Gas purge->dissolve vortex Vortex/Sonicate until Dissolved dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -20°C aliquot->store dilute Dilute in Aqueous Buffer for Experiment store->dilute

Caption: Workflow for preparing and storing this compound stock solutions.

References

Technical Support Center: Overcoming Efflux Pump-Mediated Fluconazole Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering efflux pump-mediated fluconazole resistance in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary efflux pumps responsible for this compound resistance in Candida albicans?

A1: The primary efflux pumps mediating this compound resistance in Candida albicans belong to two main superfamilies: the ATP-Binding Cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters.[1][2][3][4][5] Key pumps include:

  • Cdr1p and Cdr2p (Candida Drug Resistance 1 and 2): These are ABC transporters and are major contributors to high-level azole resistance.[1][5][6] Overexpression of the CDR1 and CDR2 genes is a common mechanism of resistance observed in clinical isolates.[1][7]

  • Mdr1p (Multidrug Resistance 1): This is an MFS transporter that confers resistance to this compound and other drugs.[4][6]

Q2: How can I determine if this compound resistance in my fungal strain is mediated by efflux pumps?

A2: Several experimental approaches can be used to investigate the role of efflux pumps in this compound resistance:

  • Gene Expression Analysis: Quantify the expression levels of efflux pump genes (e.g., CDR1, CDR2, MDR1) using real-time quantitative PCR (RT-qPCR).[3][7] A significant upregulation in resistant strains compared to susceptible strains suggests the involvement of these pumps.

  • Rhodamine 6G Efflux Assay: This functional assay uses a fluorescent substrate of many efflux pumps, Rhodamine 6G (R6G). Increased efflux of R6G, observed as lower intracellular fluorescence, in the resistant strain compared to a susceptible control, indicates heightened pump activity.[8][9]

  • Checkerboard Microdilution Assay with an Efflux Pump Inhibitor: Perform a checkerboard assay to test for synergy between this compound and a known efflux pump inhibitor. A significant reduction in the Minimum Inhibitory Concentration (MIC) of this compound in the presence of the inhibitor points to efflux-mediated resistance.[3][10]

Q3: What are some common combination therapy strategies to overcome efflux pump-mediated resistance?

A3: Combining this compound with an efflux pump inhibitor (EPI) is a promising strategy to restore its efficacy.[1][11] These inhibitors can be synthetic compounds or natural products.

  • Natural Compounds: Several natural compounds have been shown to inhibit fungal efflux pumps and act synergistically with this compound. Examples include oridonin, osthole, and n-butylphthalide.[10][12]

  • Repurposed Drugs: Existing drugs approved for other indications have been found to inhibit fungal efflux pumps. For instance, the NSAIDs aspirin and ibuprofen have demonstrated the ability to reverse this compound resistance.[13][14] Fusidic acid, an antibacterial agent, has also shown potential as an adjuvant to this compound.[8]

Q4: Are there molecular biology techniques to directly target efflux pumps?

A4: Yes, genetic manipulation techniques can be employed to study and potentially overcome efflux pump-mediated resistance.

  • Gene Deletion: Creating knockout mutants by deleting the genes encoding the primary efflux pumps (e.g., Δcdr1, Δcdr2, Δmdr1) can confirm their role in resistance.[6] These mutant strains often exhibit hypersusceptibility to this compound.

  • CRISPR-Cas9: The CRISPR-Cas9 system offers a powerful and efficient tool for targeted gene disruption of efflux pumps in fungi like Candida albicans.[15] This can be used to validate the function of specific pumps in resistance.

Troubleshooting Guides

Problem 1: Inconsistent results in Rhodamine 6G (R6G) efflux assay.
Possible Cause Troubleshooting Step
Cell viability issues. Ensure cells are in the logarithmic growth phase and have high viability before starting the assay. Use a viability stain (e.g., methylene blue) to confirm.
Sub-optimal R6G concentration. Titrate the R6G concentration to find an optimal level that provides a strong fluorescent signal without causing toxicity to the cells.
Inadequate washing steps. Ensure thorough washing of cells to remove extracellular R6G, which can interfere with fluorescence measurements.
Incorrect timing of fluorescence readings. Optimize the time points for fluorescence measurement to capture the dynamics of R6G efflux accurately.
Instrument settings not optimized. Calibrate the fluorometer or microscope with appropriate controls and optimize excitation/emission wavelengths for R6G.
Problem 2: No synergistic effect observed in checkerboard assays with a potential efflux pump inhibitor.
Possible Cause Troubleshooting Step
Inappropriate concentration range of the inhibitor. Test a broader range of concentrations for the potential inhibitor. The effective concentration might be higher or lower than initially tested.
The tested compound is not an inhibitor of the relevant efflux pump. The resistance in your strain may be mediated by a different mechanism or by an efflux pump not targeted by the tested compound. Use gene expression analysis to identify the overexpressed pumps.
Insolubility of the test compound. Ensure the compound is fully dissolved in the assay medium. Use a suitable solvent like DMSO at a final concentration that does not affect fungal growth.
Assay conditions are not optimal. Optimize incubation time, temperature, and inoculum size as these can influence the outcome of synergy testing.
Problem 3: Difficulty in creating efflux pump gene deletion mutants.
Possible Cause Troubleshooting Step
Inefficient transformation. Optimize the transformation protocol (e.g., spheroplasting, electroporation). Ensure high-quality transforming DNA.
Incorrect design of deletion cassette. Verify the sequence and length of the homologous flanking regions in your deletion cassette to ensure efficient homologous recombination.
Use of an inappropriate selection marker. Ensure the selection marker is suitable for your strain and that the selection plates are prepared correctly.
Essentiality of the targeted gene. While major efflux pump genes are generally not essential, consider the possibility if you consistently fail to obtain viable mutants.
Transient CRISPR-Cas9 expression issues. If using a transient CRISPR system, ensure efficient delivery of both the Cas9 and guide RNA components.[15]

Quantitative Data Summary

Table 1: Synergistic Effects of Natural Compounds with this compound against Resistant Candida albicans

Compound This compound MIC Reduction Reference
n-butylphthalideFrom >512 µg/ml to 0.25–1 µg/ml[10]
OridoninFrom >512 µg/ml to <8 µg/ml[3]
SWL-1From >200 µg/ml to 3.74 ± 0.25 µg/ml[9]

Table 2: Reversal of this compound Resistance by Repurposed Drugs

Compound Effect on this compound MIC Reference
Aspirin or IbuprofenSignificant drop to ≤0.125 µg/ml[13][14]

Experimental Protocols

Protocol 1: Checkerboard Microdilution Assay for Synergy Testing

This protocol is adapted from standard methodologies to assess the synergistic interaction between this compound and a potential efflux pump inhibitor.

Materials:

  • This compound-resistant fungal strain

  • This compound stock solution

  • Potential efflux pump inhibitor (EPI) stock solution

  • 96-well microtiter plates

  • RPMI-1640 medium (buffered with MOPS)

  • Spectrophotometer or plate reader

Method:

  • Prepare Inoculum: Culture the fungal strain overnight. Adjust the cell suspension to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI-1640 medium.

  • Prepare Drug Dilutions:

    • In a 96-well plate, prepare serial two-fold dilutions of this compound along the x-axis.

    • Prepare serial two-fold dilutions of the EPI along the y-axis.

    • The final volume in each well should be 100 µL.

  • Inoculate Plate: Add 100 µL of the prepared fungal inoculum to each well.

  • Controls: Include wells with:

    • Fungus in medium only (growth control)

    • Medium only (sterility control)

    • Fungus with each drug alone.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Read Results: Determine the MIC, which is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥80%) compared to the growth control.

  • Calculate Fractional Inhibitory Concentration Index (FICI):

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of EPI = (MIC of EPI in combination) / (MIC of EPI alone)

    • FICI = FIC of this compound + FIC of EPI

  • Interpret Results:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Indifference

    • FICI > 4.0: Antagonism

Protocol 2: Real-Time Quantitative PCR (RT-qPCR) for Efflux Pump Gene Expression

This protocol outlines the steps to quantify the mRNA levels of efflux pump genes.

Materials:

  • This compound-resistant and -susceptible fungal strains

  • RNA extraction kit

  • cDNA synthesis kit

  • RT-qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (CDR1, CDR2, MDR1) and a reference gene (e.g., ACT1)

  • RT-qPCR instrument

Method:

  • Cell Culture and RNA Extraction:

    • Grow fungal strains to mid-log phase.

    • Optionally, expose cells to a sub-inhibitory concentration of this compound to induce gene expression.

    • Extract total RNA using a reliable RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit according to the manufacturer's instructions.

  • RT-qPCR:

    • Set up the RT-qPCR reaction with the cDNA template, primers for the target and reference genes, and the RT-qPCR master mix.

    • Run the reaction in an RT-qPCR instrument using a standard thermal cycling protocol (denaturation, annealing, extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the resistant strain to the susceptible strain.

Visualizations

Efflux_Pump_Mediated_Resistance cluster_cell Fungal Cell Fluconazole_ext This compound (Extracellular) Fluconazole_int This compound (Intracellular) Fluconazole_ext->Fluconazole_int Diffusion EffluxPump Efflux Pump (e.g., Cdr1p, Mdr1p) EffluxPump->Fluconazole_ext ATP or Proton Motive Force Fluconazole_int->EffluxPump Target Erg11p (Drug Target) Fluconazole_int->Target Binds to Inhibition Inhibition of Ergosterol Synthesis Target->Inhibition Leads to EPI Efflux Pump Inhibitor (EPI) EPI->EffluxPump Blocks

Caption: Mechanism of efflux pump-mediated this compound resistance and its inhibition.

Experimental_Workflow cluster_problem Problem: this compound Resistance cluster_investigation Investigation of Mechanism cluster_strategy Overcoming Resistance cluster_outcome Outcome Start Resistant Fungal Strain MIC Determine MIC of this compound Start->MIC GeneExpression RT-qPCR for Efflux Pump Gene Expression MIC->GeneExpression EffluxAssay Rhodamine 6G Efflux Assay MIC->EffluxAssay Checkerboard Checkerboard Assay (this compound + EPI) GeneExpression->Checkerboard GeneDeletion Gene Deletion of Efflux Pumps (e.g., CRISPR) GeneExpression->GeneDeletion EffluxAssay->Checkerboard Synergy Synergistic Effect (Reduced MIC) Checkerboard->Synergy Hypersusceptibility Hypersusceptibility to this compound GeneDeletion->Hypersusceptibility

Caption: Experimental workflow for investigating and overcoming efflux pump-mediated this compound resistance.

Signaling_Pathway_Regulation cluster_transcription_factors Transcription Factors cluster_efflux_pumps Efflux Pump Genes This compound This compound Stress Tac1 Tac1 This compound->Tac1 Activates Mrr1 Mrr1 This compound->Mrr1 Activates CDR1_CDR2 CDR1, CDR2 Tac1->CDR1_CDR2 Upregulates MDR1 MDR1 Mrr1->MDR1 Upregulates Resistance This compound Resistance CDR1_CDR2->Resistance MDR1->Resistance

Caption: Simplified signaling pathway for the regulation of efflux pump gene expression in response to this compound.

References

Validation & Comparative

A Head-to-Head Comparison of Fluconazole and Itraconazole Efficacy Against Aspergillus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of two common azole antifungal agents, fluconazole and itraconazole, against various species of the genus Aspergillus. The following sections present quantitative data from susceptibility testing, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to inform research and development efforts in mycology.

Data Presentation: In Vitro Susceptibility of Aspergillus spp.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and itraconazole against several clinically relevant Aspergillus species. The data clearly demonstrates the general lack of efficacy of this compound against Aspergillus, which is considered intrinsically resistant to this drug.[1][2] In contrast, itraconazole shows activity, although MIC values can vary between species and isolates, and resistance has been documented.[3][4]

Antifungal AgentAspergillus SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
This compound All Aspergillus spp.256>256-
A. flavus128--
A. fumigatus128--
Itraconazole All Aspergillus spp.0.51 - >160.12 - >16
A. fumigatus-≥80.125 - 0.5
A. flavus---
A. niger0.25 - 0.5≥8-
A. terreus---

Note: MIC₅₀ and MIC₉₀ represent the minimum concentration of the drug required to inhibit the growth of 50% and 90% of the isolates tested, respectively. Data is compiled from multiple sources.[4][5][6][7]

Experimental Protocols: Antifungal Susceptibility Testing

The data presented above is primarily generated using standardized broth microdilution methods. The Clinical and Laboratory Standards Institute (CLSI) M38-A2 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) methodologies are the most widely accepted protocols for testing the susceptibility of filamentous fungi.[6]

CLSI M38-A2 Broth Microdilution Method

This method provides a standardized procedure for determining the MIC of antifungal agents against filamentous fungi.[5]

  • Preparation of Antifungal Agents: Stock solutions of this compound and itraconazole are prepared in dimethyl sulfoxide. Serial twofold dilutions of the antifungal agents are then prepared in RPMI 1640 medium.

  • Inoculum Preparation: Aspergillus isolates are grown on potato dextrose agar. Conidia are harvested and suspended in sterile saline with 0.05% Tween 80. The conidial suspension is adjusted spectrophotometrically to a transmission of 80-82% at 530 nm and then diluted to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Incubation: Microdilution plates are incubated at 35°C for 48 to 72 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity (approximately 50% reduction in growth) compared to the growth control.

EUCAST Broth Microdilution Method

The EUCAST method is another widely used standard with some modifications to the CLSI protocol.[6]

  • Medium: RPMI 1640 medium supplemented with 2% glucose is used.[6]

  • Inoculum Preparation: The inoculum size is higher than in the CLSI method, typically ranging from 1 x 10⁵ to 2.5 x 10⁵ CFU/mL.

  • Incubation: Plates are incubated at 35-37°C for 48-72 hours.

  • MIC Endpoint Reading: The endpoint is read spectrophotometrically at 530 nm, with the MIC defined as the lowest drug concentration that inhibits 90% of growth compared to the control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key molecular pathways and a generalized experimental workflow.

Azole_Mechanism_of_Action cluster_cell Aspergillus Cell cluster_biosynthesis Ergosterol Biosynthesis Pathway Azole Azole (this compound/Itraconazole) CYP51A Lanosterol 14-α-demethylase (CYP51A) Azole->CYP51A Inhibits Membrane Cell Membrane Ergosterol Ergosterol Ergosterol->Membrane Incorporation Lanosterol Lanosterol Lanosterol->CYP51A Fourteen_alpha_demethyl_lanosterol 14-α-demethyl-lanosterol CYP51A->Fourteen_alpha_demethyl_lanosterol Fourteen_alpha_demethyl_lanosterol->Ergosterol Multiple Steps

Caption: Mechanism of action of azole antifungals in Aspergillus.

Azole_Resistance_Mechanisms cluster_cell Aspergillus Cell cluster_resistance Resistance Mechanisms Azole_ext Azole Azole_int Azole Azole_ext->Azole_int Enters cell CYP51A_mutated Mutated CYP51A Azole_int->CYP51A_mutated Reduced binding CYP51A_overexpressed Overexpressed CYP51A Azole_int->CYP51A_overexpressed Insufficient inhibition Efflux_pump_protein Efflux Pump Azole_int->Efflux_pump_protein Binding Target_mutation Target Site Alteration (cyp51A gene mutations) Target_mutation->CYP51A_mutated Target_overexpression Target Overexpression (Increased CYP51A production) Target_overexpression->CYP51A_overexpressed Efflux_pumps Efflux Pump Overexpression (e.g., ABC transporters) Efflux_pumps->Efflux_pump_protein Efflux_pump_protein->Azole_ext Expulsion

Caption: Key mechanisms of azole resistance in Aspergillus.

Antifungal_Susceptibility_Workflow start Start: Isolate Aspergillus prep_inoculum Prepare Conidial Inoculum start->prep_inoculum inoculate Inoculate Plates prep_inoculum->inoculate prep_plates Prepare Microdilution Plates (Serial Antifungal Dilutions) prep_plates->inoculate incubate Incubate at 35-37°C for 48-72h inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic interpret Interpret Results (Susceptible, Intermediate, Resistant) read_mic->interpret end End: Report MIC interpret->end

References

In Vitro Showdown: Fluconazole vs. Voriconazole Against the Formidable Candida auris

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of the multidrug-resistant yeast, Candida auris, presents a significant challenge to global public health. This opportunistic pathogen is notorious for causing healthcare-associated infections with high mortality rates, largely due to its intrinsic or rapidly acquired resistance to multiple classes of antifungal agents. Among the azoles, fluconazole often exhibits limited efficacy, prompting the investigation of other triazoles like voriconazole as potential therapeutic alternatives. This guide provides an objective in vitro comparison of this compound and voriconazole against Candida auris, supported by experimental data to inform research and development efforts.

Data Presentation: A Comparative Analysis of Antifungal Potency

The in vitro activity of this compound and voriconazole against Candida auris is primarily determined by their Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes MIC data from various studies, illustrating the comparative efficacy of these two azoles.

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
This compound0.25 - >64128256[1]
This compound->32 (for 93% of isolates)-[2]
This compound-≥256 (for many isolates)-[3]
Voriconazole0.03 - 8--[1]
Voriconazole->1 (for 54% of isolates)-[2]
Voriconazole0.25 - 1--[4][5][6]

MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates were inhibited, respectively.

The data clearly indicates that a significant proportion of C. auris isolates exhibit high MICs to this compound, with many studies reporting resistance.[1][2][3] Voriconazole generally demonstrates lower MIC values compared to this compound, suggesting greater in vitro activity against C. auris.[1][4][5][6] However, it is crucial to note that resistance to voriconazole has also been reported, with a considerable percentage of isolates showing elevated MICs.[2]

Experimental Protocols: The Gold Standard for Antifungal Susceptibility Testing

The data presented in this guide is predominantly derived from studies employing the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) in their M27-A3 document.[7][8][9] This method is considered the reference standard for antifungal susceptibility testing of yeasts.

CLSI M27-A3 Broth Microdilution Method: A Step-by-Step Overview
  • Inoculum Preparation: Candida auris isolates are cultured on a suitable agar medium, such as Sabouraud Dextrose Agar, to ensure purity and viability. A suspension of the yeast is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined concentration of yeast cells (e.g., 0.5 McFarland standard). This suspension is further diluted in a standardized RPMI 1640 medium.

  • Antifungal Agent Preparation: Stock solutions of this compound and voriconazole are prepared and serially diluted in the RPMI 1640 medium to create a range of concentrations.

  • Microdilution Plate Inoculation: The diluted antifungal agents are dispensed into the wells of a 96-well microtiter plate. Each well receives a specific concentration of the drug. The prepared C. auris inoculum is then added to each well. A growth control well (containing no antifungal) and a sterility control well (containing no inoculum) are also included.

  • Incubation: The inoculated microtiter plates are incubated at a controlled temperature (typically 35°C) for a specified period, usually 24 to 48 hours.[10]

  • Endpoint Determination: After incubation, the plates are examined visually or with a spectrophotometer to determine the MIC. The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

Visualizing the Process and the Problem

To better understand the experimental workflow and the underlying mechanisms of resistance, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate C. auris Isolate Inoculum Standardized Inoculum Isolate->Inoculum Plate Inoculate 96-Well Plate Inoculum->Plate Antifungals Serial Dilutions of this compound & Voriconazole Antifungals->Plate Incubate Incubate at 35°C for 24-48h Plate->Incubate Read_MIC Determine MIC Incubate->Read_MIC Data_Analysis Compare MIC Values Read_MIC->Data_Analysis

Caption: Experimental workflow for antifungal susceptibility testing.

Azole_Resistance_Pathway cluster_cell Candida auris Cell cluster_resistance Resistance Mechanisms Azole Azole (this compound/Voriconazole) Erg11 Erg11p (Lanosterol 14-α-demethylase) Azole->Erg11 Inhibition Efflux_Pumps Efflux Pumps (CDR1, MDR1) Azole->Efflux_Pumps Pumped out Ergosterol Ergosterol Erg11->Ergosterol Biosynthesis Membrane Cell Membrane Integrity Ergosterol->Membrane Erg11_Mutation ERG11 Gene Mutations Erg11_Mutation->Erg11 Alters target site Erg11_Overexpression ERG11 Overexpression Erg11_Overexpression->Erg11 Increases target amount Efflux_Overexpression Efflux Pump Overexpression Efflux_Overexpression->Efflux_Pumps Increases drug efflux

Caption: Key mechanisms of azole resistance in Candida auris.

Mechanisms of Resistance: A Molecular Perspective

The diminished efficacy of azole antifungals, including this compound and voriconazole, against C. auris is often multifactorial.[11] The primary mechanisms of resistance include:

  • Target Site Mutations: Alterations in the ERG11 gene, which encodes the target enzyme lanosterol 14-α-demethylase, can reduce the binding affinity of azole drugs, thereby decreasing their effectiveness.[12][13]

  • Overexpression of the Target Enzyme: An increase in the production of Erg11p can effectively titrate the drug, requiring higher concentrations to achieve an inhibitory effect.[12]

  • Efflux Pump Overexpression: C. auris can actively transport azole drugs out of the cell through the overexpression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, such as Cdr1 and Mdr1.[11][12] This prevents the drug from reaching its intracellular target.

Conclusion

The in vitro data strongly suggests that voriconazole is generally more potent than this compound against Candida auris. However, the emergence of voriconazole resistance is a significant concern. The high prevalence of this compound resistance underscores the need for routine antifungal susceptibility testing to guide appropriate therapy.[14][15] Understanding the underlying resistance mechanisms is paramount for the development of novel therapeutic strategies to combat this formidable pathogen. The standardized experimental protocols, such as the CLSI M27-A3 method, are essential for generating reliable and comparable data to monitor resistance trends and evaluate new antifungal candidates. Researchers and drug development professionals should consider these factors when designing studies and prioritizing compounds for further investigation.

References

Head-to-Head Showdown: Fluconazole vs. Posaconazole in Murine Fungal Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The landscape of antifungal therapeutics has been significantly shaped by the azole class of drugs. Among them, fluconazole has long been a first-line agent for various fungal infections, particularly those caused by Candida species. However, the emergence of this compound-resistant strains and the need for broader-spectrum activity have driven the development of newer triazoles like posaconazole. This guide provides an objective, data-driven comparison of this compound and posaconazole based on head-to-head studies in murine models of fungal disease, offering valuable insights for researchers, scientists, and drug development professionals.

Efficacy Against Candida Species

Posaconazole has demonstrated superior or comparable efficacy to this compound in various murine models of candidiasis, particularly against this compound-resistant isolates.

Disseminated Candidiasis

In a neutropenic murine model of disseminated Candida albicans infection, posaconazole's efficacy was strongly correlated with the area under the concentration-time curve (AUC)/minimum inhibitory concentration (MIC) ratio.[1] While a direct head-to-head survival study was not detailed in the provided results, the pharmacodynamic data suggests posaconazole's potent activity.[1]

Another study investigating disseminated candidiasis caused by Candida glabrata with varying this compound susceptibility provides a clearer comparative picture. Posaconazole was significantly effective at reducing the kidney fungal burden against this compound-susceptible, susceptible-dose-dependent, and resistant isolates. In contrast, this compound was only effective against the susceptible strain.[2][3]

Parameter This compound Posaconazole Fungal Strain Murine Model Reference
Kidney Fungal Burden Reduction Effective only against susceptible strainEffective against susceptible, susceptible-dose-dependent, and resistant strainsCandida glabrataDisseminated Candidiasis[2][3]
Vaginal Candidiasis

In a murine model of vaginal candidiasis, posaconazole demonstrated more effective in vivo activity than this compound against both this compound-susceptible and this compound-resistant C. albicans isolates.[4] All tested posaconazole regimens effectively reduced the fungal burden of both types of isolates. While this compound was effective against the susceptible strain, only higher doses showed efficacy against the resistant strain.[4]

Parameter This compound (10 mg/kg) This compound (20 mg/kg, once or twice daily) Posaconazole (10 or 20 mg/kg) Fungal Strain Murine Model Reference
Fungal Burden Reduction (this compound-Susceptible C. albicans) EffectiveEffectiveEffectiveC. albicans (this compound-Susceptible)Vaginal Candidiasis[4]
Fungal Burden Reduction (this compound-Resistant C. albicans) IneffectiveEffectiveEffectiveC. albicans (this compound-Resistant)Vaginal Candidiasis[4]

Efficacy Against Aspergillus Species

Posaconazole exhibits potent activity against Aspergillus species, a key advantage over this compound, which lacks clinically relevant activity against this genus.

Central Nervous System (CNS) Aspergillosis

In a murine model of CNS aspergillosis caused by Aspergillus fumigatus, posaconazole was superior to itraconazole and caspofungin in prolonging survival and reducing fungal colony-forming units (CFU).[5][6] While a direct comparison with this compound was not performed in this model due to this compound's known inefficacy against Aspergillus, the study highlights posaconazole's potential for treating this severe infection.[5][6]

Invasive Pulmonary Aspergillosis

Prophylactic studies in neutropenic murine models of invasive pulmonary aspergillosis have demonstrated the efficacy of posaconazole against azole-resistant A. fumigatus isolates with MICs up to 0.5 mg/liter.[7] Again, this compound is not a relevant comparator in this context.

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. The following sections outline the typical protocols used in the murine studies cited.

Murine Model of Disseminated Candidiasis

A common model for disseminated candidiasis involves inducing neutropenia in mice, typically with cyclophosphamide, followed by intravenous inoculation with a Candida strain.

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis Immunosuppression Immunosuppression (e.g., Cyclophosphamide) Infection Intravenous Inoculation with Candida Strain Immunosuppression->Infection Induces Neutropenia This compound This compound Administration Infection->this compound Initiates Infection Posaconazole Posaconazole Administration Infection->Posaconazole Initiates Infection Control Vehicle Control Infection->Control Initiates Infection FungalBurden Kidney Fungal Burden (CFU/gram) This compound->FungalBurden Treatment Outcome Survival Survival Monitoring This compound->Survival Treatment Outcome Posaconazole->FungalBurden Treatment Outcome Posaconazole->Survival Treatment Outcome Control->FungalBurden Treatment Outcome Control->Survival Treatment Outcome G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis Estrus Induce Pseudo-estrus (e.g., Estradiol Valerate) Infection Intravaginal Inoculation with Candida Strain Estrus->Infection Increases Susceptibility This compound Oral Gavage This compound Infection->this compound Establishes Infection Posaconazole Oral Gavage Posaconazole Infection->Posaconazole Establishes Infection Control Vehicle Control Infection->Control Establishes Infection FungalBurden Vaginal Fungal Burden (CFU/vagina) This compound->FungalBurden Treatment Efficacy Posaconazole->FungalBurden Treatment Efficacy Control->FungalBurden Treatment Efficacy G Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane Essential Component Enzyme->Ergosterol Catalyzes Conversion Azoles This compound & Posaconazole Azoles->Enzyme Inhibits

References

Cross-resistance patterns between fluconazole and other azole antifungals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cross-resistance patterns between fluconazole and other azole antifungals reveals complex interactions and species-specific differences, critical for the development of next-generation antifungal therapies. This guide provides a comprehensive comparison of these patterns, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.

The widespread use of this compound, a first-generation triazole, has led to the emergence of resistance in various fungal pathogens, most notably within the Candida genus. This resistance often extends to other azole antifungals, a phenomenon known as cross-resistance, which poses a significant challenge in clinical settings. Understanding the nuances of these cross-resistance patterns is paramount for guiding therapeutic decisions and for the rational design of new antifungal agents that can circumvent existing resistance mechanisms.

Quantitative Analysis of Azole Cross-Resistance

The minimum inhibitory concentration (MIC) is a key metric used to quantify the in vitro activity of an antifungal agent against a specific fungus. The following tables summarize the MIC data for this compound and other clinically important azoles against this compound-susceptible and this compound-resistant isolates of three major Candida species: Candida albicans, Candida glabrata, and Candida tropicalis.

Table 1: Comparative MICs (μg/mL) for Azole Antifungals against Candida albicans

Antifungal AgentThis compound-Susceptible IsolatesThis compound-Resistant Isolates
MIC50 MIC90
This compound 0.52
Itraconazole 0.030.125
Voriconazole 0.0150.03
Posaconazole 0.030.06

Table 2: Comparative MICs (μg/mL) for Azole Antifungals against Candida glabrata

Antifungal AgentThis compound-Susceptible IsolatesThis compound-Resistant Isolates
MIC50 MIC90
This compound 832
Itraconazole 0.251
Voriconazole 0.1251
Posaconazole 0.1250.5

Table 3: Comparative MICs (μg/mL) for Azole Antifungals against Candida tropicalis

Antifungal AgentThis compound-Susceptible IsolatesThis compound-Resistant Isolates
MIC50 MIC90
This compound 0.52
Itraconazole 0.060.25
Voriconazole 0.030.125
Posaconazole 0.030.125

The data clearly indicates that this compound resistance is often accompanied by a significant increase in the MICs of other azoles. This is particularly pronounced in C. glabrata, where high-level cross-resistance is common[1]. In contrast, while cross-resistance is observed in C. albicans and C. tropicalis, some second-generation azoles like voriconazole and posaconazole may retain some activity against this compound-resistant strains[1][2].

Experimental Protocols

The determination of antifungal susceptibility is performed using standardized methods to ensure reproducibility and comparability of data across different laboratories. The most widely accepted protocols are those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (CLSI M27)

This reference method for yeast susceptibility testing involves the following key steps:

  • Preparation of Antifungal Agents: Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in RPMI 1640 medium.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Incubation: The microdilution plates containing the diluted antifungal agents and the yeast inoculum are incubated at 35°C for 24-48 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.

Broth Microdilution Method (EUCAST E.Def 7.3.2)

The EUCAST protocol shares many similarities with the CLSI method but has some key differences:

  • Medium: RPMI 1640 medium is supplemented with 2% glucose.

  • Inoculum Size: A final inoculum concentration of 1-5 x 10⁵ cells/mL is used.

  • Reading of Results: The endpoint is read spectrophotometrically at 530 nm, with the MIC defined as the lowest concentration that results in a 50% or greater reduction in absorbance compared to the drug-free control.

Visualization of Resistance Mechanisms and Workflows

The development of azole resistance is a multifactorial process involving complex cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflow for antifungal susceptibility testing.

AzoleResistanceSignaling cluster_stress Cellular Stress cluster_pathways Signaling Pathways cluster_response Resistance Mechanisms Azole Azole Calcineurin Calcineurin Azole->Calcineurin HOG/MAPK HOG/MAPK Azole->HOG/MAPK ERG11 Upregulation ERG11 Upregulation Calcineurin->ERG11 Upregulation Target Site Mutation (Erg11p) Target Site Mutation (Erg11p) Calcineurin->Target Site Mutation (Erg11p) Efflux Pump Upregulation (CDR1, MDR1) Efflux Pump Upregulation (CDR1, MDR1) HOG/MAPK->Efflux Pump Upregulation (CDR1, MDR1)

Caption: Key signaling pathways mediating azole resistance in Candida species.

SusceptibilityTestingWorkflow Yeast Culture Yeast Culture Inoculum Preparation Inoculum Preparation Yeast Culture->Inoculum Preparation Microdilution Plate Setup Microdilution Plate Setup Inoculum Preparation->Microdilution Plate Setup Serial Dilution of Antifungals Serial Dilution of Antifungals Serial Dilution of Antifungals->Microdilution Plate Setup Incubation Incubation Microdilution Plate Setup->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Caption: Experimental workflow for broth microdilution antifungal susceptibility testing.

The primary mechanisms of azole resistance include the upregulation of the ERG11 gene, which encodes the drug target lanosterol 14-α-demethylase, and the overexpression of efflux pumps that actively transport the drug out of the fungal cell. Mutations in the ERG11 gene that reduce the binding affinity of azoles to the target enzyme also contribute to resistance. These resistance mechanisms are often regulated by complex signaling pathways, such as the calcineurin and the high osmolarity glycerol (HOG) mitogen-activated protein kinase (MAPK) pathways, which are activated in response to cellular stress induced by azole exposure[3][4].

References

Fluconazole Synergy Testing: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a comprehensive analysis of fluconazole synergy testing results for researchers, scientists, and drug development professionals. By presenting quantitative data from various studies, detailing experimental protocols, and visualizing key cellular pathways, this document aims to facilitate the objective comparison of this compound's performance when combined with other agents.

I. Quantitative Analysis of this compound Synergy

The following tables summarize the synergistic, additive, indifferent, and antagonistic effects observed when this compound is combined with various compounds. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to quantify these interactions, where a lower FICI value indicates greater synergy.

Synergy: FICI ≤ 0.5 Additive/Indifferent: 0.5 < FICI ≤ 4 Antagonism: FICI > 4

Table 1: this compound in Combination with Natural Compounds against Candida Species
CompoundCandida SpeciesThis compound MIC Alone (μg/mL)Compound MIC Alone (μg/mL)This compound MIC in Combination (μg/mL)Compound MIC in Combination (μg/mL)FICIOutcome
Cinnamomum zeylanicum essential oilC. auris>640.07 ± 0.03 (% v/v)0.40 ± 0.330.01 ± 0.01 (% v/v)Synergistic[1]
CinnamaldehydeC. auris>64---Additive[1]
N-butylphthalideResistant C. albicans>5121280.25–1-Synergistic[2]
DihydroartemisininThis compound-resistant C. albicans----<0.07Synergistic
GypenosidesThis compound-resistant C. albicans----0.2539–0.2578Synergistic
GypenosidesThis compound-susceptible C. albicans----1–1.5Indifferent
Table 2: this compound in Combination with Other Pharmaceutical Compounds against Candida Species
CompoundCandida SpeciesFICI RangeOutcomeReference
AmiodaroneThis compound-resistant C. tropicalis-Synergistic[3]
TigecyclineC. auris-94% Synergy[3]
DoxycyclineC. auris-28% Synergy[3]
MicafunginMultidrug-resistant C. auris0.62-1.5Indifferent[3]
CaspofunginMultidrug-resistant C. auris-Indifferent[3]
TerbinafineC. albicans, C. glabrata, C. tropicalis≤0.5Synergistic[4]
TerbinafineC. krusei-Indifferent[4]
5-FlucytosineC. glabrata1.50 to 16.50Antagonistic[5]
5-FlucytosineC. krusei0.31 to 2.88Antagonistic (for 8 of 9 isolates)[5]
5-FlucytosineC. albicans0.07 to 9.50Variable (Synergistic for 5, Antagonistic for 4 isolates)[5]
CyclosporineC. albicans-Synergistic[6]
LicofeloneThis compound-resistant C. albicans<0.5Synergistic[7][8]

II. Experimental Protocols

Checkerboard Broth Microdilution Assay

The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[9][10][11]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination to calculate the Fractional Inhibitory Concentration Index (FICI).

Materials:

  • 96-well microtiter plates

  • Antifungal agents (e.g., this compound and a test compound)

  • Fungal inoculum, adjusted to a standard density (e.g., 0.5 McFarland)

  • Broth medium (e.g., RPMI 1640)

  • Spectrophotometer or visual inspection for growth assessment

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare serial twofold dilutions of this compound horizontally across the microtiter plate.

    • Prepare serial twofold dilutions of the second compound vertically down the microtiter plate.

    • The final plate will contain a grid of wells with varying concentrations of both drugs.

  • Inoculation: Add a standardized fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • Growth Assessment: Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration of the drug that inhibits visible growth.[12] For this compound, the MIC is often defined as the lowest concentration that results in an 80% reduction in visible growth compared to the control.[12]

  • FICI Calculation: The FICI is calculated for each combination that shows inhibition using the following formula[13][14]:

    FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5[4]

  • Additive/No Interaction: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0[4]

III. Visualizing Cellular Mechanisms

This compound Mechanism of Action and Resistance Pathways

This compound's primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme 14-α-demethylase, which is encoded by the ERG11 gene.[15][16] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[17][18] Disruption of ergosterol synthesis leads to increased cell permeability and ultimately inhibits fungal growth.[15][17]

Resistance to this compound can develop through several mechanisms, including:

  • Target Enzyme Alterations: Mutations in the ERG11 gene can reduce the binding affinity of this compound to the 14-α-demethylase enzyme.[17]

  • Increased Drug Efflux: Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) families, actively transports this compound out of the fungal cell, preventing it from reaching its target.[16][17]

  • Development of Bypass Pathways: Alterations in the sterol biosynthesis pathway, such as mutations in the ERG3 gene, can allow the fungus to bypass the need for the step inhibited by this compound.[16]

Fluconazole_Pathway cluster_Cell Fungal Cell cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm EffluxPump Efflux Pump (e.g., CDR1, MDR1) Fluconazole_in This compound (Extracellular) EffluxPump->Fluconazole_in Lanosterol Lanosterol Erg11 14-α-demethylase (ERG11) Lanosterol->Erg11 Substrate Ergosterol Ergosterol Erg11->Ergosterol Normal Product ToxicSterols Toxic Methylated Sterols Erg11->ToxicSterols Accumulation with Inhibition Membrane_Integrity Membrane Integrity & Function Ergosterol->Membrane_Integrity Growth_Inhibition Fungal Growth Inhibition ToxicSterols->Growth_Inhibition Fluconazole_cyto This compound (Intracellular) Fluconazole_in->Fluconazole_cyto Enters Cell Fluconazole_cyto->EffluxPump Pumped out Fluconazole_cyto->Erg11 Inhibits Membrane_Integrity->Growth_Inhibition Loss of Resistance Resistance Mechanisms Resistance->EffluxPump Upregulation Resistance->Erg11 Target Mutation

Caption: this compound's mechanism and resistance pathways.

Experimental Workflow for Checkerboard Synergy Testing

The following diagram illustrates the typical workflow for assessing this compound synergy using the checkerboard method.

Checkerboard_Workflow start Start prep_drugs Prepare Serial Dilutions of this compound & Test Compound start->prep_drugs setup_plate Set up 96-Well Plate (Checkerboard Format) prep_drugs->setup_plate inoculate Inoculate with Standardized Fungal Suspension setup_plate->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MICs (Visually or Spectrophotometrically) incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, Additive, Antagonism) calc_fici->interpret end End interpret->end

Caption: Checkerboard assay workflow for synergy testing.

References

A Comparative Analysis of the Post-Antifungal Effects of Fluconazole and Caspofungin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antifungal therapeutics, understanding the pharmacodynamics of available agents is paramount for optimizing treatment strategies and mitigating the development of resistance. This guide provides a detailed comparison of the post-antifungal effect (PAFE) of two commonly used antifungal drugs, fluconazole and caspofungin, against Candida albicans. The information presented herein, supported by experimental data, is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a triazole antifungal, and caspofungin, an echinocandin, exhibit distinct mechanisms of action that translate to differing post-antifungal effects. Experimental evidence indicates that caspofungin generally demonstrates a more prolonged PAFE compared to this compound. This persistent suppression of fungal growth, even after the drug concentration falls below the minimum inhibitory concentration (MIC), has significant implications for dosing regimens and clinical efficacy.

Mechanisms of Action

This compound exerts its antifungal activity by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately inhibits fungal growth.[1][2]

Caspofungin , on the other hand, targets the fungal cell wall by inhibiting the enzyme β-(1,3)-D-glucan synthase.[3] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a key structural polymer of the fungal cell wall.[3] Inhibition of this process compromises the integrity of the cell wall, leading to osmotic instability and cell death.[3]

Post-Antifungal Effect (PAFE): A Quantitative Comparison

The post-antifungal effect is a measure of the persistent suppression of fungal growth after a limited exposure to an antifungal agent. The following table summarizes the in vitro PAFE of this compound and an echinocandin (MK-0991, a precursor to caspofungin with the same mechanism of action) against Candida albicans.

Antifungal AgentConcentration (x MIC)Exposure Time (h)Mean PAFE (h)
This compound 110.8
411.2
Echinocandin (MK-0991) 1112.6
4115.2

Data derived from Ernst et al., 2000.

These data clearly illustrate the significantly longer PAFE of the echinocandin compared to this compound against Candida albicans in vitro.

Experimental Protocols

Determination of Post-Antifungal Effect (PAFE)

The following is a generalized protocol for determining the in vitro PAFE of antifungal agents against Candida species.

1. Inoculum Preparation:

  • Candida albicans isolates are cultured on Sabouraud dextrose agar plates.

  • A suspension of the yeast cells is prepared in RPMI 1640 medium and incubated at 35°C until the culture reaches the logarithmic growth phase.

  • The cell concentration is then adjusted spectrophotometrically to a final concentration of approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL.

2. Antifungal Exposure:

  • The standardized yeast suspension is divided into test and control groups.

  • The test groups are exposed to various concentrations of the antifungal agent (e.g., 1x, 4x, 8x MIC) for a defined period (e.g., 1 hour) at 35°C with agitation.

  • The control group is incubated under the same conditions without the antifungal agent.

3. Drug Removal:

  • Following the exposure period, the antifungal agent is removed from the test cultures by repeated centrifugation and washing with a drug-free medium (e.g., sterile saline or phosphate-buffered saline). This step is critical to ensure that the subsequent growth is not influenced by residual drug.

4. Regrowth and Monitoring:

  • The washed yeast cells (both test and control) are resuspended in fresh, pre-warmed RPMI 1640 medium.

  • The cultures are then incubated at 35°C, and fungal growth is monitored over time. This can be achieved through several methods:

    • Viable Counts: Aliquots are removed at regular intervals, serially diluted, and plated on agar to determine the number of colony-forming units (CFU/mL).

    • Turbidimetric Measurement: The optical density (OD) of the cultures is measured periodically using a spectrophotometer.

5. PAFE Calculation:

  • The PAFE is calculated as the difference in the time it takes for the treated culture and the control culture to increase by a predefined amount (e.g., 1-log₁₀ CFU/mL or a specific increase in OD) after the drug removal process.

  • The formula is: PAFE = T - C , where 'T' is the time for the treated culture to show the predefined increase in growth, and 'C' is the corresponding time for the untreated control.

G Experimental Workflow for PAFE Determination cluster_prep Preparation cluster_exposure Exposure cluster_removal Drug Removal cluster_regrowth Regrowth & Monitoring cluster_calc Calculation A Culture C. albicans B Prepare Yeast Suspension (1-5 x 10^6 CFU/mL) A->B C Expose to Antifungal (e.g., 1h at 35°C) B->C D Control (No Antifungal) B->D E Wash Cells (Centrifugation) C->E F Resuspend in Fresh Medium E->F G Incubate and Monitor Growth (Viable Counts or OD) F->G H Calculate PAFE (PAFE = T - C) G->H

PAFE Determination Workflow

Signaling Pathways

The distinct mechanisms of action of this compound and caspofungin trigger different downstream signaling pathways and cellular responses in Candida albicans.

This compound: Ergosterol Biosynthesis Pathway and Stress Response

This compound's primary target is lanosterol 14-α-demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol biosynthesis pathway. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which in turn causes cell membrane stress. This stress can activate compensatory mechanisms, including the calcineurin signaling pathway, which plays a role in mediating tolerance to this compound.[4]

G This compound Mechanism and Cellular Response This compound This compound Erg11 Lanosterol 14-α-demethylase (Erg11) This compound->Erg11 Inhibits Ergosterol Ergosterol Erg11->Ergosterol Blocks conversion of Lanosterol to Ergosterol ToxicSterols Toxic Sterol Intermediates Erg11->ToxicSterols Leads to accumulation of Lanosterol Lanosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Essential component of MembraneStress Membrane Stress ToxicSterols->MembraneStress Membrane->MembraneStress Depletion of Ergosterol causes Calcineurin Calcineurin Pathway MembraneStress->Calcineurin Activates Tolerance Tolerance Calcineurin->Tolerance

This compound's Impact on Ergosterol Synthesis
Caspofungin: Cell Wall Integrity Pathway and Compensatory Responses

Caspofungin inhibits β-(1,3)-D-glucan synthase, leading to a reduction in the primary structural component of the fungal cell wall. This induces significant cell wall stress and activates the Cell Wall Integrity (CWI) signaling pathway. The CWI pathway is a MAP kinase cascade that, in C. albicans, involves Rho1, Pkc1, Bck1, Mkk2, and the terminal MAP kinase Mkc1 (the ortholog of Slt2 in Saccharomyces cerevisiae). Activation of this pathway leads to the expression of genes involved in cell wall remodeling. Additionally, the calcineurin and Hsp90 pathways are activated, leading to a compensatory increase in chitin synthesis to maintain cell wall integrity.[5][6]

G Caspofungin Mechanism and Cellular Response Caspofungin Caspofungin GlucanSynthase β-(1,3)-D-Glucan Synthase Caspofungin->GlucanSynthase Inhibits Glucan β-(1,3)-D-Glucan GlucanSynthase->Glucan Synthesizes CellWallStress Cell Wall Stress GlucanSynthase->CellWallStress Inhibition leads to CellWall Fungal Cell Wall Glucan->CellWall Major component of CWI_Pathway Cell Wall Integrity (CWI) Pathway (Rho1 -> Pkc1 -> Mkc1) CellWallStress->CWI_Pathway Activates Calcineurin_Hsp90 Calcineurin & Hsp90 Pathways CellWallStress->Calcineurin_Hsp90 Activates CellWallRemodeling Cell Wall Remodeling CWI_Pathway->CellWallRemodeling Induces ChitinSynthesis Increased Chitin Synthesis Calcineurin_Hsp90->ChitinSynthesis Induces ChitinSynthesis->CellWall Compensatory reinforcement of

Caspofungin's Impact on Cell Wall Integrity

Conclusion

The data and mechanisms presented in this guide highlight the significant differences in the post-antifungal effect of this compound and caspofungin. Caspofungin's prolonged PAFE suggests that its antifungal activity persists long after the drug has been cleared, a characteristic that may allow for less frequent dosing and could be advantageous in certain clinical scenarios. In contrast, the shorter PAFE of this compound may necessitate more continuous exposure to maintain its antifungal effect. A thorough understanding of these pharmacodynamic properties is essential for the rational design of antifungal therapies and the development of novel agents.

References

A Comparative Guide to Novel Diagnostic Methods for Detecting Fluconazole Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of fluconazole resistance in Candida species presents a significant challenge in the clinical management of fungal infections. Rapid and accurate detection of resistance is paramount for guiding appropriate antifungal therapy and improving patient outcomes. This guide provides an objective comparison of a new diagnostic method, MALDI-TOF Mass Spectrometry coupled with machine learning, against the established gold standard, broth microdilution, and another innovative method, the X-Plate Technology.

Executive Summary

This guide details and compares three key methods for this compound susceptibility testing:

  • MALDI-TOF Mass Spectrometry (MS) with Machine Learning: A rapid, high-throughput method that analyzes the proteomic fingerprint of Candida species after a short exposure to this compound. Machine learning algorithms are then used to classify strains as susceptible or resistant. This method shows promise for significantly reducing the time to result.[1][2]

  • X-Plate Technology: A chromogenic agar dilution method that allows for the simultaneous identification of Candida species and determination of this compound susceptibility. This technique offers a simplified workflow compared to traditional methods.[3][4][5]

  • Broth Microdilution (CLSI/EUCAST): The current gold standard for antifungal susceptibility testing. This method determines the minimum inhibitory concentration (MIC) of an antifungal agent required to inhibit the growth of a microorganism in a liquid medium.[6][7][8][9][10][11][12][13]

Performance Comparison

The following table summarizes the key performance characteristics of the compared methods based on available experimental data.

FeatureMALDI-TOF MS with Machine LearningX-Plate TechnologyBroth Microdilution (CLSI/EUCAST)
Time to Result ~ 4 hours24-48 hours24-48 hours
Principle Proteomic fingerprint analysis post-drug exposureChromogenic agar dilutionGrowth inhibition in broth with serial drug dilutions
Concordance with Broth Microdilution High accuracy reported with specific algorithms[1]Absolute concordance reported[3][5]Gold Standard
Throughput HighModerateHigh (with automation)
Expertise Required High (for data analysis and model building)Low to ModerateModerate
Primary Advantage Rapid resultsSimultaneous species identification and susceptibilityWell-established and standardized

Experimental Protocols

MALDI-TOF MS with Machine Learning for this compound Resistance Detection

This protocol is a generalized representation based on published studies[1].

1. Strain Preparation:

  • Candida isolates are cultured on Sabouraud dextrose agar for 24 hours at 35°C.
  • A suspension of each isolate is prepared in a saline solution, and the turbidity is adjusted to a 0.5 McFarland standard.

2. Drug Exposure:

  • The standardized yeast suspension is inoculated into RPMI 1640 medium.
  • Isolates are exposed to three different concentrations of this compound (e.g., 0 µg/mL as a control, a breakpoint concentration, and a high concentration) for a short incubation period (e.g., 3 hours) at 37°C.[1]

3. Protein Extraction:

  • After incubation, the yeast cells are harvested by centrifugation.
  • A protein extraction is performed using a standard protocol, often involving formic acid and acetonitrile.

4. MALDI-TOF MS Analysis:

  • The protein extract is spotted onto a MALDI target plate and overlaid with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).
  • The plate is analyzed by a MALDI-TOF mass spectrometer to generate a mass spectrum for each sample.

5. Data Analysis:

  • The raw spectral data is pre-processed (baseline correction, smoothing, peak picking).
  • A machine learning model (e.g., Linear Discriminant Analysis, Random Forest) previously trained on a dataset of spectra from known this compound-susceptible and -resistant strains is used to classify the test isolates.[1][14]

X-Plate Technology

The X-Plate is a chromogenic agar-based method for simultaneous species identification and this compound susceptibility testing[3][4][5].

1. Inoculation:

  • A standardized suspension of the clinical specimen (e.g., vaginal swab) or isolated Candida colony is prepared.
  • The suspension is streaked onto the X-Plate agar surface.

2. Incubation:

  • The plate is incubated at 35-37°C for 24-48 hours.

3. Interpretation:

  • Species Identification: Different Candida species produce colonies of distinct colors due to the presence of specific chromogenic substrates in the agar.
  • This compound Susceptibility: The agar contains a specific concentration of this compound. Growth of a colored colony indicates resistance to that concentration of this compound, while no growth indicates susceptibility.

Broth Microdilution (CLSI/EUCAST Method)

This is a summary of the standardized broth microdilution method[11][15].

1. Plate Preparation:

  • A 96-well microtiter plate is prepared with serial twofold dilutions of this compound in RPMI 1640 medium. A growth control well (no this compound) and a sterility control well (no inoculum) are included.

2. Inoculum Preparation:

  • A yeast suspension is prepared from a 24-hour culture and adjusted to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the wells.

3. Inoculation and Incubation:

  • Each well (except the sterility control) is inoculated with the standardized yeast suspension.
  • The plate is incubated at 35°C for 24 to 48 hours.

4. Reading the MIC:

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.
  • The MIC value is then interpreted as susceptible, susceptible-dose dependent, or resistant based on established clinical breakpoints from CLSI or EUCAST.[6][7][8]

Visualizing the Mechanisms and Workflows

This compound Mechanism of Action and Resistance

This compound targets the fungal enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 gene. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth. Resistance to this compound can arise through several mechanisms, most commonly through mutations in the ERG11 gene that reduce the binding affinity of the drug to the enzyme.

Fluconazole_Pathway cluster_Cell Fungal Cell cluster_Resistance Resistance Mechanism Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase (Erg11) Erg11_mut Mutated Erg11 Lanosterol->Erg11_mut Reduced Inhibition Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Erg11_mut->Ergosterol This compound This compound Lanosterol 14-α-demethylase (Erg11) Lanosterol 14-α-demethylase (Erg11) This compound->Lanosterol 14-α-demethylase (Erg11) Inhibits

Caption: Mechanism of this compound action and resistance.

Experimental Workflow: MALDI-TOF MS with Machine Learning

The workflow for this compound resistance detection using MALDI-TOF MS involves several key steps from sample preparation to data analysis and final classification.

MALDI_TOF_Workflow Start Start Candida_Isolate Candida Isolate Start->Candida_Isolate Drug_Exposure Short this compound Exposure Candida_Isolate->Drug_Exposure Protein_Extraction Protein Extraction Drug_Exposure->Protein_Extraction MALDI_TOF_Analysis MALDI-TOF MS Analysis Protein_Extraction->MALDI_TOF_Analysis Spectral_Processing Spectral Data Pre-processing MALDI_TOF_Analysis->Spectral_Processing ML_Classification Machine Learning Classification Spectral_Processing->ML_Classification Result Result ML_Classification->Result Resistant or Susceptible

Caption: Workflow for MALDI-TOF MS-based resistance detection.

Conclusion

The landscape of antifungal susceptibility testing is evolving, with new technologies offering the potential for more rapid and streamlined workflows. While broth microdilution remains the gold standard, methods like MALDI-TOF MS with machine learning and X-Plate Technology present compelling alternatives. The choice of method will depend on the specific needs of the laboratory, including desired turnaround time, available resources, and the level of expertise. As this compound resistance continues to be a clinical concern, the adoption of these novel diagnostic tools could play a crucial role in optimizing patient care.

References

A Comparative Analysis of Novel Antifungal Agents Against the Clinical Mainstay, Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive benchmark of new antifungal compounds against the widely used fluconazole. It offers a detailed comparison of their mechanisms of action, in vitro efficacy against key Candida species, and standardized protocols for reproducible experimental evaluation.

The landscape of antifungal therapeutics is evolving, driven by the pressing need to overcome the challenges of drug resistance and to improve treatment outcomes for invasive fungal infections. This guide delves into the performance of a new generation of antifungal agents—Ibrexafungerp, Rezafungin, and Fosmanogepix—in comparison to this compound, a long-standing first-line triazole antifungal. A notable new agent, Olorofim, is also discussed to highlight its distinct spectrum of activity.

Executive Summary of Comparative Efficacy

The in vitro susceptibility data, presented in terms of Minimum Inhibitory Concentration (MIC), underscores the potential of these novel compounds, particularly against this compound-resistant isolates and the emerging multidrug-resistant pathogen Candida auris.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Antifungal Agents Against Common Candida Species
Antifungal AgentC. albicansC. glabrataC. parapsilosisC. tropicalisC. kruseiC. auris
This compound 0.25 - 16[1]0.25 - >640.5 - >640.25 - >648 - >64>64[2]
Ibrexafungerp 0.03 - 0.1250.25 - 0.50.03 - 0.250.03 - 0.1250.125 - 0.50.06 - 2[2][3]
Rezafungin 0.03 - 0.06[4]0.06 - 0.06[4]1 - 2[4]0.03 - 0.06[4]0.03 - 0.03[4]0.03 - 0.25
Fosmanogepix (active moiety: Manogepix) 0.0080.0150.0080.0080.0150.002 - 0.063[5]

Note: MIC values are presented as ranges or MIC90 values where available from cited literature. These values can vary based on the specific isolates and testing conditions.

Olorofim : It is important to note that Olorofim has a unique spectrum of activity, demonstrating potent efficacy against various molds but lacking activity against yeasts such as Candida and Cryptococcus species.[6][7] This is due to variations in its target enzyme, dihydroorotate dehydrogenase, in these yeasts.[8][9]

Mechanisms of Action: A Departure from Ergosterol Inhibition

This compound, a triazole antifungal, functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. The new agents, however, employ novel mechanisms of action, offering potential advantages against azole-resistant strains.

Antifungal_Mechanisms cluster_this compound This compound cluster_new_agents Novel Antifungal Agents cluster_ibrexafungerp_rezafungin Ibrexafungerp & Rezafungin cluster_fosmanogepix Fosmanogepix cluster_olorofim Olorofim This compound This compound erg11 Lanosterol 14α-demethylase (Erg11p) This compound->erg11 inhibits ergosterol Ergosterol Biosynthesis lanosterol Lanosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane maintains ibrexafungerp Ibrexafungerp glucan_synthase β-(1,3)-D-glucan Synthase ibrexafungerp->glucan_synthase inhibit rezafungin Rezafungin rezafungin->glucan_synthase inhibit glucan β-(1,3)-D-glucan Synthesis cell_wall Fungal Cell Wall Integrity glucan->cell_wall maintains fosmanogepix Fosmanogepix (prodrug) manogepix Manogepix (active) fosmanogepix->manogepix converted to gwt1 Gwt1 Enzyme manogepix->gwt1 inhibits gpi GPI-anchor Biosynthesis mannoproteins Cell Wall Mannoprotein Trafficking mannoproteins->cell_wall olorofim Olorofim dhodh Dihydroorotate Dehydrogenase (DHODH) olorofim->dhodh inhibits pyrimidine Pyrimidine Biosynthesis dna_rna DNA/RNA Synthesis pyrimidine->dna_rna

Figure 1: Mechanisms of Action of this compound and Novel Antifungal Agents.

Detailed Experimental Protocols

To ensure the reproducibility and comparability of findings, standardized methodologies are crucial. The following sections detail the protocols for key in vitro and in vivo experiments.

In Vitro Susceptibility Testing: Broth Microdilution

The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antifungal susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) M27 standard provides a reproducible method for testing yeasts.[10][11][12][13]

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Yeast Inoculum (0.5-2.5 x 10^3 CFU/mL) start->prep_inoculum prep_plates Prepare 96-well plates with serial dilutions of antifungal agents in RPMI 1640 medium. prep_inoculum->prep_plates inoculate Inoculate plates with yeast suspension. prep_plates->inoculate incubate Incubate at 35°C for 24-48 hours. inoculate->incubate read_mic Visually or spectrophotometrically determine the MIC. (Lowest concentration with significant growth inhibition) incubate->read_mic end End read_mic->end

Figure 2: Workflow for CLSI M27 Broth Microdilution Antifungal Susceptibility Testing.

Protocol Outline:

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to match a 0.5 McFarland turbidity standard, then diluted in RPMI 1640 medium to the final concentration.

  • Drug Dilution: Antifungal agents are serially diluted in 96-well microtiter plates using RPMI 1640 medium.

  • Inoculation: Each well is inoculated with the standardized yeast suspension.

  • Incubation: Plates are incubated at 35°C.

  • MIC Determination: The MIC is read as the lowest drug concentration that causes a significant inhibition of growth compared to the drug-free control well. For azoles, this is typically a 50% reduction in turbidity.

Time-Kill Assays

Time-kill assays provide insights into the pharmacodynamics of an antifungal agent, determining whether it is fungistatic (inhibits growth) or fungicidal (kills the organism).

Protocol Outline:

  • Inoculum Preparation: A standardized yeast suspension (approximately 1-5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., RPMI 1640).[14]

  • Drug Exposure: The antifungal agent is added at various concentrations (e.g., 1x, 2x, 4x MIC).

  • Incubation and Sampling: The cultures are incubated with agitation at 35°C.[14][15] Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Quantification: Serial dilutions of the aliquots are plated on agar plates to determine the number of viable colony-forming units (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal.[16]

In Vivo Efficacy: Murine Model of Disseminated Candidiasis

Animal models are essential for evaluating the in vivo efficacy of new antifungal compounds. The murine model of disseminated candidiasis is a well-established system.[17][18][19]

In_Vivo_Workflow start Start immunosuppress Induce neutropenia in mice (optional, e.g., with cyclophosphamide). start->immunosuppress infect Intravenously infect mice with a standardized inoculum of Candida albicans. immunosuppress->infect treat Initiate treatment with antifungal agents at various dosages. infect->treat monitor Monitor mice for clinical signs and survival. treat->monitor assess_burden At a predetermined endpoint, harvest organs (e.g., kidneys) to determine fungal burden (CFU/g). monitor->assess_burden end End assess_burden->end

Figure 3: Experimental Workflow for a Murine Model of Disseminated Candidiasis.

Protocol Outline:

  • Animal Model: Immunocompromised (e.g., neutropenic) or immunocompetent mice are used.

  • Infection: Mice are infected intravenously with a lethal or sublethal dose of a Candida species.

  • Treatment: Treatment with the test compounds, this compound (as a comparator), and a vehicle control is initiated at a specified time post-infection.

  • Outcome Measures: Efficacy is assessed by survival rates and/or the reduction in fungal burden in target organs (typically the kidneys) at the end of the treatment period.

Conclusion

The new generation of antifungal agents, including Ibrexafungerp, Rezafungin, and Fosmanogepix, demonstrates significant promise in addressing the limitations of current therapies. Their novel mechanisms of action translate to potent in vitro activity against a broad range of Candida species, including those resistant to this compound. The distinct spectrum of Olorofim highlights the importance of targeted drug development. The standardized experimental protocols provided in this guide are intended to facilitate robust and comparable evaluations of these and future antifungal candidates, ultimately contributing to the advancement of therapies for invasive fungal infections.

References

Safety Operating Guide

Navigating the Disposal of Fluconazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of fluconazole is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also minimizes the ecological footprint of pharmaceutical research. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory landscape. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies overseeing these procedures.[1][2] The Resource Conservation and Recovery Act (RCRA) grants the EPA the authority to manage hazardous waste from its generation to its final disposal.[1][3]

It is crucial to recognize that many states have their own regulations that can be more stringent than federal mandates.[1] Therefore, laboratory personnel must be familiar with their specific state and local requirements.

In 2019, the EPA enacted a new rule, often referred to as Subpart P, which provides healthcare-specific regulations for managing hazardous waste pharmaceuticals.[2] A key provision of this rule is the prohibition of flushing hazardous waste pharmaceuticals down drains.[2]

Step-by-Step Disposal Procedures for this compound

While this compound is not typically classified as a hazardous waste under RCRA, it is imperative to consult the Safety Data Sheet (SDS) and local regulations to make a definitive determination.[4] The following steps provide a general guideline for the proper disposal of this compound in a laboratory setting.

  • Waste Characterization : The first step is to determine if the this compound waste is considered hazardous.[4] This involves reviewing the SDS and understanding the specific state and local regulations. Factors that could classify it as hazardous include its formulation with other hazardous substances.

  • Segregation : All this compound waste should be segregated from other waste streams at the point of generation. Use clearly labeled, dedicated waste containers.

  • Containerization : Collect this compound waste in suitable, closed containers that are compatible with the material.[4] Ensure the containers are properly sealed to prevent spills or leaks.

  • Labeling : Label the waste container clearly with "this compound Waste" and any other information required by your institution's waste management plan and local regulations.

  • Storage : Store the waste containers in a designated, secure area away from incompatible materials.[4] The storage area should be well-ventilated.

  • Disposal Vendor : Engage a licensed and reputable hazardous waste disposal vendor. This vendor will be responsible for the transportation and final disposal of the this compound waste in accordance with all applicable regulations.

  • Documentation : Maintain meticulous records of all this compound waste generated and disposed of. This documentation should include the quantity of waste, the date of disposal, and the manifest from the disposal vendor.

Quantitative Data Summary

While specific quantitative limits for this compound disposal are not broadly established in the provided search results, the following table summarizes key physicochemical properties relevant to its environmental fate and disposal considerations.

ParameterValueImplication for Disposal
Log Pow (Octanol-Water Partition Coefficient) 1.47Indicates a low potential for bioaccumulation.[4]
Water Solubility LowSuggests it is not likely to be mobile in the environment through aqueous pathways.[4]
Persistence in Wastewater Treatment Does not significantly degradeHighlights the importance of preventing its entry into the sewer system.[5]

Experimental Protocols for Degradation

One study highlighted that this compound can undergo indirect photodegradation in natural waters, although the process is slow.[5] The experimental methodology involved:

  • Sample Preparation : Genuine and synthetic surface waters with varying concentrations of nitrate, bicarbonate, and dissolved organic matter were used.

  • Degradation Measurement : The rates of this compound degradation were systematically measured.

  • Product Identification : High-resolution mass spectrometry was employed to identify the transformation products, which included 1,2,4-triazole and 1,2,4-triazole-1-acetic acid.[5]

It is important to note that these experimental protocols are for research purposes and do not represent a standard laboratory disposal method.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

FluconazoleDisposal cluster_0 Initial Assessment cluster_1 Waste Characterization cluster_2 Disposal Pathway A This compound Waste Generated B Consult SDS and Local Regulations A->B C Hazardous Waste? B->C D Segregate in Labeled Hazardous Waste Container C->D Yes E Segregate in Labeled Non-Hazardous Pharmaceutical Waste Container C->E No F Arrange for Pickup by Licensed Hazardous Waste Vendor D->F G Arrange for Pickup by Licensed Pharmaceutical Waste Vendor E->G H Maintain Disposal Records F->H G->H

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting both human health and the environment.

References

Essential Safety and Operational Guidance for Handling Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety, handling, and disposal protocols for laboratory professionals working with Fluconazole. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure risk when handling this compound. The following table summarizes the required equipment.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesImpervious gloves are recommended for all handling procedures.[1][2] For prolonged or repeated contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is advised. For brief contact, a protection class of 3 or higher (>60 minutes) is suitable.[3] Recommended materials include polychloroprene, nitrile rubber, butyl rubber, and fluorocaoutchouc.[3]
Eye Protection Safety glasses with side shields or chemical gogglesRequired to prevent eye contact with this compound dust or solutions.[2][3][4]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorA respirator should be used if occupational exposure limits are exceeded, if irritation occurs, or in environments with poor ventilation where dust may be generated.[4][5]
Body Protection Laboratory coat or overallsStandard laboratory attire to prevent skin contact.[3] For bulk processing operations or risk of significant contact, impervious protective clothing is recommended.[1][2] A P.V.C. apron may also be used.[3]

Handling and Storage Protocols

General Handling:

  • Training: Do not handle this compound until all safety precautions have been read and understood.[5][6]

  • Ventilation: Use only in a well-ventilated area or outdoors.[5][7] Engineering controls, such as local exhaust ventilation, should be the primary means to control exposure.[2][4]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][5] Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][5][6]

  • Contact Avoidance: Avoid contact with skin, eyes, and clothing.[2][4][8] Avoid breathing dust, fumes, or mists.[4][5][6][8] Minimize dust generation and accumulation.[1]

Storage:

  • Store in a locked, dry, cool, and well-ventilated place.[5][7]

  • Keep containers tightly closed when not in use.[4][5]

  • Store out of direct sunlight.[4]

  • Avoid reaction with strong oxidizing agents.[3]

Spill and Exposure Response

Spill Response:

  • Evacuate: For large spills, evacuate non-essential personnel from the affected area.[2][4][8]

  • Containment: Contain the source of the spill if it is safe to do so.[1][4]

  • Cleanup:

    • For dry spills, use a method that controls dust generation, such as a damp cloth or a filtered vacuum.[1][4] Sweep or vacuum the spillage and collect it in a suitable, labeled, and closed container for disposal.[5]

    • For liquid spills, use a non-combustible absorbent material to wipe up the spill and place it in a sealed container for disposal.[2][8]

  • Decontamination: Clean the spill area thoroughly.[1][2][4][8]

  • PPE: Personnel involved in cleanup must wear appropriate personal protective equipment.[2][4][8]

Exposure First Aid:

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[5] Seek medical attention if symptoms persist.[1][7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[5] Get medical advice if skin irritation occurs.[5]

  • Eye Contact: Rinse cautiously with water for several minutes, including under the eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[5] Seek medical attention if eye irritation persists.[5]

  • Ingestion: Rinse mouth with water.[5][7] Call a poison center or doctor if you feel unwell.[5][6] Do not induce vomiting unless directed by medical personnel.[1]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[3]

  • Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[5] this compound and its container must be disposed of as hazardous waste.[3][7]

  • Collection: Place waste in an appropriately labeled, sealed container for disposal.[2][3][4][8]

  • Environmental Protection: Avoid release to the environment.[1][3][4][6][8] Do not allow wash water from cleaning equipment to enter drains.[3]

  • Disposal Facility: Dispose of the contents/container at an approved waste disposal plant.[5] Consult with a licensed professional waste disposal service.

Operational Workflow for Handling this compound

The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.

Fluconazole_Handling_Workflow prep Preparation - Review SDS - Don PPE - Verify Ventilation handling Handling & Use - Weigh/Measure in designated area - Minimize dust/aerosol generation - Keep containers closed prep->handling Proceed with work post_handling Post-Handling - Decontaminate work surfaces - Doff PPE correctly - Wash hands thoroughly handling->post_handling Task complete spill Spill or Exposure Event handling->spill storage Storage - Tightly sealed container - Cool, dry, well-ventilated area - Store locked up post_handling->storage Store remaining material disposal Waste Disposal - Segregate waste - Place in labeled, sealed container - Dispose as hazardous waste via approved facility post_handling->disposal Dispose of waste spill_response Spill Response - Evacuate & Secure Area - Wear appropriate PPE - Contain & Clean up - Decontaminate spill->spill_response Spill occurred exposure_response Exposure Response - Follow First Aid procedures - Seek medical attention - Report incident spill->exposure_response Exposure occurred spill_response->disposal Dispose of cleanup materials

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.